4-Fluoro-N-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRKVBQUANIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022033 | |
| Record name | 4-Fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-59-6 | |
| Record name | 4-Fluoro-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-methylaniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
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| Record name | 4-fluoro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | P-FLUORO-N-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F75YIS0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
4-Fluoro-N-methylaniline CAS number and properties
An In-depth Technical Guide to 4-Fluoro-N-methylaniline for Advanced Research Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide actionable insights into its synthesis, handling, and application, grounded in established scientific principles.
Strategic Overview: The Value of a Fluorinated Aniline Building Block
This compound (CAS No. 459-59-6) is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. The strategic incorporation of a fluorine atom onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in modern drug discovery and materials science. Fluorine's high electronegativity and small van der Waals radius can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The N-methyl group further modulates its electronic properties and steric profile, making this compound a versatile building block for creating novel chemical entities.
Its utility has been demonstrated in studies of biotransformation for secondary aromatic amines and as a precursor in the broader synthesis of pharmaceuticals and other specialty chemicals.[1][2][3]
Core Properties and Chemical Identity
A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental design. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 459-59-6 | [1][4][5] |
| Molecular Formula | C₇H₈FN | [2][4][5] |
| Molecular Weight | 125.14 g/mol | [1][2][4] |
| Appearance | Liquid | [6] |
| Boiling Point | 79 °C @ 11 mmHg | [1][2] |
| Density | 1.040 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.5320 | [1] |
| SMILES | CNC1=CC=C(C=C1)F | [1][5] |
| InChI Key | VLWRKVBQUANIGI-UHFFFAOYSA-N | [1][5] |
Hazard Analysis and Safe Handling Protocols
This compound is classified as a hazardous substance and requires stringent safety protocols. It is a combustible liquid and is acutely toxic if ingested.[5] Adherence to the following guidelines is mandatory for mitigating risks.
3.1. GHS Hazard Classification
| Hazard Code | Description | Source(s) |
| H301 | Toxic if swallowed | [5] |
| H315 | Causes skin irritation | [5] |
| H317 | May cause an allergic skin reaction | [5] |
| H318 | Causes serious eye damage | [5] |
| H335 | May cause respiratory irritation | [5] |
| H227 | Combustible liquid |
3.2. Mandatory Handling Procedures
-
Engineering Controls : All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Personal Protective Equipment (PPE) : A standard ensemble of a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles is required.[8]
-
First Aid : In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7] If swallowed, rinse the mouth and call a poison control center immediately; do not induce vomiting.[7]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7] The storage area should be secured and accessible only to authorized personnel.
Synthesis Pathway: Selective N-Methylation of 4-Fluoroaniline
The synthesis of this compound is most commonly achieved via the N-methylation of its primary amine precursor, 4-fluoroaniline. A significant challenge in this transformation is achieving selective mono-methylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of the undesired N,N-dimethylated byproduct.
Modern heterogeneous catalysis offers an elegant solution. The use of a nickel-based catalyst, for instance, provides a highly selective and efficient route using methanol as both the solvent and the methylating agent.[9] This approach is advantageous due to the catalyst's ease of removal via filtration and potential for recycling, aligning with green chemistry principles.
4.1. Experimental Protocol: Heterogeneous Catalytic N-Methylation
This protocol is adapted from methodologies described for the selective N-methylation of anilines.[9]
Reagents and Equipment:
-
4-Fluoroaniline
-
Methanol (Anhydrous)
-
Heterogeneous Nickel Catalyst (e.g., Ni/ZnAlOx)[9]
-
High-pressure autoclave with magnetic stirring and temperature control
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup : To a dry high-pressure autoclave, add 4-fluoroaniline (1.0 mmol), the heterogeneous nickel catalyst (e.g., 40 mg), and anhydrous methanol (10 mL).[9]
-
Inerting : Seal the autoclave and purge the system with an inert gas (e.g., Nitrogen at 10 bar) several times to remove all oxygen.
-
Reaction : Heat the mixture to the reaction temperature (e.g., 160 °C) with vigorous stirring. Maintain the reaction for the required duration (e.g., 4-24 hours), monitoring for completion via TLC or GC-MS if possible.[9]
-
Workup : After cooling the reactor to room temperature, carefully vent the pressure.
-
Catalyst Removal : Filter the reaction mixture to remove the solid heterogeneous catalyst. The catalyst can be washed with additional methanol to ensure complete recovery of the product.
-
Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification : The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
4.2. Synthesis Workflow Diagram
Caption: Catalytic synthesis of this compound.
Core Applications and Research Context
The true value of this compound is realized in its application as a versatile synthetic intermediate.
-
Pharmaceutical Development : Fluorinated anilines are privileged structures in medicinal chemistry.[10] They serve as precursors for a wide range of pharmacologically active compounds, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anti-infective agents. The fluorine atom can enhance binding affinity and improve metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. The N-methyl group provides a handle for further synthetic elaboration while fine-tuning the compound's basicity and hydrogen bonding capacity.
-
Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental persistence of herbicides and fungicides.[3]
-
Materials Science : This compound can be used in the synthesis of specialty polymers and dyes, where the fluoro- and N-methyl groups contribute to desired thermal stability, chemical resistance, and photophysical properties.
-
Metabolism Studies : It has been explicitly used as a model substrate to investigate the in vivo and in vitro biotransformation pathways of secondary aromatic amines, which is crucial for understanding the toxicology and drug metabolism of related compounds.[1][2]
Analytical Characterization
Confirmation of the identity and purity of synthesized this compound is critical. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Specific chemical shifts, such as the singlet for the N-methyl protons around 2.72 ppm (in CD₃OD), are characteristic of the compound.[9]
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight (125.14 g/mol ) and fragmentation patterns.[9]
-
Chromatography (GC/HPLC) : Used to assess the purity of the final product and to monitor reaction progress.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its unique combination of a fluorinated aromatic ring and a secondary amine functional group provides a powerful platform for developing next-generation pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, safe handling procedures, and synthetic pathways is essential for any researcher aiming to leverage its full potential.
References
- 1. This compound 97 459-59-6 [sigmaaldrich.com]
- 2. This compound CAS#: 459-59-6 [m.chemicalbook.com]
- 3. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C7H8FN | CID 68024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. rsc.org [rsc.org]
- 10. nbinno.com [nbinno.com]
Introduction: A Senior Application Scientist's Perspective
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-N-methylaniline
This compound, a substituted aromatic amine, represents a cornerstone building block in the landscape of modern medicinal chemistry and materials science. Its true value lies not in its complexity, but in the subtle yet profound influence of its constituent functional groups—the secondary amine and the para-positioned fluorine atom—on its physicochemical behavior. For researchers, scientists, and drug development professionals, a granular understanding of these properties is not merely academic; it is the predictive foundation upon which successful synthesis, formulation, and biological application are built.
The fluorine substituent, for instance, is not a passive spectator. Its high electronegativity imparts significant changes to the electronic landscape of the aniline ring, modulating the basicity (pKa) of the nitrogen atom. This, in turn, dictates the molecule's protonation state at physiological pH, a critical determinant of its solubility, membrane permeability, and interaction with biological targets. The N-methyl group further refines these properties, influencing steric interactions and metabolic stability.
This guide eschews a simplistic recitation of data. Instead, it offers an in-depth exploration of the core physicochemical properties of this compound, grounded in both empirical data and the underlying chemical principles. We will delve into the causality behind experimental choices for characterization and present protocols not as rote instructions, but as self-validating systems for ensuring scientific integrity. The objective is to equip the practicing scientist with the authoritative data and methodological insights required to leverage this versatile intermediate to its full potential.
Molecular Identity and Structural Characteristics
A precise definition of a molecule's structure is the unambiguous starting point for all subsequent investigation. This compound is identified by a unique set of internationally recognized codes and descriptors.
-
CAS Number: 459-59-6[1]
-
IUPAC Name: this compound[2]
-
InChI: 1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3[2]
-
InChIKey: VLWRKVBQUANIGI-UHFFFAOYSA-N[2]
-
Canonical SMILES: CNC1=CC=C(C=C1)F[2]
The structure consists of a benzene ring substituted with a fluorine atom and an N-methylamino group at positions 1 and 4 (para), respectively. This arrangement is key to its chemical personality.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The bulk properties of a compound dictate its handling, purification, and formulation. The following table summarizes the key experimentally determined physicochemical data for this compound.
| Property | Value | Source(s) |
| Physical State | Liquid | [3] |
| Boiling Point | 79 °C at 11 mmHg | [1] |
| 87 to 88 °C at 20 mmHg | [3] | |
| Density | 1.040 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5320 | [1] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [4] |
| pKa (Conjugate Acid) | 4.80 ± 0.12 (Predicted) | [1] |
| Storage Temperature | Room Temperature | [1] |
Spectroscopic Characterization Profile
Spectroscopic analysis is indispensable for structural verification and purity assessment. Public databases and supplier information confirm the availability of comprehensive spectral data for this compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Analysis will show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic region will be complex due to coupling between protons and the fluorine atom.
-
¹³C NMR: The spectrum reveals the number of unique carbon environments. The carbon atom bonded to fluorine will exhibit a large C-F coupling constant, a hallmark of organofluorine compounds.[2]
-
¹⁹F NMR: This technique is highly specific and will show a single resonance for the fluorine atom, providing information about its chemical environment.[2]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 3100-2800 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and a strong C-F stretching band (around 1250-1000 cm⁻¹).[2]
-
Mass Spectrometry (MS): GC-MS data are available.[2] The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (125.14), along with characteristic fragmentation patterns that can be used to confirm the structure.
Experimental Protocols: A Focus on Causality and Integrity
The trustworthiness of physicochemical data hinges on robust experimental design. Here, we detail the methodology for determining two critical parameters, emphasizing the rationale behind the procedural steps.
Protocol: Determination of Boiling Point under Reduced Pressure
Causality: Aromatic amines, particularly secondary amines like this compound, can be susceptible to oxidation or decomposition at elevated temperatures. Determining the boiling point at atmospheric pressure could lead to inaccurate values and sample degradation. Vacuum distillation lowers the boiling point to a safer temperature, preserving the compound's integrity. The literature value of 79 °C at 11 mmHg demonstrates the necessity of this approach.[1]
Methodology:
-
System Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Charging: Place a small volume of this compound and a magnetic stir bar into the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually apply the vacuum, aiming for a stable pressure of 11 mmHg, monitored by a manometer.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and drips into the receiving flask. This temperature is the boiling point at the recorded pressure.
-
Validation: Ensure the pressure remains constant throughout the distillation to guarantee the accuracy of the temperature reading.
Caption: Workflow for determining boiling point under vacuum.
Protocol: pKa Determination via Potentiometric Titration
Causality: The pKa of the conjugate acid of this compound is a direct measure of the amine's basicity. This value is critical for predicting its behavior in different pH environments, such as drug formulation buffers or physiological compartments. Potentiometric titration provides a precise empirical measurement of the equilibrium constant for the protonation/deprotonation reaction.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and a burette tip containing a standardized strong acid titrant (e.g., 0.1 M HCl).
-
Initial Measurement: Record the initial pH of the amine solution.
-
Titration: Add the acid titrant in small, precise increments. After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point, where the pH changes most rapidly.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the amine has been protonated. Mathematically, the pKa is the pH at which [R₂NH₂⁺] = [R₂NH]. This point can be found from the inflection point of the first derivative of the titration curve.
Reactivity, Stability, and Handling
Reactivity: The reactivity of this compound is governed by the interplay of the secondary amine and the fluoro-substituted aromatic ring. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will readily react with acids to form salts. The N-methyl group provides some steric hindrance compared to a primary aniline. The aromatic ring can undergo electrophilic substitution, with the -NHCH₃ group being an activating, ortho-, para-director, and the fluorine atom being a deactivating, ortho-, para-director.
Stability and Storage: The compound should be stored under controlled conditions to maintain its purity. It is recommended to keep containers tightly sealed in a dry, cool, and well-ventilated place.[4][5] It should also be kept in the dark, as some sources note that the material darkens in color during storage, suggesting potential light sensitivity or slow oxidation.[1][5]
Incompatibilities: To prevent hazardous reactions, this compound should be kept away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[4][5]
Safety and Handling: This compound presents several hazards and must be handled with appropriate precautions.[2]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] An appropriate respirator should be used if inhalation risk is high.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames.[5]
Applications in Research and Drug Development
The specific physicochemical properties of this compound make it a valuable intermediate. It has been explicitly used as a model compound to study the in vivo and in vitro biotransformation of secondary aromatic amines.[1][4] This type of metabolic study is fundamental in drug discovery to predict how a potential drug candidate containing a similar structural motif might be processed in the body. Furthermore, the broader class of fluoroanilines are critical precursors in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atom is often introduced to enhance metabolic stability, binding affinity, or bioavailability.[6][7]
Conclusion
This compound is more than a simple chemical reagent; it is a precisely tuned molecular tool. Its key physicochemical properties—a boiling point suitable for vacuum distillation, a pKa that defines its acid-base character, and a distinct spectroscopic signature—are all direct consequences of its unique structure. For the research and drug development professional, a thorough appreciation of this data, coupled with an understanding of the robust methodologies required to verify it, is essential. This guide provides that comprehensive foundation, enabling scientists to confidently and safely utilize this compound in the pursuit of scientific innovation.
References
- 1. This compound CAS#: 459-59-6 [m.chemicalbook.com]
- 2. This compound | C7H8FN | CID 68024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Spectral Characterization of 4-Fluoro-N-methylaniline
Abstract
This technical guide provides an in-depth analysis of the spectral data for 4-Fluoro-N-methylaniline (FNMA), a key intermediate in pharmaceutical and materials science. As researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such molecules are paramount. This document moves beyond a simple presentation of data, offering a field-proven perspective on the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to FNMA. Every protocol is designed as a self-validating system, ensuring technical accuracy and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound (CAS No: 459-59-6) is an aromatic amine whose structure is foundational in the synthesis of a wide array of more complex molecules. Its utility demands a robust and unequivocal analytical profile to ensure the integrity of downstream applications. Spectroscopic techniques provide a non-destructive, detailed fingerprint of the molecule's structure, connectivity, and chemical environment.
This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining not just what the peaks are, but why they appear where they do, providing a comprehensive analytical portrait of the molecule.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures that the resulting spectrum is a true representation of the sample, free from artifacts.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties for anilines and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration must be sufficient for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm. This is crucial for inter-lab reproducibility.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex splitting patterns in the aromatic region.
Workflow: NMR Analysis
Caption: Standardized workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.01 – 6.87 | Multiplet (m) | 2H | H-2, H-6 (Aromatic) |
| 6.56 | Doublet of Doublets of Doublets (ddd) | 2H | H-3, H-5 (Aromatic) |
| 3.40 (approx.) | Broad Singlet (br s) | 1H | N-H |
| 2.81 | Singlet (s) | 3H | N-CH₃ |
Source: Royal Society of Chemistry, 2019.[1]
Expert Analysis:
-
Aromatic Region (7.01-6.56 ppm): The aromatic protons exhibit a complex, second-order coupling pattern typical of a para-substituted benzene ring with both electron-donating (-NHCH₃) and electron-withdrawing/coupling (-F) groups. The protons ortho to the amine group (H-3, H-5) are shielded and appear upfield (~6.56 ppm), while the protons ortho to the fluorine atom (H-2, H-6) are deshielded and appear downfield (~6.94 ppm). The fluorine atom also introduces through-bond coupling to the adjacent protons, further complicating the splitting pattern into a multiplet.
-
N-Methyl Protons (2.81 ppm): The three protons of the methyl group appear as a sharp singlet, indicating free rotation and no coupling to adjacent protons. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom on an aromatic ring.
-
N-H Proton (~3.40 ppm): The amine proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.
| Chemical Shift (δ, ppm) | Splitting (JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | | 156.93 | Doublet (d, ¹JCF ≈ 235-245) | C-4 (C-F) | | 145.73 | Singlet (s) | C-1 (C-N) | | 115.55 (avg.) | Doublet (d, ²JCF ≈ 22) | C-3, C-5 | | 113.11 | Doublet (d, ³JCF ≈ 7.4) | C-2, C-6 | | 31.25 | Singlet (s) | N-CH₃ |
Note: Specific peak assignments and coupling constants are interpreted from provided data and typical values. The source lists multiple singlets and doublets in the aromatic region, which are here assigned based on established principles of C-F coupling.[1]
Expert Analysis:
-
C-F Carbon (156.93 ppm): The most downfield aromatic signal is assigned to C-4, the carbon directly bonded to the highly electronegative fluorine atom. Crucially, this signal is split into a doublet by the fluorine atom, exhibiting a large one-bond coupling constant (¹JCF) that is typically >230 Hz. This is a definitive diagnostic peak.
-
C-N Carbon (145.73 ppm): The carbon attached to the nitrogen (C-1) appears as a singlet and is deshielded, though less so than the C-F carbon.
-
Coupled Aromatic Carbons: The carbons ortho (C-3, C-5) and meta (C-2, C-6) to the fluorine also exhibit coupling, but with smaller coupling constants (²JCF > ³JCF). This decreasing coupling effect with distance is a key validation tool.
-
N-Methyl Carbon (31.25 ppm): This upfield signal is characteristic of the sp³-hybridized methyl carbon attached to the nitrogen.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is the preferred technique for liquid samples like FNMA as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum of FNMA is characterized by several key absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₃) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1335-1250 | C-N Stretch | Aromatic Amine |
| ~1250-1100 | C-F Stretch | Aryl Fluoride |
Source: Characteristic IR absorption frequencies from standard correlation tables.[2][3] The presence of an ATR-IR spectrum for this compound is noted on PubChem.[1]
Expert Analysis:
-
N-H Stretch (~3400 cm⁻¹): A moderate, sharp peak in this region is a clear indicator of the secondary amine N-H bond.
-
C-H Stretches (3100-2850 cm⁻¹): The spectrum will show distinct absorptions for aromatic C-H bonds (just above 3000 cm⁻¹) and aliphatic C-H bonds (just below 3000 cm⁻¹), confirming the presence of both the benzene ring and the methyl group.
-
Aromatic C=C Stretches (~1600, 1500 cm⁻¹): Two or more sharp bands in this region are characteristic of the benzene ring skeletal vibrations.
-
C-N and C-F Stretches (1335-1100 cm⁻¹): The fingerprint region will contain strong bands corresponding to the C-N stretch of the aromatic amine and the C-F stretch, which is typically a strong, prominent band.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments under energetic conditions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for volatile, thermally stable compounds like FNMA, providing both separation and mass analysis.
-
Sample Preparation: Prepare a dilute solution of FNMA (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC, which separates the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).
-
Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.
MS Spectral Interpretation
The molecular formula of FNMA is C₇H₈FN, with an exact mass of approximately 125.06 Da.[1]
| m/z | Proposed Fragment | Identity |
| 125 | [C₇H₈FN]⁺• | Molecular Ion (M⁺•) |
| 110 | [M - CH₃]⁺ | Loss of a methyl radical |
| 95 | [M - CH₃ - F]⁺ or [M - CH₂NH]⁺ | Complex rearrangement/loss |
Source: Interpretation based on the molecular weight and common fragmentation patterns of amines and aromatic compounds.[4][5]
Expert Analysis:
-
Molecular Ion (m/z 125): The presence of a strong peak at m/z 125 confirms the molecular weight of the compound. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for FNMA.
-
Primary Fragmentation (m/z 110): The most likely initial fragmentation is the loss of the methyl radical (•CH₃, mass 15) via alpha-cleavage, a characteristic pathway for N-alkyl amines.[4] This would result in a stable resonance-stabilized cation at m/z 110. This is often the base peak in the spectrum.
Diagram: Primary MS Fragmentation Pathway
Caption: Proposed primary fragmentation of this compound in EI-MS.
Safety and Handling
Authoritative grounding in safety is non-negotiable. This compound is classified as a hazardous substance.
-
Toxicity: It is toxic if swallowed and may cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.
-
Storage: Store in a cool, tightly closed container away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a definitive and self-validating structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework and confirm the substitution pattern and C-F coupling. IR spectroscopy validates the presence of all key functional groups (N-H, C-F, aromatic ring, N-CH₃). Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive spectral guide serves as an authoritative reference for researchers utilizing this important chemical intermediate.
References
4-Fluoro-N-methylaniline: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N-methylaniline is a fluorinated aromatic amine that has emerged as a crucial building block in contemporary organic synthesis. Its strategic combination of a fluorine atom, a secondary amine, and an aromatic scaffold imparts unique electronic properties and reactivity, making it a valuable precursor in the synthesis of a wide array of functional molecules. This guide provides a comprehensive overview of this compound, delving into its synthesis, physicochemical properties, key synthetic transformations, and diverse applications, with a particular focus on its role in the development of pharmaceuticals and advanced materials. The strategic incorporation of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a sought-after intermediate in medicinal chemistry.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective handling and application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 459-59-6 | [3] |
| Molecular Formula | C₇H₈FN | [3] |
| Molecular Weight | 125.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.040 g/mL at 25 °C | |
| Boiling Point | 79 °C at 11 mmHg | |
| Refractive Index (n²⁰/D) | 1.5320 | |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| SMILES | CNc1ccc(F)cc1 | |
| InChI | 1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Data |
| ¹H NMR | Spectral data available, though not explicitly detailed in the provided search results. |
| ¹³C NMR | Spectral data available, though not explicitly detailed in the provided search results. |
| Mass Spectrometry (MS) | Spectral data available, though not explicitly detailed in the provided search results. |
| Infrared (IR) | Spectral data available, though not explicitly detailed in the provided search results. |
Synthesis of this compound
The efficient synthesis of this compound is critical for its accessibility as a building block. Several methodologies can be employed, with reductive amination of 4-fluoroaniline being a common and effective approach.
General Synthesis Workflow
The synthesis of this compound typically commences from the readily available 4-fluoroaniline. The primary amine is converted to the corresponding N-methyl derivative through various methylation strategies.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination of 4-Fluoroaniline
This protocol is adapted from a procedure for the synthesis of 4-fluoro-N-isopropylaniline and is a representative method for the N-methylation of 4-fluoroaniline using formaldehyde and sodium borohydride.[5]
Materials and Reagents:
-
4-Fluoroaniline
-
Formaldehyde (37% aqueous solution)
-
Glacial Acetic Acid
-
Sodium Borohydride (NaBH₄)
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Hexane
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 4-fluoroaniline (0.2 mol) in glacial acetic acid (120 mL).
-
Addition of Formaldehyde: Cool the solution to approximately 10 °C in an ice bath. To this stirred solution, add formaldehyde (37% aqueous solution, 0.24 mol).
-
Reduction: While maintaining the temperature below 20 °C, add sodium borohydride (0.25 mol) portion-wise.
-
Reaction Progression: After the addition of sodium borohydride is complete, continue stirring the mixture at 20 °C for 30 minutes, followed by stirring at room temperature for one hour.
-
Work-up: Pour the reaction mixture into 500 mL of ice water.
-
Basification: Make the aqueous solution alkaline (pH > 9) by the dropwise addition of a 50% aqueous sodium hydroxide solution (approximately 120 mL), ensuring the temperature remains below 25 °C.
-
Extraction: Extract the product with hexane (2 x 100 mL).
-
Washing and Drying: Wash the combined organic layers with a saturated sodium chloride solution, then dry over anhydrous magnesium sulfate.
-
Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a clear liquid.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Acts as a solvent and a catalyst for the formation of the intermediate iminium ion.
-
Sodium Borohydride: A mild and selective reducing agent that reduces the iminium ion to the secondary amine without reducing the aromatic ring.[6]
-
Temperature Control: The initial cooling and controlled addition of sodium borohydride are crucial to manage the exothermic reaction and prevent side reactions.
-
Alkaline Work-up: Neutralizes the acetic acid and deprotonates the amine, facilitating its extraction into the organic solvent.
Alternative Synthesis Method: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using formic acid and formaldehyde.[7][8] This reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[7][8]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
A general procedure involves heating the amine with an excess of formic acid and aqueous formaldehyde.[9] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[9] While effective, this method often requires high temperatures and can be challenging for anilines that are prone to polymerization under acidic conditions.[10]
Key Reactions and Synthetic Applications
The utility of this compound as a building block is demonstrated in its participation in a variety of organic transformations, leading to the synthesis of complex and valuable molecules.
Further N-Alkylation
The secondary amine of this compound can undergo further alkylation to form the tertiary amine, 4-fluoro-N,N-dimethylaniline. This transformation is important for creating building blocks with different steric and electronic properties.
Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic substitution by the N-methylamino group. The fluorine atom and the amino group direct incoming electrophiles primarily to the ortho and para positions relative to the amino group.
Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds, particularly kinase inhibitors used in oncology.[6] The fluorinated aniline moiety is a common feature in many targeted therapies.
Example: Synthesis of Kinase Inhibitors
While specific details of proprietary drug synthesis are often not fully disclosed, the structural motif of this compound is present in several kinase inhibitors. For instance, it is a precursor in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor.[11][12][13]
Applications in Agrochemicals and Materials Science
Fluoroaromatic compounds are integral to the development of modern agrochemicals, including herbicides and fungicides, due to their enhanced biological activity.[14][15] While specific examples detailing the use of this compound are not prevalent in the reviewed literature, its structural analogs are key components in this field.[15] Similarly, in materials science, fluorinated anilines are used in the synthesis of high-performance polymers and dyes, where the fluorine atom can enhance thermal stability and modify optical properties.[16]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Table 3: Hazard Information for this compound
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Data sourced from Sigma-Aldrich safety information.
Handling and Storage:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound stands as a testament to the power of fluorine in modulating molecular properties. Its strategic design allows for its versatile application as a building block in the synthesis of a diverse range of functional molecules. From life-saving pharmaceuticals to advanced materials, the unique attributes of this compound continue to be leveraged by scientists and researchers to drive innovation. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in the advancement of chemical sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. prepchem.com [prepchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. mdpi.com [mdpi.com]
- 14. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 15. nbinno.com [nbinno.com]
- 16. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine: A Technical Guide to the Biological Activities of Fluorinated Aniline Derivatives
Introduction: The Fluorine Advantage in Bioactive Scaffolds
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into organic molecules has emerged as a paramount tool for medicinal chemists.[1][2][3][4][5] Among the myriad of fluorinated scaffolds, fluorinated aniline derivatives represent a particularly versatile and impactful class of compounds.[6][7] Their utility stems from the unique physicochemical properties imparted by the fluorine atom, which can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[7][8] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of fluorinated aniline derivatives, the mechanistic principles underlying their efficacy, and the experimental methodologies crucial for their evaluation.
The high electronegativity and relatively small van der Waals radius of fluorine allow it to serve as a bioisostere for hydrogen or a hydroxyl group, yet its electronic effects are far more profound.[4][5] The introduction of fluorine can alter the pKa of nearby functional groups, modulate conformation, and block sites of metabolism, thereby enhancing the drug-like properties of a lead compound.[1][2][5] This guide will delve into the specific applications of these properties in the design of novel therapeutics, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.
I. Anticancer Activity: Targeting Key Oncogenic Pathways
Fluorinated aniline derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to function as kinase inhibitors.[9][10][11] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aniline scaffold provides a key pharmacophore for binding to the ATP-binding pocket of various kinases, and the addition of fluorine can enhance this binding affinity and selectivity.[12]
A prominent example is the 4-anilinoquinazoline core structure found in several approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[11] The fluorine substitution on the aniline ring is crucial for their biological activity.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
Fluorinated anilino-derivatives often exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR, which are pivotal in controlling cell growth, proliferation, and survival. Overexpression or mutation of these receptors can lead to uncontrolled cell division.
Caption: Inhibition of EGFR signaling by a fluorinated aniline derivative.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
A fundamental step in evaluating the anticancer potential of novel fluorinated aniline derivatives is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13]
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated aniline derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[14]
| Compound Class | Specific Compound/Drug | Target Cancer Cell Line | IC50 (µM) |
| Furan-Aniline Derivative | Compound 1 | HeLa (Cervical Cancer) | 0.08[14] |
| Furan-Based Derivative | Compound 7 | MCF-7 (Breast Cancer) | 2.96[14] |
| Known Drug | Doxorubicin | MCF-7 (Breast Cancer) | ~0.5 - 2.0[14] |
| Known Drug | Cisplatin | Various | Varies[14] |
II. Antimicrobial Activity: Disrupting Bacterial Viability
Fluorinated aniline derivatives have also been investigated for their antibacterial properties.[15][16][17][18] The incorporation of fluorine can enhance the lipophilicity of these compounds, facilitating their penetration through bacterial cell membranes.[7] Once inside, they can interfere with essential bacterial processes.
Some fluorinated anilines have shown efficacy against both Gram-positive and Gram-negative bacteria.[15][16] For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated potent activity against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[15]
Proposed Mechanisms of Antibacterial Action
The precise mechanisms of action can vary, but several have been proposed:
-
Membrane Disruption: The lipophilic nature of some fluorinated anilines may allow them to intercalate into and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[18]
-
Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes. For example, fluoroquinolones, which contain a fluorinated aniline-like moiety, are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[19]
-
Inhibition of Biofilm Formation: Some trifluoro-anilines have been shown to effectively suppress biofilm formation, a key virulence factor in many pathogenic bacteria.[18]
Caption: Proposed antimicrobial mechanisms of fluorinated aniline derivatives.
III. Enzyme Inhibition: A Versatile Strategy in Drug Design
The ability of fluorinated compounds to act as enzyme inhibitors is a cornerstone of their application in medicinal chemistry.[20][21][22][23][24] Fluorinated anilines are no exception and can be designed to target a wide range of enzymes with high specificity and potency.
Fluorine's Role in Enhancing Inhibitor Potency
The strategic placement of fluorine atoms can enhance enzyme inhibition through several mechanisms:
-
Increased Binding Affinity: The strong electron-withdrawing nature of fluorine can create favorable electrostatic interactions with amino acid residues in the enzyme's active site.[8][25]
-
Modulation of pKa: Fluorination can lower the pKa of an adjacent amine, influencing its protonation state and ability to form key hydrogen bonds within the active site.
-
Conformational Control: The presence of fluorine can restrict the conformational flexibility of the inhibitor, pre-organizing it for optimal binding to the enzyme.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[25] This increases the inhibitor's half-life and bioavailability.[7]
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Measuring Enzyme Inhibition
Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction between an enzyme and an inhibitor.[26]
Principle: ITC measures the heat released or absorbed during the binding of a ligand (the fluorinated aniline derivative) to a macromolecule (the target enzyme). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the purified target enzyme in a suitable buffer. Prepare a solution of the fluorinated aniline inhibitor in the same buffer. Ensure accurate concentration determination for both.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor solution into the enzyme solution while continuously monitoring the heat change.
-
Data Acquisition: The instrument records the heat flow as a function of time. Each injection produces a heat pulse that is integrated to determine the heat change for that injection.
-
Data Analysis: Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme. Fit the data to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
IV. Spectroscopic Analysis of Fluorinated Aniline-Protein Interactions
Understanding the binding of fluorinated aniline derivatives to their protein targets at a molecular level is crucial for rational drug design. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy are invaluable tools for this purpose.
¹⁹F NMR Spectroscopy: A Powerful Probe of Ligand Binding
The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio.[20][27] Incorporating a fluorine atom into an aniline derivative provides a sensitive handle to monitor its interaction with a protein target.
Principle: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. Upon binding to a protein, changes in the chemical shift, line width, and relaxation rates of the ¹⁹F signal can provide information about the binding event, the conformation of the bound ligand, and the kinetics of the interaction.[28]
Fluorescence Spectroscopy: Monitoring Changes in Protein Environment
Fluorescence spectroscopy can be used to study drug-protein binding by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues) or the fluorescence of a labeled ligand.[29][30]
Principle: The binding of a ligand to a protein can alter the local environment of the protein's fluorophores, leading to changes in fluorescence intensity, emission wavelength, and polarization. These changes can be used to determine binding affinities and stoichiometries.[30]
Experimental Workflow for Fluorescence Quenching Assay:
Caption: Workflow for a fluorescence quenching assay to study protein-ligand binding.
V. Neuropharmacological Effects: Emerging Applications
While less explored than their other biological activities, some fluorinated aniline derivatives are being investigated for their potential neuropharmacological effects.[31][32] The ability of fluorine to enhance blood-brain barrier permeability can be advantageous in designing centrally acting drugs. Research in this area is ongoing, with studies exploring their potential in conditions such as anxiety.[31]
Conclusion: The Enduring Impact of Fluorinated Anilines in Drug Discovery
Fluorinated aniline derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their unique and tunable properties, conferred by the strategic incorporation of fluorine, allow for the optimization of potency, selectivity, and pharmacokinetic profiles. From potent anticancer and antimicrobial agents to highly specific enzyme inhibitors, the applications of this chemical class are broad and impactful. The experimental methodologies outlined in this guide provide a robust framework for the evaluation and characterization of novel fluorinated aniline derivatives, paving the way for the next generation of innovative medicines. The continued exploration of their biological activities, guided by a deep understanding of their structure-activity relationships, promises to yield even more significant contributions to human health.
References
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- 10. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Bentham Science [eurekaselect.com]
- 22. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rroij.com [rroij.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mcgill.ca [mcgill.ca]
- 27. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Item - The application of fluorescence spectroscopy to the study of drugâprotein binding - Loughborough University - Figshare [repository.lboro.ac.uk]
- 30. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Toxicity and neuropharmacological effects of elenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
The Strategic Imperative of Fluorine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate incorporation of fluorine into molecular scaffolds has become an indispensable strategy in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine in drug design, moving beyond a superficial acknowledgment of its utility to a detailed exploration of the underlying physicochemical principles and their practical applications. We will dissect how the unique properties of fluorine—its size, extreme electronegativity, and the strength of the carbon-fluorine bond—are leveraged to meticulously sculpt the pharmacokinetic and pharmacodynamic profiles of drug candidates. Key areas of focus include the enhancement of metabolic stability by blocking sites of oxidative metabolism, the nuanced modulation of physicochemical properties such as lipophilicity and pKa to optimize absorption and distribution, and the augmentation of binding affinity through specific, non-covalent interactions within protein targets. This document is intended to serve as a detailed resource for drug discovery professionals, offering field-proven insights into the rationale behind experimental choices and providing a self-validating framework for the strategic application of fluorine in the design of next-generation therapeutics.
The Foundational Chemistry of Fluorine: A Game of Extremes
Fluorine's prominent position in medicinal chemistry stems from a unique combination of its intrinsic properties. It is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radius of ~1.47 Å for F versus ~1.20 Å for H).[1][2] This allows it to act as a bioisostere of hydrogen, often being swapped into a molecule without significant steric penalty.[1][3][4] However, the electronic consequences of this substitution are profound.
The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) and highly polarized.[2][5][6] This high bond strength is a key factor in enhancing metabolic stability, as the C-F bond is significantly more resistant to enzymatic cleavage than a corresponding C-H bond.[1][7] The strong electron-withdrawing nature of fluorine dramatically influences the electronic distribution within a molecule, affecting the acidity and basicity of nearby functional groups.[1][8][9]
Strategic Applications of Fluorine in Drug Design
The decision to introduce fluorine into a drug candidate is a strategic one, aimed at addressing specific challenges in the drug discovery pipeline. The primary rationales for fluorination can be broadly categorized into three areas: enhancing metabolic stability, modulating physicochemical properties, and improving binding affinity.[1]
Enhancing Metabolic Stability: The "Metabolic Shield"
A primary driver for the incorporation of fluorine is to block "metabolic soft spots"—positions on a molecule that are susceptible to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[2][6][8][10] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, medicinal chemists can effectively "shield" that site from enzymatic attack, thereby increasing the drug's half-life and bioavailability.[1][10][11]
For instance, the introduction of a fluorine atom at a benzylic or allylic position can prevent hydroxylation, a common metabolic pathway.[10] This strategy has been successfully employed in numerous approved drugs to improve their pharmacokinetic profiles.[10][12]
Modulating Physicochemical Properties for Optimal ADME
The judicious placement of fluorine can fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties by altering its lipophilicity and acidity/basicity (pKa).
2.2.1. Lipophilicity (LogP/LogD)
The effect of fluorine on lipophilicity is context-dependent. While a single fluorine-for-hydrogen substitution often leads to a slight increase in lipophilicity (LogP), the cumulative effect of multiple fluorine atoms can either increase or decrease this property.[8][10][13] For example, aromatic fluorination generally increases lipophilicity, which can enhance membrane permeability and absorption.[8] However, fluorination of aliphatic chains can sometimes decrease lipophilicity.[8] This nuanced control allows for the precise tuning of a drug's solubility and permeability to achieve the desired balance for oral bioavailability and distribution to the target tissue.[1][10][14]
2.2.2. Acidity and Basicity (pKa)
Fluorine's strong electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.[5][8][10] Introducing fluorine near an amine, for example, will decrease its basicity (lower its pKa).[1][10] This can be advantageous in several ways. A less basic compound may exhibit improved membrane permeability and oral absorption, as a greater fraction of the molecule will be in its neutral, more lipophilic state at physiological pH.[1] This modulation of pKa can also be used to fine-tune interactions with the target protein.[15]
Improving Binding Affinity and Selectivity
The introduction of fluorine can enhance a drug's binding affinity for its target protein through a variety of mechanisms.[1][16] These include:
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with electron-deficient groups in the protein's binding pocket, such as the backbone amide C=O group.[17]
-
Conformational Control: Fluorine can influence the conformational preferences of a molecule through stereoelectronic effects like the gauche effect.[2][5][10] This can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[2][10]
-
Enhanced Hydrophobic Interactions: In some cases, the increased lipophilicity imparted by fluorine can lead to stronger hydrophobic interactions with the target.[18]
The strategic placement of fluorine can also improve selectivity by creating favorable interactions with the intended target while introducing unfavorable interactions with off-target proteins.[10]
Experimental Workflows and Protocols
In Vitro Metabolic Stability Assay
A crucial step in evaluating the impact of fluorination is to assess the metabolic stability of the modified compounds. A common method is the in vitro liver microsomal stability assay.
Protocol:
-
Preparation of Microsomes: Liver microsomes (human, rat, etc.) are prepared by differential centrifugation of liver homogenates.
-
Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Lipophilicity Determination (LogP/LogD)
The shake-flask method is a classic technique for determining the octanol-water partition coefficient (LogP).
Protocol:
-
Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent.
-
Partitioning: A known amount of the stock solution is added to a mixture of n-octanol and water (or a buffer of a specific pH for LogD determination) that have been pre-saturated with each other.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizing the Impact of Fluorine
Workflow for Assessing Fluorine's Impact on a Lead Compound
Caption: A generalized workflow for the strategic incorporation and evaluation of fluorine in a lead compound.
Conceptual Diagram of Fluorine's Effects
Caption: The cascading effects of fluorine incorporation on molecular properties and drug discovery outcomes.
Case Studies: Fluorine in Action
The successful application of fluorine in drug design is evident in the large number of fluorinated drugs on the market.[19][20][21]
-
Fluoxetine (Prozac®): The trifluoromethyl (-CF3) group in fluoxetine increases its lipophilicity, which facilitates its penetration into the central nervous system to inhibit serotonin reuptake.[10]
-
Atorvastatin (Lipitor®): A fluorophenyl group in atorvastatin contributes to its potent inhibition of HMG-CoA reductase.[16]
-
Sitagliptin (Januvia®): The trifluoromethyl and fluoro-substituted aromatic rings in sitagliptin are crucial for its high potency and selectivity as a DPP-4 inhibitor.
Challenges and Future Perspectives
While the benefits of fluorination are well-established, it is not a universal panacea. The introduction of fluorine can sometimes lead to undesirable effects, such as increased lipophilicity leading to reduced solubility or increased off-target effects.[10] Moreover, the synthesis of complex fluorinated molecules can be challenging, although significant advances in fluorination chemistry are continually expanding the medicinal chemist's toolkit.[20][22][23][24]
The future of fluorine in drug discovery will likely involve more sophisticated applications, including the use of novel fluorinated motifs and a deeper understanding of fluorine's interactions with biological systems.[20] The use of 18F in positron emission tomography (PET) imaging is also a rapidly growing area, enabling the in vivo visualization of drug distribution and target engagement.[1][6][25][26]
Conclusion
Fluorine has firmly established itself as a cornerstone element in modern drug design.[10] Its unique ability to modulate a wide range of molecular properties in a predictable, albeit context-dependent, manner provides medicinal chemists with a powerful tool to overcome common challenges in drug discovery. A thorough understanding of the fundamental principles governing the effects of fluorine, coupled with a strategic and data-driven approach to its incorporation, will continue to be a key driver of innovation in the pharmaceutical industry.
References
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- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. sciencedaily.com [sciencedaily.com]
- 23. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 24. pharmtech.com [pharmtech.com]
- 25. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-Fluoro-N-methylaniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Anilines
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. The unique electronic properties of fluorine—its high electronegativity and relatively small van der Waals radius—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the vast array of fluorinated building blocks, 4-Fluoro-N-methylaniline stands out as a versatile and fundamental intermediate.
This guide provides an in-depth technical overview of this compound, designed for the practicing scientist. We will move beyond simple data recitation to explore the causality behind synthetic choices, provide robust protocols for characterization, and discuss its applications, particularly its role as a critical tool in understanding drug metabolism.
Compound Identification and Nomenclature
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named according to IUPAC nomenclature, which provides a clear and universally understood descriptor of its molecular structure.
-
IUPAC Name: this compound[2]
Beyond its formal name, this compound is known by several synonyms in commercial and academic literature. Awareness of these common names is crucial for efficient literature searching and procurement.
-
Common Synonyms:
-
Key Identifiers:
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is essential for designing experiments, from reaction setup to purification and formulation. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈FN | [2][3] |
| Molecular Weight | 125.14 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 79 °C at 11 mmHg | [5] |
| Density | 1.040 g/mL at 25 °C | [5] |
| Refractive Index (n₂₀/D) | 1.5320 | [5] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively and selectively achieved via the N-methylation of its primary amine precursor, 4-fluoroaniline. While various methylating agents exist, the use of methanol over a heterogeneous catalyst offers a scalable and selective method. The following protocol is adapted from established methodologies for the N-methylation of anilines.
Workflow for Synthesis
Caption: Catalytic N-methylation workflow.
Step-by-Step Experimental Protocol
Reaction: N-methylation of 4-fluoroaniline using methanol
Reagents & Materials:
-
4-Fluoroaniline (1.0 mmol)
-
Methanol (10 mL, anhydrous)
-
Ni/ZnAlOx catalyst (40 mg), or a similar heterogeneous nickel catalyst
-
50 mL autoclave with magnetic stirrer
-
Nitrogen gas for inerting
-
Standard glassware for workup and purification
-
Ethyl acetate (EtOAc) and Petroleum ether (PE) for chromatography
Procedure:
-
Vessel Preparation: Add 4-fluoroaniline (1.0 mmol) and the Ni/ZnAlOx catalyst (40 mg) to a 50 mL autoclave equipped with a magnetic stir bar.
-
Solvent Addition: Add methanol (10 mL) to the autoclave.
-
Inerting: Seal the autoclave and purge the headspace with nitrogen gas three times to remove air. Pressurize the vessel to an initial pressure of 10 bar N₂.
-
Reaction: Begin stirring and heat the reaction mixture to 160 °C. Maintain this temperature for the required duration (typically 12-24 hours), monitoring the reaction progress by taking aliquots for GC-MS analysis if possible.
-
Workup: After the reaction is complete (as determined by the consumption of starting material), cool the autoclave to room temperature and carefully vent the pressure.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with a small amount of methanol or ethyl acetate.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of petroleum ether and ethyl acetate (e.g., 50:1 PE/EtOAc) to isolate the pure this compound.[6]
Causality and Experimental Choices:
-
Why a Heterogeneous Catalyst? Using a solid catalyst like Ni/ZnAlOx simplifies product purification significantly. The catalyst can be removed by simple filtration, avoiding contamination of the final product, which is a common issue with homogeneous catalysts.[6]
-
Why Methanol? Methanol serves as both the solvent and the C1 source for methylation, making it an atom-economical and cost-effective choice.[6]
-
Why an Autoclave? The reaction is performed at a temperature above the boiling point of methanol, requiring a sealed, pressurized vessel to maintain the solvent in the liquid phase and achieve the necessary reaction kinetics.
-
Controlling Selectivity: A key challenge in N-methylation is preventing over-methylation to the tertiary amine (N,N-dimethyl-4-fluoroaniline). Heterogeneous catalysts and controlled reaction conditions often provide high selectivity for the desired mono-methylated product.[2]
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.95 | m (multiplet) | 2H | Ar-H (ortho to -NHCH₃) |
| ~6.56 | m (multiplet) | 2H | Ar-H (ortho to -F) |
| ~3.6 (broad) | s (singlet) | 1H | N-H |
| 2.81 | s (singlet) | 3H | N-CH ₃ |
Data sourced from a study on N-methylation catalyzed by Iridium complexes, which reported identical shifts for the product.[7]
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum reveals the number of unique carbon environments. The carbon attached to fluorine will appear as a doublet due to ¹³C-¹⁹F coupling.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| 156.9 - 154.6 | C -F | Doublet due to C-F coupling |
| 145.7 | C -NHCH₃ | |
| 115.7 - 115.4 | Ar-C H | |
| 113.1 | Ar-C H | Doublet due to C-F coupling |
| 31.3 | N-C H₃ |
Data sourced from the same study, demonstrating consistency.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Expected IR Absorption Bands (ATR-Neat):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3411 | N-H Stretch | Secondary Amine | A single, sharp peak in this region is characteristic of a secondary amine, distinguishing it from primary amines (two peaks) and tertiary amines (no peak).[8] |
| 3100 - 3000 | C-H Stretch | Aromatic | Indicates the presence of hydrogens attached to the benzene ring. |
| < 3000 | C-H Stretch | Aliphatic (Methyl) | Corresponds to the N-methyl group. |
| 1615 - 1580 | C=C Stretch | Aromatic Ring | Confirms the presence of the aromatic ring skeleton. |
| 1510 - 1450 | C=C Stretch | Aromatic Ring | Further confirmation of the aromatic system. |
| ~1220 | C-F Stretch | Aryl-Fluoride | A strong absorption indicating the carbon-fluorine bond. |
| ~1310 | C-N Stretch | Aromatic Amine | Corresponds to the bond between the aromatic ring and the nitrogen atom. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Nitrogen Rule: As this compound contains one nitrogen atom, its molecular ion peak (M⁺˙) is expected to have an odd-numbered mass.
-
Molecular Ion (M⁺˙): A peak at m/z = 125 corresponding to the molecular weight of the compound [C₇H₈FN]⁺˙.
-
Base Peak ([M-1]⁺): The most intense peak (base peak) is expected at m/z = 124 . This results from the characteristic alpha-cleavage of amines, where a hydrogen atom is lost from the carbon adjacent to the nitrogen, forming a stable resonance-stabilized cation.
-
Other Fragments: Other potential fragments could arise from the loss of a methyl radical (m/z = 110) or cleavage of the aromatic ring, though these are typically less abundant than the [M-1]⁺ peak.
Applications in Drug Discovery and Development
While not always a direct component of a final drug molecule, this compound and its derivatives are invaluable tools and building blocks in pharmaceutical research.
A Model for Biotransformation Studies
The primary cited application of this compound is as a model compound to study the in vivo and in vitro biotransformation of secondary aromatic amines.
-
Understanding Metabolism: Drug metabolism, primarily mediated by cytochrome P450 enzymes, is a critical factor in a drug's efficacy, toxicity, and pharmacokinetic profile. Studying how a simple, representative molecule like this compound is metabolized provides crucial insights that can be extrapolated to more complex drug candidates.
-
The Fate of Fluorine: A key area of investigation is the metabolic stability of the C-F bond. Studies on the related compound 4-fluoroaniline have shown that metabolic processes can lead to defluorination via para-hydroxylation, ultimately producing metabolites of paracetamol (4-acetamidophenol). This highlights that the C-F bond, while strong, is not always metabolically inert. Understanding these pathways is critical for predicting the potential bioactivation and toxicity of fluorinated drug candidates.
A Foundational Building Block
Fluorinated anilines are essential precursors in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[5] The presence of the fluorine atom can:
-
Block Metabolic Oxidation: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can significantly increase a drug's half-life.
-
Modulate pKa: The electron-withdrawing nature of fluorine lowers the basicity of the aniline nitrogen, which can affect the drug's solubility, membrane permeability, and binding to its target protein.
-
Enhance Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity and potency.
Logical Flow of Application in Drug Discovery
Caption: Role in drug discovery and metabolism studies.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. It is classified as a hazardous substance.
-
Hazard Classifications:
-
Handling Precautions:
-
Work in a well-ventilated chemical fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
-
Conclusion
This compound is more than a simple chemical intermediate; it is a powerful tool for the modern scientist. Its well-defined properties and predictable reactivity make it an ideal building block for complex molecular synthesis. Its primary value, however, lies in its role as a model system for investigating the fundamental principles of drug metabolism. By understanding the biotransformation of this foundational molecule, drug development professionals can make more informed, rational decisions in the design of safer and more effective medicines. This guide has provided the necessary protocols and technical insights to enable researchers to synthesize, validate, and strategically apply this compound in their work.
References
- 1. This compound | C7H8FN | CID 68024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cires1.colorado.edu [cires1.colorado.edu]
- 5. This compound 97 459-59-6 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Fluoroaniline(371-40-4) IR Spectrum [m.chemicalbook.com]
Methodological & Application
Synthesis of 4-Fluoro-N-methylaniline from 4-fluoroaniline
An Application Note and Detailed Protocol for the
Abstract
This document provides a comprehensive guide for the synthesis of 4-Fluoro-N-methylaniline, a key intermediate in pharmaceutical and materials science research. We present two robust protocols for the N-methylation of 4-fluoroaniline: a classical reductive amination via the Eschweiler-Clarke reaction and a direct alkylation using dimethyl sulfate. The guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, purification techniques, and methods for product characterization. Furthermore, it addresses common challenges such as achieving selective mono-methylation and provides a troubleshooting guide. A critical emphasis is placed on laboratory safety, detailing the hazards associated with the reagents and the necessary handling precautions. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for the preparation of this compound.
Introduction and Strategic Overview
This compound is a valuable substituted aniline derivative utilized as a building block in the synthesis of various biologically active compounds and advanced materials. The introduction of a methyl group to the nitrogen atom of 4-fluoroaniline significantly alters its electronic properties and steric profile, making it a versatile precursor.
The primary challenge in the synthesis of this compound from 4-fluoroaniline is achieving selective mono-N-methylation while minimizing the formation of the N,N-dimethylated byproduct. The secondary amine product is often more nucleophilic than the primary amine starting material, which can lead to over-methylation. This guide details two effective strategies to control this selectivity.
Synthetic Strategies:
-
Reductive Amination (Eschweiler-Clarke Reaction): This classic one-pot reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2] The reaction proceeds through an iminium ion intermediate and is known for its simplicity and the use of inexpensive reagents.[3] A key advantage is that the reaction conditions inherently prevent the formation of quaternary ammonium salts.[1][2]
-
Direct Alkylation with Dimethyl Sulfate: This method involves the direct reaction of 4-fluoroaniline with a methylating agent, such as dimethyl sulfate, in the presence of a base. While effective, this approach requires careful control of stoichiometry and reaction conditions to favor mono-methylation. Dimethyl sulfate is a potent, but also highly toxic and carcinogenic, methylating agent, necessitating stringent safety precautions.[4]
General Laboratory Workflow
The overall process for the synthesis, purification, and confirmation of this compound is outlined below. This workflow is applicable to both synthetic protocols with minor variations in the reaction and work-up steps.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Reductive Amination (Eschweiler-Clarke Reaction)
This protocol is recommended for its operational simplicity and cost-effectiveness. The reaction drives towards the formation of the tertiary amine, so careful monitoring is advised if mono-methylation is the primary goal, though in many classical Eschweiler-Clarke procedures, the tertiary amine is the expected major product. For selective mono-methylation, alternative reductive amination conditions with other reducing agents like sodium borohydride may offer better control.[5][6][7]
Underlying Principle and Mechanism
The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using an excess of formic acid and formaldehyde.[1] The reaction mechanism proceeds as follows:
-
Imine Formation: 4-fluoroaniline nucleophilically attacks formaldehyde, followed by dehydration, to form an intermediate iminium ion.[2][8]
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine (this compound). This step is irreversible due to the loss of carbon dioxide.[1]
-
Second Methylation: The resulting secondary amine can then react with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the tertiary amine (4-Fluoro-N,N-dimethylaniline).
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Experimental Procedure
Reagents and Materials:
-
4-Fluoroaniline (C₆H₆FN)
-
Formaldehyde (37% aqueous solution, HCHO)
-
Formic acid (≥95%, HCOOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 5 M)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1.0 eq).
-
Add formic acid (2.5 eq) to the flask.
-
With stirring, add an aqueous solution of formaldehyde (37%, 2.2 eq).
-
Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the acidic solution by the slow addition of a 5 M NaOH solution until the pH is approximately 10-11. Perform this step in an ice bath to manage the exothermic neutralization.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to obtain pure this compound.
Protocol 2: Direct Alkylation with Dimethyl Sulfate
This protocol can offer good yields but requires strict adherence to safety procedures due to the high toxicity of dimethyl sulfate. Careful control over the stoichiometry is crucial to minimize the formation of the tertiary amine.
Underlying Principle
This reaction is a nucleophilic substitution (S_N2) where the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. A base is required to neutralize the sulfuric acid byproduct formed during the reaction.
Experimental Procedure
Reagents and Materials:
-
4-Fluoroaniline (C₆H₆FN)
-
Dimethyl sulfate ((CH₃)₂SO₄) - EXTREMELY TOXIC, handle with extreme caution. [4]
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Acetone or Acetonitrile
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer.
Step-by-Step Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-fluoroaniline (1.0 eq) and a base such as sodium bicarbonate (2.5 eq) in acetone.[4]
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add dimethyl sulfate (1.1 eq) dropwise from the dropping funnel over 30-60 minutes.
-
Continue refluxing for 12-20 hours, monitoring the reaction by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Product Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 459-59-6 | [9][10][11] |
| Molecular Formula | C₇H₈FN | [9][11][12] |
| Molecular Weight | 125.14 g/mol | [9][11] |
| Appearance | Colorless to pale yellow liquid | [13] |
| Boiling Point | 79 °C / 11 mmHg | [10] |
| Density | 1.040 g/mL at 25 °C | [10] |
| Refractive Index (n20/D) | 1.5320 | [10] |
Spectroscopic Data:
-
¹H NMR: Expected signals for aromatic protons and the N-methyl protons.
-
¹³C NMR: Expected signals for the aromatic carbons and the N-methyl carbon.[9]
-
IR Spectroscopy: Characteristic peaks for N-H stretching (if any secondary amine is present), C-H stretching, C=C aromatic stretching, and C-F stretching.
Troubleshooting
Low yields or impure products are common challenges in synthesis. The following guide provides a logical approach to troubleshooting.
Caption: Troubleshooting logic for the synthesis of this compound.
Safety and Hazard Management
The synthesis of this compound involves the use of hazardous chemicals. Strict adherence to safety protocols is mandatory.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[14][15]
-
4-Fluoroaniline: Harmful if swallowed and causes severe skin burns and eye damage.[14][16] It is a combustible liquid.[17]
-
Formaldehyde: Toxic and a known carcinogen. Handle with extreme care.
-
Formic Acid: Corrosive and can cause severe burns.
-
Dimethyl Sulfate: Extremely toxic, carcinogenic, and corrosive.[4] Avoid inhalation and skin contact. Use a dedicated syringe or cannula for transfer. Any glassware contaminated with dimethyl sulfate should be decontaminated with an ammonia solution.
-
This compound (Product): Toxic if swallowed, causes skin irritation, and may cause an allergic skin reaction and serious eye damage.[9][10]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[17]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[16][17]
-
Inhalation: Move the individual to fresh air.
-
Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal.[15]
In all cases of exposure, seek immediate medical attention.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. server.ccl.net [server.ccl.net]
- 5. gctlc.org [gctlc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C7H8FN | CID 68024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-フルオロ-N-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 12. scbt.com [scbt.com]
- 13. Buy this compound | 459-59-6 [smolecule.com]
- 14. lobachemie.com [lobachemie.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes & Protocols: N-Methylation of 4-Fluoroaniline
Introduction: The Significance of N-Methyl-4-fluoroaniline
N-Methyl-4-fluoroaniline is a critical chemical intermediate in the synthesis of a wide array of functional molecules.[1][2] Its structural motif is prevalent in pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a fluorine atom imparts unique electronic properties, often enhancing metabolic stability and binding affinity in bioactive compounds, making it a valuable building block for drug development professionals.[1][3]
The N-methyl group plays a crucial role in modulating the physicochemical properties of the parent aniline, such as basicity, lipophilicity, and receptor interaction. Consequently, robust and scalable protocols for the selective methylation of 4-fluoroaniline are of paramount importance to the research and development community. This guide provides a detailed overview of established synthetic strategies, complete with step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal method for their specific application.
Overview of Synthetic Strategies
The N-methylation of primary anilines like 4-fluoroaniline can be broadly categorized into two primary approaches: Reductive Amination and Direct Alkylation . A third category of modern catalytic methods is also emerging.
-
Reductive Amination: This is a two-step, one-pot process where the aniline first reacts with an aldehyde (formaldehyde for methylation) to form an imine or iminium ion intermediate. This intermediate is then immediately reduced by a suitable reducing agent to yield the methylated amine.[4][5] The most classic example is the Eschweiler-Clarke reaction, which uses formic acid as both the acid catalyst and the hydride source.[6][7] This method is highly favored as it inherently prevents over-alkylation to quaternary ammonium salts.[7]
-
Direct Alkylation: This strategy involves the direct reaction of the aniline's nitrogen atom, acting as a nucleophile, with an electrophilic methyl source, such as methyl iodide (MeI) or dimethyl sulfate (DMS).[3][8] These reactions typically require a base to neutralize the proton generated and can be prone to over-methylation, yielding the N,N-dimethylated product or even the quaternary salt, as the secondary amine product is often more nucleophilic than the starting primary amine.[9]
-
Modern Catalytic Methods: Recent advancements have focused on greener and more selective approaches. These include using methanol or dimethyl carbonate as the methylating agent in the presence of transition metal catalysts (e.g., Ruthenium, Iridium) or organocatalysts.[10][11][12][13] These methods offer advantages in terms of atom economy and reduced toxicity of reagents.
Caption: Decision workflow for selecting an N-methylation strategy.
Protocol 1: Reductive Amination via Eschweiler-Clarke Reaction
This protocol is a robust and widely used method for the exhaustive methylation of primary amines to their tertiary counterparts. It is highly efficient and the reaction is driven to completion by the irreversible loss of carbon dioxide gas.[7]
Scientific Principle & Rationale
The Eschweiler-Clarke reaction proceeds through a well-defined mechanism.[6][14]
-
Imine Formation: The primary amine (4-fluoroaniline) first condenses with formaldehyde to form a methylene imine intermediate.
-
Protonation & Iminium Ion Formation: Formic acid protonates the imine, creating a highly electrophilic iminium ion.
-
Hydride Transfer: A formate ion acts as a hydride donor, transferring a hydride to the iminium ion, which reduces it to the secondary amine (N-methyl-4-fluoroaniline) and releases CO2.
-
Second Methylation: The resulting secondary amine is more nucleophilic and rapidly undergoes the same sequence again with another equivalent of formaldehyde and formic acid to yield the tertiary amine (N,N-dimethyl-4-fluoroaniline).
This method's key advantage is that the reaction stops cleanly at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde.[7]
Caption: Mechanism of the Eschweiler-Clarke reaction for 4-fluoroaniline.
Experimental Protocol
Materials:
-
4-Fluoroaniline
-
Formaldehyde (37% solution in water)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1.0 eq).
-
Add formaldehyde solution (2.5 eq) followed by the slow addition of formic acid (3.0 eq). Scientist's Note: The addition of formic acid is exothermic and should be done cautiously.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS. The reaction is driven by the evolution of CO₂ gas.[7]
-
After completion, cool the mixture to room temperature.
-
Carefully basify the reaction mixture by the slow addition of 5 M NaOH solution until the pH is >10. Perform this step in an ice bath to manage the heat of neutralization.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-4-fluoroaniline.
-
Purify the product by silica gel column chromatography or distillation if necessary.
| Parameter | Value | Rationale |
| Stoichiometry | 1.0 eq 4-Fluoroaniline | Limiting Reagent |
| 2.5 eq Formaldehyde | Excess ensures complete reaction to the tertiary amine | |
| 3.0 eq Formic Acid | Acts as both catalyst and hydride source; excess drives reaction | |
| Temperature | 100-110 °C (Reflux) | Provides activation energy and facilitates CO₂ removal |
| Reaction Time | 4-8 hours | Typical duration for completion, should be monitored |
| Typical Yield | >90% | High efficiency is characteristic of this reaction[6] |
Protocol 2: Direct Alkylation with Dimethyl Sulfate
Direct alkylation using powerful electrophiles like dimethyl sulfate (DMS) is a classic method for N-methylation. However, it requires careful control to manage selectivity and significant safety precautions due to the high toxicity of the reagent.
Scientific Principle & Rationale
This reaction is a standard SN2 nucleophilic substitution. The nitrogen atom of 4-fluoroaniline attacks one of the methyl groups of dimethyl sulfate, with the methyl sulfate anion acting as the leaving group. A base is required to deprotonate the resulting ammonium salt, regenerating a neutral amine that can react further.
Challenge of Selectivity: The product, N-methyl-4-fluoroaniline, is more nucleophilic than the starting material. This makes it more reactive towards DMS, leading to a high propensity for a second methylation to occur, yielding N,N-dimethyl-4-fluoroaniline.[9] Achieving selective mono-methylation is challenging and requires careful control of stoichiometry and reaction conditions.
Experimental Protocol (for N,N-dimethylation)
Materials:
-
4-Fluoroaniline
-
Dimethyl Sulfate (DMS) (EXTREME CAUTION - see safety section)
-
Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
-
Acetone or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
In a well-ventilated fume hood, charge a three-neck round-bottom flask with 4-fluoroaniline (1.0 eq), a suitable solvent like acetone, and a base such as sodium bicarbonate (3.0 eq).[15]
-
Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Cool the mixture in an ice bath. Slowly add dimethyl sulfate (2.2 eq) dropwise via the dropping funnel. Scientist's Note: Maintain a low temperature during addition to control the exothermic reaction. DMS is highly toxic and should only be handled with appropriate personal protective equipment (PPE).[16][17]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate. Wash the organic solution with water and then with a saturated NH₄Cl solution to quench any remaining DMS.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
| Parameter | Value | Rationale |
| Stoichiometry | 1.0 eq 4-Fluoroaniline | Limiting Reagent |
| 2.2 eq Dimethyl Sulfate | Slight excess to ensure complete di-methylation | |
| 3.0 eq NaHCO₃ / K₂CO₃ | Base to neutralize the generated acid[15] | |
| Temperature | 0 °C to Reflux | Initial cooling for control, then heating to drive reaction |
| Reaction Time | 2-4 hours | Generally faster than reductive amination |
| Typical Yield | 60-70% (for di-methylation)[15] | Yield can be variable; side products are common |
Comparative Analysis of Protocols
| Feature | Protocol 1: Eschweiler-Clarke | Protocol 2: Direct Alkylation (DMS) |
| Primary Product | N,N-Dimethyl-4-fluoroaniline | Mixture, but favors N,N-Dimethyl product |
| Selectivity | Excellent; stops at tertiary amine[7] | Poor; risk of over-alkylation is high[9] |
| Reagent Toxicity | Moderate (Formaldehyde, Formic Acid) | Extreme (Dimethyl Sulfate is highly toxic and carcinogenic)[16][18] |
| Reaction Conditions | High temperature (reflux) | Milder temperature profile possible |
| Workup | Requires careful neutralization | Requires quenching of excess alkylating agent |
| Scalability | Readily scalable | Scalability requires stringent safety engineering controls |
| Ideal Use Case | Clean, high-yield synthesis of the N,N-dimethyl product. | When reductive amination is not feasible or for specific applications where DMS is required. |
Mandatory Safety Precautions
-
4-Fluoroaniline: A toxic substance. Avoid inhalation and skin contact.
-
Formaldehyde: A known carcinogen and sensitizer. Always handle in a fume hood.
-
Dimethyl Sulfate (DMS): EXTREME HAZARD . DMS is a potent alkylating agent that is carcinogenic, mutagenic, highly toxic, and corrosive.[16][18] It can be absorbed through the skin and respiratory tract with delayed effects that can be fatal.[16][18]
-
Always handle DMS in a certified chemical fume hood.
-
Wear heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield.
-
Have a quench solution (e.g., concentrated ammonium hydroxide) readily available to neutralize spills and decontaminate glassware.
-
-
Methyl Iodide (MeI): A toxic and carcinogenic alkylating agent. It is highly volatile and should be handled with the same level of care as DMS.[19]
Conclusion
The N-methylation of 4-fluoroaniline can be successfully achieved through several synthetic routes. For the clean and high-yielding synthesis of N,N-dimethyl-4-fluoroaniline , the Eschweiler-Clarke reaction is the superior method due to its excellent selectivity and the inherent impossibility of over-alkylation.[7] While direct alkylation with reagents like dimethyl sulfate is chemically straightforward, it presents significant safety hazards and challenges in controlling selectivity, making it less favorable for general laboratory use unless specific circumstances demand it. Researchers must carefully weigh the desired outcome, scalability, and, most importantly, the safety implications before selecting a protocol.
References
- 1. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 2. 4-Fluoro-N-methylaniline | C7H8FN | CID 68024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. smolecule.com [smolecule.com]
- 4. gctlc.org [gctlc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. chem.spbu.ru [chem.spbu.ru]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. server.ccl.net [server.ccl.net]
- 16. Nine cases of accidental exposure to dimethyl sulphate--a potential chemical weapon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nj.gov [nj.gov]
- 18. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
- 19. reddit.com [reddit.com]
Application Notes and Protocols: Leveraging 4-Fluoro-N-methylaniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Importance of Fluorination and the N-Methylaniline Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, kinase inhibitors represent a cornerstone of precision medicine.[1] The aniline and N-methylaniline moieties are recognized as "privileged structures," forming the backbone of numerous inhibitors targeting critical signaling pathways.[2] This guide focuses on a particularly valuable building block, 4-Fluoro-N-methylaniline , and its application in the synthesis of potent kinase inhibitors.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1] Fluorine's high electronegativity and relatively small size can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the introduction of fluorine can modulate the pKa of nearby functional groups, influencing a compound's solubility, membrane permeability, and binding affinity to the target protein.[3][4] Specifically, in kinase inhibitors, a fluoro-substituent can enhance binding interactions within the ATP-binding pocket, often leading to increased potency and selectivity.[5][6]
The N-methylaniline scaffold offers a versatile platform for creating a diverse range of kinase inhibitors, particularly within the widely successful 4-anilinoquinazoline class of compounds.[4][5] These inhibitors have shown remarkable efficacy against receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently dysregulated in various cancers.[7][8][9] The N-methyl group can provide additional steric and electronic properties that can be fine-tuned to optimize interactions with the kinase domain.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of a representative 4-anilinoquinazoline-based kinase inhibitor. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed experimental protocol, and discuss the significance of this structural motif in the broader context of kinase inhibitor discovery.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route to 4-anilinoquinazoline kinase inhibitors involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective for this class of compounds due to the electron-deficient nature of the quinazoline ring system, which is further activated by the presence of a good leaving group, typically a chlorine atom, at the C4 position.[10][11]
The nitrogen atom of this compound acts as the nucleophile, attacking the electron-deficient C4 carbon of the quinazoline core. The reaction proceeds through a Meisenheimer intermediate, which is a resonance-stabilized anionic σ-complex. The subsequent loss of the chloride leaving group re-aromatizes the quinazoline ring, yielding the desired 4-(4-fluoro-N-methylanilino)quinazoline product. The regioselectivity of the attack at the C4 position over other positions (like C2) is well-documented and is attributed to the higher electrophilicity of the C4 carbon.[10][11]
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of a 4-(4-fluoro-N-methylanilino)quinazoline derivative.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocol: Synthesis of a Representative 4-(4-Fluoro-N-methylanilino)quinazoline Kinase Inhibitor
This protocol details the synthesis of a model 4-(4-fluoro-N-methylanilino)quinazoline derivative, a core structure found in many EGFR and VEGFR inhibitors.
Objective: To synthesize a 4-(4-fluoro-N-methylanilino)quinazoline derivative via a nucleophilic aromatic substitution reaction.
Materials:
-
Substituted 4-chloroquinazoline (e.g., 4-chloro-6,7-dimethoxyquinazoline)
-
This compound
-
Ethanol (or other suitable solvent like isopropanol or acetonitrile)[10]
-
Hydrochloric acid (optional, for salt formation)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted 4-chloroquinazoline (1.0 eq) in ethanol (10-20 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 - 1.2 eq). The slight excess of the aniline ensures complete consumption of the more valuable quinazoline starting material.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-12 hours. The reaction progress should be monitored by TLC. A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Isolation of the Product:
-
Precipitation: In many cases, the product will precipitate out of the solution upon cooling. The solid can be collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.
-
Solvent Removal and Purification: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude solid can then be purified by either recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry.
Data Summary Table:
| Parameter | Value/Condition |
| Reactants | Substituted 4-chloroquinazoline, this compound |
| Stoichiometry | 1.0 eq : 1.1-1.2 eq |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-12 hours |
| Work-up | Cooling, filtration or solvent evaporation |
| Purification | Recrystallization or Column Chromatography |
| Expected Yield | 70-95% (highly dependent on substrate) |
Signaling Pathway Context: The Role of EGFR in Cancer
The 4-anilinoquinazoline scaffold is a prominent feature in many inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream signals and uncontrolled cell growth.
Visualizing the EGFR Signaling Pathway
The following diagram provides a simplified representation of the EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline-based inhibitors.
References
- 1. themarkfoundation.org [themarkfoundation.org]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties PMID: 23900004 | MCE [medchemexpress.cn]
- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Fluoro-N-methylaniline for Pharmaceutical Use
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-Fluoro-N-methylaniline, a key intermediate in the pharmaceutical industry. The protocol herein is designed for scalability, safety, and high purity, meeting the stringent requirements of drug development and manufacturing. This guide delves into the chemical principles, process optimization, and analytical validation necessary for robust and reproducible production.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound serves as a critical building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, a common strategy in modern medicinal chemistry. Its applications span various therapeutic areas, making a reliable and scalable synthesis paramount for the pharmaceutical supply chain. This document outlines a validated protocol for its large-scale production, focusing on a reductive amination pathway.
Strategic Selection of the Synthetic Route: Reductive Amination
For the large-scale synthesis of this compound, reductive amination of 4-fluoroaniline with a suitable methylating agent is the chosen method. This approach is favored over methods like direct alkylation with methyl halides due to superior selectivity, milder reaction conditions, and a more favorable safety profile on an industrial scale.
The core of this process involves the reaction of 4-fluoroaniline with formaldehyde to form an intermediate imine or aminal, which is then reduced in situ to the desired N-methylated product. This one-pot procedure minimizes waste and simplifies the overall process flow.
Detailed Synthesis Protocol
This section provides a step-by-step guide for the synthesis of this compound, with quantities scalable for large-volume production.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluoroaniline | Pharmaceutical Grade (≥99%) | Verified Supplier | Starting material |
| Formaldehyde (37% in H₂O) | ACS Reagent Grade | Verified Supplier | Methylating agent |
| Sodium borohydride (NaBH₄) | Industrial Grade | Verified Supplier | Reducing agent |
| Methanol (MeOH) | Anhydrous | Verified Supplier | Solvent |
| Sodium hydroxide (NaOH) | Pellets, 97% | Verified Supplier | For pH adjustment |
| Ethyl acetate (EtOAc) | HPLC Grade | Verified Supplier | Extraction solvent |
| Brine (saturated NaCl solution) | N/A | In-house preparation | For washing |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Verified Supplier | Drying agent |
Equipment
-
Large-scale glass-lined reactor with temperature control, mechanical stirring, and inert atmosphere capabilities.
-
Addition funnel for controlled reagent delivery.
-
pH meter.
-
Extraction vessel.
-
Rotary evaporator for solvent removal.
-
Vacuum distillation setup for purification.
Step-by-Step Protocol
-
Reaction Setup: In a clean and dry glass-lined reactor, charge 4-fluoroaniline (1.0 eq) and methanol (5 vol). Begin stirring and cool the mixture to 0-5 °C under an inert atmosphere (e.g., nitrogen).
-
Imine Formation: Slowly add formaldehyde (1.1 eq, 37% solution in water) to the cooled solution over 1-2 hours, maintaining the temperature below 10 °C. Stir the mixture for an additional hour at this temperature. The formation of the intermediate imine is crucial for the success of the reaction.
-
Reduction: In a separate vessel, prepare a solution of sodium borohydride (1.5 eq) in a small amount of water. Slowly add this reducing agent solution to the reaction mixture, ensuring the temperature does not exceed 20 °C. The addition should be carefully controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water. Adjust the pH to >10 with a 2M NaOH solution.
-
Extraction: Transfer the reaction mixture to an extraction vessel. Extract the product with ethyl acetate (3 x 3 vol). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 2 vol) to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to yield high-purity this compound.
Process Flow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Safety and Handling
This compound and its precursors are hazardous chemicals and must be handled with appropriate safety precautions.[1][2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
-
Inhalation: Avoid inhaling vapors. If inhalation occurs, move to fresh air immediately.[1][4]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][3][5]
-
Fire Safety: The product is a combustible liquid. Keep away from heat, sparks, and open flames.[1][2] Use carbon dioxide, dry chemical, or foam for extinction.[1]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[1]
Analytical Quality Control
To ensure the final product meets pharmaceutical standards, rigorous analytical testing is required.
| Analytical Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow liquid |
| Purity | HPLC/GC | ≥ 99.5% |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
| Residual Solvents | Headspace GC | As per ICH guidelines |
Representative Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.00-6.85 (m, 2H), 6.70-6.55 (m, 2H), 3.60 (s, 1H, NH), 2.85 (s, 3H, N-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 158.0 (d, J=238 Hz), 145.0, 115.5 (d, J=22 Hz), 113.0 (d, J=8 Hz), 31.0.
-
Mass Spectrometry (EI): m/z 125.1 (M⁺).
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | - Ensure stoichiometry of reagents is correct.- Extend reaction time.- Verify the quality of the reducing agent. |
| Impure Product | Inefficient purification | - Optimize distillation parameters (pressure, temperature).- Perform a second purification step if necessary. |
| Side Product Formation | Over-methylation or side reactions | - Maintain strict temperature control during additions.- Use a less reactive methylating agent if the issue persists. |
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of high-purity this compound suitable for pharmaceutical applications. By adhering to the outlined procedures, researchers and drug development professionals can ensure a consistent and reliable supply of this vital chemical intermediate.
References
Application and Protocol Guide for the Analytical Characterization of 4-Fluoro-N-methylaniline
Introduction: The Analytical Imperative for 4-Fluoro-N-methylaniline
This compound (4-FNMA) is a substituted aromatic amine of significant interest in pharmaceutical and chemical synthesis.[1][2] Its role as a key starting material or intermediate necessitates robust analytical methods to ensure identity, purity, and the absence of process-related impurities. This guide provides a detailed exploration of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the comprehensive characterization of 4-FNMA, designed for researchers, scientists, and drug development professionals. The protocols herein are built upon established principles for the analysis of aromatic amines and are designed to be both scientifically rigorous and practically adaptable.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C7H8FN | [1][3] |
| Molecular Weight | 125.14 g/mol | [1][3] |
| Boiling Point | 79 °C at 11 mmHg | [2] |
| Density | 1.040 g/mL at 25 °C | |
| Appearance | Liquid | [4] |
These properties, particularly its polarity imparted by the fluorine and secondary amine groups, and its volatility, guide the selection of appropriate chromatographic techniques. HPLC is well-suited for analyzing its polar nature without derivatization, while GC can also be employed, often with derivatization to improve chromatographic performance.[5][6][7]
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of polar, non-volatile compounds like 4-FNMA.[8] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Causality in HPLC Method Design
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection.
-
Column Selection : 4-FNMA is a moderately polar compound. A C18 or C8 column is a logical starting point, as these alkyl-bonded silica phases provide sufficient hydrophobicity to retain the analyte from a highly aqueous mobile phase.[9] The choice between C18 and C8 depends on the desired retention; a C18 column will generally provide more retention. For faster analyses, shorter columns (e.g., 150 mm) with smaller particle sizes (e.g., 3 µm) are suitable.[9][10]
-
Mobile Phase : A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is standard for RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. The inclusion of a buffer, such as phosphate or formate, is crucial to control the ionization state of the secondary amine group (pKa of anilines is typically around 4-5), ensuring consistent retention times and symmetrical peak shapes.[11][12] A slightly acidic pH (e.g., 3-4) will ensure the amine is protonated, which can improve peak shape on many silica-based columns.
-
Detection : The aromatic ring in 4-FNMA contains a chromophore that absorbs UV light. A UV-Vis detector, typically set at a wavelength of maximum absorbance (e.g., around 254 nm), provides excellent sensitivity and linearity for quantification.[8] For higher sensitivity and specificity, particularly for impurity profiling, a mass spectrometer (MS) can be used as the detector.[13][14]
Workflow for HPLC Method Development
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
This protocol is a robust starting point for the purity determination and quantification of 4-FNMA.
1. Objective: To determine the purity of a this compound sample by RP-HPLC with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 254 nm |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-FNMA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 mobile phase mixture.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-FNMA sample, dissolve, and dilute to 100 mL using the same procedure as for the working standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Before sample analysis, perform five replicate injections of the working standard solution.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the 4-FNMA peak should be between 0.8 and 1.5.
6. Analysis and Data Interpretation:
-
Inject the prepared sample solution.
-
Identify the peak for 4-FNMA by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area percent method (assuming all impurities have a similar response factor at 254 nm).
-
% Purity = (Area of 4-FNMA peak / Total area of all peaks) x 100
-
7. Method Validation Principles: This method must be validated to ensure its reliability, as per ICH guidelines.[15][16][17] Key validation parameters include:
-
Specificity: Demonstrate that the method can distinguish 4-FNMA from potential impurities and degradation products.[18]
-
Linearity: Analyze a series of standards over a concentration range (e.g., 50-150% of the working concentration) to confirm a linear relationship between concentration and peak area (correlation coefficient ≥ 0.995).[18]
-
Accuracy and Precision: Assess by analyzing replicate preparations of a known concentration.[16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[18]
Part 2: Gas Chromatography (GC) Analysis
GC is a powerful technique for separating volatile and thermally stable compounds. While 4-FNMA is amenable to GC, its secondary amine functionality can cause peak tailing due to interactions with active sites in the GC system.[19] Therefore, proper column selection and sometimes derivatization are key.
Causality in GC Method Design
-
Column Selection : A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms), is a versatile choice for aromatic amines.[20][21] These columns provide good selectivity based on boiling point and polarity differences.
-
Injection Technique : A split/splitless inlet is standard. For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column. The inlet temperature should be high enough to ensure rapid vaporization (e.g., 250 °C) but not so high as to cause thermal degradation.
-
Detector Selection :
-
Flame Ionization Detector (FID): An FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.[22][23] It is a robust choice for purity assays where all components are hydrocarbons.
-
Nitrogen-Phosphorus Detector (NPD): An NPD is highly selective for nitrogen-containing compounds, offering significantly enhanced sensitivity for amines compared to an FID and reducing interference from non-nitrogenous matrix components.[23][24]
-
Mass Spectrometer (MS): An MS detector provides the highest level of confidence in peak identification through mass spectral data and allows for highly sensitive and selective quantification using selected ion monitoring (SIM).[23][25][26]
-
-
Derivatization : To mitigate peak tailing and improve volatility, derivatization is a common strategy for amines in GC.[7][25] Acylation with reagents like trifluoroacetic anhydride (TFAA) converts the polar N-H group into a less polar, more stable amide, resulting in sharper, more symmetrical peaks.
Workflow for GC Method Development
Caption: GC analysis workflow for this compound.
Detailed GC-MS Protocol
This protocol provides a definitive method for the identification and quantification of 4-FNMA and related impurities.
1. Objective: To identify and quantify this compound in a sample using GC-MS.
2. Materials and Reagents:
-
This compound reference standard
-
Methylene chloride or Toluene (GC grade)
-
Anhydrous Sodium Sulfate (for drying, if needed)
-
(Optional) Trifluoroacetic anhydride (TFAA) for derivatization
-
GC vials with inserts
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 8890/5977, Shimadzu GCMS-QP2020, or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; SIM for quantification |
4. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare by dissolving 10 mg of 4-FNMA reference standard in 10 mL of toluene.
-
Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) for the calibration curve.
-
Sample Solution: Prepare a solution of the sample in toluene at a concentration expected to fall within the calibration range.
5. Analysis and Data Interpretation:
-
Inject the standards to establish a calibration curve.
-
Inject the sample solution.
-
Identification: Confirm the identity of 4-FNMA by matching its retention time and the acquired mass spectrum with that of the reference standard. The mass spectrum should show a prominent molecular ion (m/z 125) and characteristic fragment ions.
-
Quantification: Use the calibration curve to calculate the concentration of 4-FNMA in the sample. For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions such as m/z 125, 110, and 95.
6. Self-Validating System:
-
Internal Standard: For improved precision, an internal standard (e.g., 3-Chloro-4-fluoroaniline) can be added to all standards and samples.[27]
-
Quality Control: A mid-range calibration standard should be run periodically throughout the analytical sequence to monitor system performance. The measured concentration should be within ±15% of the true value.
Summary and Conclusion
Both HPLC and GC are powerful and complementary techniques for the characterization of this compound. RP-HPLC with UV or MS detection offers a direct and robust method for purity assessment and quantification without the need for derivatization. GC, particularly when coupled with an MS detector, provides unparalleled identification capabilities and high sensitivity, which can be further enhanced by derivatization to improve peak shape. The choice between these methods will depend on the specific analytical goal, whether it is routine quality control, trace impurity analysis, or definitive identification. The protocols provided here serve as a comprehensive starting point for developing and validating methods tailored to the specific needs of the research or drug development professional.
References
- 1. This compound | C7H8FN | CID 68024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 459-59-6 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. 4-Fluoroaniline | SIELC Technologies [sielc.com]
- 12. 4-Methylaniline hydrochloride | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. pharmtech.com [pharmtech.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. gcms.labrulez.com [gcms.labrulez.com]
- 20. peakscientific.com [peakscientific.com]
- 21. sincerechemical.com [sincerechemical.com]
- 22. Types of Gas Chromatography Detectors | Phenomenex [phenomenex.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Use of 4-Fluoro-N-methylaniline in the synthesis of PROTACs
Application Note & Protocol Guide
Topic: Strategic Synthesis of Pomalidomide-Based PROTACs via Fluoro-Aromatic Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1] A significant portion of PROTACs in development leverage derivatives of immunomodulatory imide drugs (IMiDs), such as pomalidomide, to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[][3] The efficient and modular synthesis of these complex bifunctional molecules is a critical challenge in drug discovery. This guide details a robust synthetic strategy centered on the use of 4-fluoro-substituted thalidomide as a key building block. This intermediate facilitates the crucial installation of linkers via a Nucleophilic Aromatic Substitution (SNAr) reaction, a method offering high yields and broad functional group tolerance. We provide detailed, field-tested protocols for the synthesis of the 4-fluorothalidomide intermediate, its conjugation to an amine-terminated linker, and the final assembly of a functional PROTAC, thereby offering a comprehensive workflow for researchers in the field of targeted protein degradation.
Introduction: The PROTAC Revolution and the Central Role of Cereblon
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4] A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase.[5] This induced proximity facilitates the formation of a ternary complex, leading to the poly-ubiquitination of the POI, which marks it for degradation by the 26S proteasome.[6] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, offering significant advantages over traditional occupancy-based inhibitors.
Among the over 600 E3 ligases in the human genome, Cereblon (CRBN) has emerged as one of the most widely exploited for PROTAC design.[7][8] This is largely due to the availability of well-characterized, high-affinity small molecule ligands: the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[5] Pomalidomide, in particular, is a frequently used CRBN ligand in the development of potent and selective degraders.[9][10]
A critical component of any PROTAC is the linker, which connects the POI ligand to the E3 ligase ligand. The linker's length, composition, and attachment point dramatically influence the stability and geometry of the ternary complex, and thus the efficiency and selectivity of degradation.[11][12] Therefore, a synthetic strategy that allows for the modular and efficient installation of diverse linkers onto the E3 ligase ligand is of paramount importance.
This guide focuses on a highly effective approach: the use of a 4-fluoro-substituted pomalidomide precursor, specifically 4-fluorothalidomide, as a versatile platform for linker conjugation. The electron-withdrawing nature of the adjacent phthalimide carbonyl groups activates the aromatic ring, making the fluorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). This reaction allows for the direct coupling of amine-terminated linkers under relatively mild conditions, providing a powerful tool for building libraries of pomalidomide-based PROTACs.[13]
References
- 1. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A MedChem toolbox for cereblon-directed PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 4-Fluoro-N-methylaniline in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Critical Role of Fluorine in Modern Agrochemicals
In the pursuit of enhanced crop protection and yield, the strategic incorporation of fluorine into active agrochemical ingredients has become a cornerstone of modern synthetic chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability, have led to the development of a new generation of highly effective herbicides, fungicides, and pesticides.[1][2] Among the array of fluorinated building blocks, 4-Fluoro-N-methylaniline stands out as a pivotal intermediate, offering a versatile scaffold for the synthesis of a variety of potent agrochemicals, particularly within the phenylurea class of herbicides.[3][4]
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the causality behind its selection, present a detailed, field-proven protocol for the synthesis of a model phenylurea herbicide, and discuss the broader implications for drug development professionals in the agrochemical sector.
Core Principles: Why this compound is a Superior Precursor
The efficacy of an agrochemical is intricately linked to its molecular structure. The choice of this compound as a synthetic precursor is a deliberate one, driven by the following key principles:
-
Enhanced Herbicidal Activity: The presence of a fluorine atom on the phenyl ring can significantly enhance the herbicidal activity of the final compound. This is attributed to fluorine's high electronegativity, which can alter the electronic properties of the molecule, leading to stronger binding to the target site in weeds. Phenylurea herbicides, for instance, act by inhibiting photosynthesis at the photosystem II (PSII) level, and the fluorine substituent can optimize this interaction.[3][5]
-
Increased Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule. This is a crucial factor for herbicides, as it facilitates their absorption through the waxy cuticle of plant leaves and enhances their translocation within the plant to the site of action.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This inherent stability makes the resulting agrochemical more resistant to metabolic degradation by enzymes within the plant and in the soil. This leads to a longer half-life and sustained efficacy, reducing the need for frequent applications.
-
N-Methyl Group Influence: The N-methyl group in this compound also plays a crucial role. It can influence the molecule's solubility, membrane permeability, and binding affinity to the target protein, further fine-tuning the herbicidal properties of the final product.
Application Focus: Synthesis of Phenylurea Herbicides
Phenylurea herbicides are a significant class of agrochemicals used for the control of broadleaf weeds and annual grasses in a variety of crops.[3][6] The synthesis of these herbicides often involves the reaction of a substituted aniline with an isocyanate or a carbamoyl chloride. This compound is an ideal starting material for the synthesis of fluorinated phenylurea herbicides.
A representative, albeit model, herbicide that can be synthesized from this compound is N'-(4-fluorophenyl)-N,N-dimethyl-N-methylurea . The synthesis proceeds through a two-step reaction, as detailed in the protocol below. This protocol is based on well-established synthetic methodologies for analogous phenylurea herbicides.[7]
Experimental Protocol: Synthesis of N'-(4-fluorophenyl)-N,N-dimethyl-N-methylurea
This protocol outlines a reliable method for the synthesis of a model phenylurea herbicide from this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Triphosgene | 98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Triethylamine | ≥99.5% | Commercially Available |
| Dimethylamine solution | 40% in water | Commercially Available |
| Dichloromethane | ACS Grade | Commercially Available |
| Sodium Sulfate | Anhydrous | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Step 1: Synthesis of 4-Fluoro-N-methylphenyl isocyanate
This step involves the conversion of the aniline to a more reactive isocyanate intermediate using triphosgene, a safer alternative to phosgene gas.
Caption: Formation of the isocyanate intermediate.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), dissolve this compound (1.0 eq) in anhydrous toluene (5 mL per gram of aniline).
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene (2 mL per gram of triphosgene).
-
Add the triphosgene solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting solution of 4-Fluoro-N-methylphenyl isocyanate is typically used directly in the next step without purification.
Causality of Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, as water will react with the isocyanate intermediate. Therefore, flame-dried glassware and anhydrous solvents are crucial.
-
Triphosgene as a Phosgene Source: Triphosgene is a solid and therefore safer and easier to handle than gaseous phosgene. In situ, it decomposes to form phosgene, which then reacts with the aniline.
-
Stepwise Temperature Increase: The initial low temperature controls the exothermic reaction, while the subsequent heating ensures the complete conversion of the aniline to the isocyanate.
Step 2: Synthesis of N'-(4-fluorophenyl)-N,N-dimethyl-N-methylurea
The isocyanate intermediate is then reacted with dimethylamine to form the final phenylurea herbicide.
Caption: Formation of the final phenylurea product.
Procedure:
-
Cool the toluene solution of 4-Fluoro-N-methylphenyl isocyanate from Step 1 to 0 °C in an ice bath.
-
Slowly add an aqueous solution of dimethylamine (40%, 1.2 eq) to the stirred isocyanate solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N'-(4-fluorophenyl)-N,N-dimethyl-N-methylurea.
Self-Validating System:
The purity and identity of the final product should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.
Broader Implications and Future Directions
The synthetic strategy outlined above is not limited to the model compound. By varying the amine used in the second step, a diverse library of phenylurea herbicides with different substitution patterns can be generated from the key 4-Fluoro-N-methylphenyl isocyanate intermediate. This modular approach allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of herbicidal efficacy against specific weed species.
Furthermore, this compound and its derivatives are valuable precursors for other classes of agrochemicals beyond phenylurea herbicides. For instance, they can be utilized in the synthesis of certain fungicides and insecticides where the fluorinated aniline moiety is a key pharmacophore.
Conclusion
This compound is a strategically important building block in the synthesis of modern agrochemicals. Its inherent properties, stemming from the presence of both a fluorine atom and an N-methyl group, contribute to the enhanced efficacy, metabolic stability, and desirable physicochemical properties of the final active ingredients. The detailed protocol provided for the synthesis of a model phenylurea herbicide serves as a practical guide for researchers and drug development professionals in the agrochemical industry, highlighting a robust and adaptable synthetic route. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the judicious application of fluorinated intermediates like this compound will undoubtedly play a pivotal role in the future of agrochemical innovation.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Chloroxuron - Wikipedia [en.wikipedia.org]
- 6. DCMU - Wikipedia [en.wikipedia.org]
- 7. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-N-methylaniline
Welcome to the technical support center for the synthesis of 4-Fluoro-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues, particularly low product yield. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to enhance the efficiency and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The synthesis of this compound primarily involves the N-methylation of the starting material, 4-fluoroaniline[1][2][3]. Several methods are employed for this transformation, each with its own advantages and challenges:
-
Reductive Amination: This is a widely used laboratory-scale method involving the reaction of 4-fluoroaniline with an aldehyde (typically formaldehyde) to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride.[4][5]
-
Catalytic N-methylation with Methanol: Modern approaches utilize methanol as a green, inexpensive C1 source in the presence of transition metal catalysts, such as those based on Ruthenium (Ru) or Iridium (Ir).[6][7][8][9][10] These "hydrogen borrowing" or "hydrogen autotransfer" reactions are highly efficient but require specific catalyst systems.
-
Alkylation with Methylating Agents: Traditional methods use stoichiometric methylating agents like dimethyl sulfate or methyl iodide.[11][12][13] While effective, these reagents are highly toxic and often lead to over-methylation. A greener alternative is dimethyl carbonate (DMC), which can offer high selectivity for mono-methylation.[14][15][16]
Q2: What is the primary cause of low yields and byproduct formation in this synthesis?
The most significant challenge in the N-methylation of 4-fluoroaniline is achieving selective mono-methylation while avoiding the formation of the tertiary amine byproduct, 4-Fluoro-N,N-dimethylaniline.[4] The core issue is that the desired secondary amine product (this compound) is often more nucleophilic and thus more reactive than the primary amine starting material (4-fluoroaniline).[4] This increased reactivity promotes a second methylation event, leading to the undesired di-methylated product and consuming the desired mono-methylated product, thereby reducing the final yield.
// Nodes Start [label="4-Fluoroaniline\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; MethylatingAgent [label="+ Methylating Agent\n(e.g., CH₂O/NaBH₄, MeOH/Catalyst)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound\n(Desired Secondary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="4-Fluoro-N,N-dimethylaniline\n(Tertiary Amine Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> MethylatingAgent [arrowhead=none]; MethylatingAgent -> Product [label="k1 (Desired Reaction)"]; Product -> Byproduct [label="k2 (Over-methylation)\nOften k2 > k1", color="#EA4335", fontcolor="#EA4335"]; }
Competition between desired mono-methylation (k1) and over-methylation (k2).
Q3: What are the critical safety precautions for this synthesis?
Safety is paramount. The following precautions must be strictly observed:
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Reagent Handling:
-
Methylating Agents: Reagents like dimethyl sulfate and formaldehyde are toxic and carcinogenic and must be handled with extreme care.[4][6]
-
Hydride Reagents: Sodium borohydride (NaBH₄) can react violently with water and protic solvents, releasing flammable hydrogen gas. Add it slowly and in portions to a cooled reaction mixture.[4]
-
Bases: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are corrosive.
-
Troubleshooting Guide: Overcoming Low Yield
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: The overall yield is low, and TLC/GC-MS analysis shows multiple spots/peaks.
This is the most common issue and usually points to one of three culprits: incomplete reaction, significant byproduct formation, or product loss during workup.
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// Edges Start -> Check1; Check1 -> Path1 [label=" "]; Check1 -> Path2 [label=" "]; Check1 -> Path3 [label=" "]; Path1 -> Solution1; Path2 -> Solution2; Path3 -> Solution3; }
Troubleshooting logic for addressing low product yield.
-
Possible Cause A: Incomplete Reaction
-
Symptom: A significant amount of unreacted 4-fluoroaniline remains in the crude product.
-
Solutions:
-
Increase Reaction Time or Temperature: Many N-methylation reactions require several hours or elevated temperatures to reach completion. Monitor the reaction progress by TLC or GC until the starting material is consumed.[4]
-
Verify Reagent Purity and Activity: Ensure the starting 4-fluoroaniline is pure.[1][2] If using a catalyst, confirm it is active. For reductive aminations, verify the potency of the reducing agent (e.g., sodium borohydride).
-
Adjust Stoichiometry: You may have an insufficient amount of the methylating agent. Consider a modest increase in the equivalents used.
-
-
-
Possible Cause B: Over-methylation to 4-Fluoro-N,N-dimethylaniline
-
Symptom: The main byproduct detected is the di-methylated tertiary amine.
-
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the aniline. Use of a slight excess may be necessary, but a large excess will drive the reaction toward the di-methylated product.
-
Optimize Reaction Conditions: Lowering the reaction temperature can often favor mono-alkylation by reducing the rate of the second methylation step.[15]
-
Change Methylating Agent/Catalyst: Some methods are inherently more selective. Using dimethyl carbonate (DMC) with a suitable base can provide high selectivity for mono-methylation.[15][16] Alternatively, specialized ruthenium or iridium catalysts have been developed specifically for selective mono-N-methylation with methanol.[6][9]
-
-
-
Possible Cause C: Product Loss During Workup and Purification
-
Symptom: The reaction appears clean by TLC/GC, but the isolated yield is poor.
-
Solutions:
-
Optimize pH for Extraction: Aniline derivatives are basic. During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free base form, maximizing its solubility in the organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Refine Purification Strategy: this compound can have similar polarity to its parent aniline and the di-methylated byproduct. Column chromatography may require careful solvent gradient selection (e.g., a shallow gradient of ethyl acetate in hexanes) for effective separation.
-
-
Problem 2: My reaction with formaldehyde/formic acid is producing an N-formylated byproduct.
-
Symptom: A byproduct with a mass corresponding to the addition of a formyl group (-CHO) instead of a methyl group is observed.
-
Cause: This occurs during reductive amination when the reduction of the intermediate imine or a formamide intermediate is incomplete. This is more common with electron-rich anilines.[4][15]
-
Solutions:
-
Ensure Sufficient Reducing Agent: Verify that you are using an adequate molar equivalent of the reducing agent (e.g., sodium borohydride).
-
Check Reducing Agent Activity: Sodium borohydride can degrade over time, especially if not stored properly. Use fresh, high-quality reagent.
-
Staged Addition: Add the reducing agent slowly and in portions to the cooled reaction mixture to maintain control over the reduction process.
-
Data Summary & Method Comparison
The choice of methylation strategy significantly impacts yield and selectivity. The following table summarizes common approaches.
| Methylation Method | Methylating Agent | Catalyst/Reagent | Typical Base | Temperature (°C) | Key Advantage | Selectivity for Mono-methylation |
| Reductive Amination | Formaldehyde | Sodium Borohydride | None / KOH[5] | 0 - 85 | Common, inexpensive lab method | Moderate to Good |
| Catalytic (Borrowing H₂) | Methanol | Ru or Ir complexes[7][10] | Cs₂CO₃, KOtBu, NaOH | 60 - 150 | Green, high atom economy | Good to Excellent |
| Alkylation (Green) | Dimethyl Carbonate (DMC) | Zeolites / None[16] | K₂CO₃ | 120 - 150 | High selectivity, low toxicity | Excellent[15][16] |
| Alkylation (Traditional) | Dimethyl Sulfate | None | NaOH | < 10 | Fast, powerful methylating agent | Poor to Moderate[13] |
Experimental Protocols
Protocol: N-methylation via Reductive Amination
This protocol is a representative method based on common procedures for the reductive amination of anilines.[4][5]
// Nodes A [label="1. Dissolve 4-Fluoroaniline\nin Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Formaldehyde Solution\n(Forms Imine Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Cool Reaction to 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Slowly Add Sodium Borohydride\n(Reduces Imine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Quench Reaction & Evaporate Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Aqueous Workup (Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Dry, Filter, & Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Purify by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Final Product:\nthis compound", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; }
General synthesis workflow for this compound.
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Methanol (MeOH)
-
Aqueous Formaldehyde (37 wt. %, ~1.1 - 1.5 eq)
-
Sodium Borohydride (NaBH₄, ~1.5 - 2.0 eq)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.0 eq) in methanol.
-
Imine Formation: To the stirring solution at room temperature, add aqueous formaldehyde (1.1-1.5 eq). Stir the mixture for 1-2 hours. Monitor the formation of the imine by TLC.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) in small portions over 30-60 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the intermediate imine.
-
Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Workup and Extraction: To the remaining aqueous residue, add ethyl acetate. Partition the mixture and separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to obtain pure this compound.[17]
References
- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 10. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. prepchem.com [prepchem.com]
- 13. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 14. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. iris.unive.it [iris.unive.it]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Aniline Derivatives
Introduction
Welcome to the Technical Support Center for the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis of these crucial compounds. Aniline and its derivatives are foundational building blocks in the creation of a vast array of pharmaceuticals, polymers, and dyes. However, their inherent reactivity, particularly the propensity of the amino group to undergo unwanted side reactions, can lead to significant challenges in achieving high yields and purity.[1] One of the most common and frustrating of these side reactions is dimer formation.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you diagnose and resolve issues related to dimer formation and other side reactions in your aniline derivative syntheses.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding side reactions in aniline chemistry.
Q1: What is dimer formation in the context of aniline derivative synthesis, and why is it such a persistent problem?
A1: Dimer formation, often referred to as homocoupling, is a side reaction where two molecules of an aniline derivative react with each other to form a symmetrical dimer.[2] The most common form of this is oxidative coupling, which can lead to the formation of azobenzenes, hydrazines, or other dimeric structures.[3] This is a significant issue because it consumes your starting material, reduces the yield of your desired product, and introduces impurities that can be difficult to separate.
Anilines are particularly susceptible to this because the amino group (-NH₂) is a potent activating group, making the aromatic ring electron-rich and highly reactive.[4][5] This high reactivity, combined with the nucleophilicity of the nitrogen atom, creates multiple pathways for unwanted reactions, especially under oxidative or harsh reaction conditions.
Q2: I'm performing a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with an aniline derivative and observing significant homocoupling of my aniline. What are the primary causes?
A2: Homocoupling in palladium-catalyzed reactions involving anilines is a common challenge. The primary culprits are typically:
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen. Oxidation to an inactive Pd(II) state can promote side reactions, including homocoupling.[6]
-
Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often necessary to promote the desired reductive elimination step over homocoupling pathways.[2][7]
-
Suboptimal Base or Solvent: The choice of base and solvent can influence the stability of catalytic intermediates and the relative rates of the desired cross-coupling versus side reactions.[8][9]
-
High Concentration: High concentrations of the aniline starting material can statistically favor dimerization.
Q3: How can I prevent poly-substitution (e.g., polyhalogenation) when performing electrophilic aromatic substitution on an aniline?
A3: The strong activating nature of the amino group makes anilines highly susceptible to multiple substitutions.[4][10] The most effective and widely used strategy is to temporarily "tame" the amino group by protecting it as an amide, most commonly an acetamide, through acetylation.[10][11][12] The acetyl group's carbonyl is electron-withdrawing, which moderates the nitrogen's ability to donate its lone pair to the ring.[11] This makes the ring less reactive and allows for controlled, selective mono-substitution.[10] After the desired substitution is achieved, the acetyl group can be easily removed by hydrolysis.[10][13]
Part 2: Troubleshooting Guide: A Deeper Dive
This section provides more detailed, scenario-based troubleshooting advice.
Issue 1: Significant Dimer (Azobenzene/Hydrazine) Formation Detected by LC-MS
Scenario: You are attempting a reaction, such as an N-alkylation or a cross-coupling, and your primary byproduct is a dimer of your starting aniline.
Root Cause Analysis: This is a classic case of oxidative coupling. The aniline is likely being oxidized to a radical cation or a related reactive species, which then couples with another aniline molecule.[14] This can be catalyzed by trace metals, air, or even the reaction conditions themselves.
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: The most critical first step is to ensure your reaction is completely free of oxygen.
-
Use flame-dried glassware.
-
Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[6]
-
Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Optimize Your Catalyst System (for Cross-Coupling):
-
Ligand Selection: If using a palladium catalyst, switch to bulky, electron-rich biarylphosphine ligands. These ligands accelerate the desired reductive elimination step, outcompeting the dimerization pathway.[2][7]
-
Catalyst Precursor: Consider using a well-defined Pd(II) precatalyst that is efficiently reduced to the active Pd(0) species under the reaction conditions.[15][16]
-
-
Re-evaluate Reaction Conditions:
-
Employ a Protecting Group Strategy: If the above measures are insufficient, protecting the amino group is the most robust solution. Acetylation is the most common and effective method.
Issue 2: My Aniline Derivative is Unreactive or Gives Low Yields in Cross-Coupling Reactions
Scenario: You are attempting a Buchwald-Hartwig amination and see little to no product formation, with mainly starting material remaining.
Root Cause Analysis: While highly reactive in some contexts, the amino group of aniline can also act as a Lewis base and coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation.[6] This is especially true for certain substrates or with less-than-optimal ligand systems.
Troubleshooting Steps:
-
Ligand and Catalyst Choice: This is often the key. For Buchwald-Hartwig reactions, sterically hindered monophosphine ligands are often effective.[8] Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reactivity for primary amines.[17]
-
Base Selection: The base is crucial for the catalytic cycle. Ensure you are using a suitable base (often a strong, non-nucleophilic base like NaOtBu or LiHMDS for Buchwald-Hartwig) and that it is anhydrous and finely powdered.[10]
-
Protect the Amino Group: In cases of severe catalyst inhibition, protecting the aniline as an amide (e.g., acetanilide) can prevent its coordination to the catalyst. However, this changes the nature of the reaction from an amination to an amide coupling. A more direct approach for challenging substrates is to use a more robust catalyst system.
Part 3: Key Experimental Protocols
Protocol 1: Acetylation of Aniline for Amine Protection
This protocol describes the conversion of aniline to acetanilide to moderate its reactivity and prevent side reactions like dimerization and polysubstitution.[3][14][18]
Materials:
-
Aniline
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid
-
Sodium Acetate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve aniline (1.0 eq) in water and add concentrated hydrochloric acid (approx. 1.1 eq) to form the aniline hydrochloride salt, which is soluble in water.[14][19]
-
In a separate beaker, prepare a solution of sodium acetate (approx. 1.5 eq) in water.
-
To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 eq).
-
Immediately following the addition of acetic anhydride, pour in the sodium acetate solution. Acetanilide will precipitate as a white solid.[14]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude acetanilide by vacuum filtration and wash it with cold water.
-
Recrystallize the product from a mixture of ethanol and water to obtain pure acetanilide.[14]
Protocol 2: Deprotection of Acetanilide to Regenerate the Aniline
This protocol outlines the hydrolysis of the amide bond to remove the acetyl protecting group after the desired synthetic transformation has been completed.
Materials:
-
Acetanilide derivative
-
Aqueous Hydrochloric Acid (e.g., 10-15%) or Aqueous Sodium Hydroxide (e.g., 10%)
-
Ethanol (as a co-solvent if needed)
Procedure (Acidic Hydrolysis): [13]
-
To a round-bottom flask, add the acetanilide derivative and an excess of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic. This will precipitate the free aniline derivative.
-
Collect the product by filtration or extract with a suitable organic solvent.
-
Wash the product or organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aniline.
Procedure (Basic Hydrolysis): [13]
-
To a round-bottom flask, add the acetanilide derivative, ethanol (to aid solubility), and an excess of aqueous sodium hydroxide.
-
Heat the mixture to reflux for 1-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Part 4: Data and Visualizations
Table 1: Comparison of Aniline and Acetanilide Reactivity
| Property | Aniline (-NH₂) | Acetanilide (-NHCOCH₃) | Rationale |
| Ring Activation | Strongly Activating | Moderately Activating | The lone pair on the nitrogen in acetanilide is delocalized into the adjacent carbonyl group, reducing its ability to activate the aromatic ring.[12] |
| Directing Effect | Ortho, Para | Ortho, Para | Both are o,p-directors, but the reduced activation of acetanilide prevents polysubstitution. |
| Susceptibility to Oxidation | High | Low | The acetyl group makes the amino functionality less prone to oxidation, preventing the formation of tar-like substances.[10] |
| Nucleophilicity | High (Lewis Base) | Low | The amide nitrogen is significantly less nucleophilic and basic, reducing catalyst poisoning in cross-coupling reactions.[19] |
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 13. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
Technical Support Center: Strategies for Selective Monomethylation of 4-Fluoroaniline
Welcome to the technical support center for the selective N-methylation of 4-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aniline alkylation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful and selective monomethylation while avoiding common pitfalls like over-methylation.
The Challenge of Selective Monomethylation
The N-methylation of primary anilines, including 4-fluoroaniline, presents a significant synthetic challenge. The core issue lies in the increased nucleophilicity of the secondary amine product (N-methyl-4-fluoroaniline) compared to the starting primary amine.[1][2][3] This heightened reactivity makes the monomethylated product more susceptible to a second methylation, leading to the formation of the undesired N,N-dimethyl-4-fluoroaniline byproduct. Controlling the reaction to favor the monosubstituted product is therefore a primary objective in these syntheses. Classical approaches such as using alkyl halides or reductive amination often result in a mixture of mono- and dimethylated products, necessitating careful control of reaction conditions.[4][5]
Troubleshooting Guide: Common Issues in 4-Fluoroaniline Methylation
This section addresses common problems encountered during the N-methylation of 4-fluoroaniline, their probable causes, and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solutions & Explanations |
| Over-methylation (Formation of N,N-dimethyl-4-fluoroaniline) | 1. High Reactivity of Monomethylated Product: The N-methyl-4-fluoroaniline intermediate is more nucleophilic than 4-fluoroaniline.[1][2][3] 2. Excess Methylating Agent: Using a stoichiometric excess of the methylating agent drives the reaction towards disubstitution.[2] 3. High Reaction Temperature: Elevated temperatures can increase the rate of the second methylation reaction.[2][3] | 1. Control Stoichiometry: Use a slight excess of 4-fluoroaniline relative to the methylating agent to favor mono-alkylation.[2] 2. Slow Addition of Methylating Agent: Adding the methylating agent dropwise at a controlled rate can help maintain a low concentration, thus minimizing the chance of the monomethylated product reacting further. 3. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.[2][3] 4. Choice of Methylating Agent: Consider using less reactive methylating agents. For example, dimethyl carbonate (DMC) is known to be a "green" and selective methylating agent, often employed in continuous flow systems for enhanced control.[1] |
| Low Yield of N-methyl-4-fluoroaniline | 1. Incomplete Reaction: Insufficient reaction time or temperature.[3] 2. Poor Reactivity of Starting Material: The fluorine atom, being electron-withdrawing, slightly deactivates the aniline ring, potentially slowing the reaction.[2] 3. Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or catalyst can hinder the reaction.[2][6] 4. Product Loss During Workup: The product may be lost during extraction or purification steps.[2][3] | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. A gradual increase in temperature might be necessary.[2] 2. Screen Solvents and Bases: Experiment with different solvents to ensure adequate solubility of reactants. Aprotic solvents are often preferred for N-alkylation.[2][7] The choice of base is also critical; it should be strong enough to deprotonate the amine or neutralize acid byproducts without promoting side reactions. 3. Catalyst Screening: If using a catalytic method, screen different catalysts known for N-alkylation of anilines.[2][6] 4. Optimize Workup Procedure: Ensure proper pH adjustments during aqueous washes to minimize the solubility of the product in the aqueous phase.[3] |
| Formation of Side Products (Other than Over-methylation) | 1. Reaction with Solvent: Some solvents can participate in side reactions under certain conditions. 2. Decomposition of Reagents or Product: High temperatures can lead to the degradation of starting materials or the desired product.[2] 3. Impure Starting Materials: Impurities in the 4-fluoroaniline or methylating agent can lead to unexpected byproducts. | 1. Choose an Inert Solvent: Select a solvent that is stable under the reaction conditions. 2. Moderate Reaction Temperature: Avoid excessively high temperatures.[2] 3. Ensure Reagent Purity: Use high-purity starting materials and ensure they are dry, as water can interfere with many N-alkylation reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for over-methylation in aniline alkylation?
The primary reason is the electronic effect of the alkyl group. The N-methyl group in the monomethylated product is electron-donating, which increases the electron density on the nitrogen atom. This makes the secondary amine a stronger nucleophile than the primary aniline starting material, and thus it reacts more readily with the methylating agent.[1][2][3]
Q2: Are there alternative methods to traditional alkylating agents like methyl iodide or dimethyl sulfate to achieve better selectivity?
Yes, several modern methods offer improved selectivity for monomethylation:
-
Reductive Amination: This two-step, one-pot process involves the formation of an imine from 4-fluoroaniline and formaldehyde, followed by in-situ reduction.[2][8] This method can offer better control over the degree of alkylation. The Eschweiler-Clarke reaction is a classic example of this, using formic acid as the reducing agent, which specifically yields tertiary amines from primary amines without the formation of quaternary ammonium salts.[9][10]
-
Copper-Catalyzed Methylation: Methods using copper salts, such as Cu(OAc)₂, to promote the cross-coupling of anilines with methylboronic acid have shown high selectivity for monomethylation.[4][11][12] An incubation period of the aniline with the copper reagent before adding the methylboronic acid is often crucial.[4][11][12][13]
-
Dimethyl Carbonate (DMC) in Continuous Flow: DMC is a green and cost-effective methylating agent. When used in a continuous flow system, precise control over temperature, pressure, and residence time can be achieved, leading to excellent selectivity for monomethylation.[1] This method often relies on an in-situ protection-deprotection pathway.[1]
Q3: How can I effectively monitor the progress of my methylation reaction?
Regular monitoring is crucial for determining the optimal reaction time and preventing over-methylation. The following techniques are commonly used:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material, monomethylated product, and dimethylated byproduct.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of the reaction mixture.[14][15]
Q4: What safety precautions should I take when working with methylating agents?
Many methylating agents are toxic and should be handled with extreme care in a well-ventilated fume hood.[3][16]
-
Dimethyl sulfate and methyl iodide are potent alkylating agents and are suspected carcinogens.[17] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Formaldehyde is also toxic and a suspected carcinogen.[18]
-
Ensure you have a proper quenching procedure in place for any unreacted methylating agent at the end of the reaction.
Experimental Protocols
Protocol 1: Selective Monomethylation via Reductive Amination
This protocol offers a controlled approach to monomethylation.
Materials:
-
4-Fluoroaniline
-
Paraformaldehyde
-
Methanol
-
Potassium hydroxide
-
Sodium borohydride
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend paraformaldehyde (1.0 eq.) in methanol.
-
Reflux the mixture until the paraformaldehyde dissolves completely.
-
In a separate flask, dissolve 4-fluoroaniline (1.0 eq.) and potassium hydroxide (0.1 eq.) in methanol at room temperature.
-
Add the aniline solution to the formaldehyde solution and reflux for 2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) in small portions to the cooled mixture.
-
After the addition is complete, remove the ice bath and reflux the mixture for an additional hour.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monitoring Reaction Progress by GC-MS
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a small amount of water.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Example):
-
Column: Standard non-polar column (e.g., HP-5MS)
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Scan range of 50-300 m/z.
By comparing the peak areas of 4-fluoroaniline, N-methyl-4-fluoroaniline, and N,N-dimethyl-4-fluoroaniline, you can determine the conversion and selectivity of the reaction over time.
Visualizing the Reaction Pathway
The following diagram illustrates the competing reaction pathways in the methylation of 4-fluoroaniline.
Caption: Competing methylation pathways of 4-fluoroaniline.
Logical Workflow for Troubleshooting Low Yield
This diagram outlines a systematic approach to diagnosing and resolving low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-mediated monomethylation - GalChimia [galchimia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Methylation - Wikipedia [en.wikipedia.org]
- 11. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
- 12. Selective monomethylation of anilines by Cu(OAc)2-promoted cross-coupling with MeB(OH)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 - Organic Letters - Figshare [acs.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pcliv.ac.uk [pcliv.ac.uk]
- 17. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Fluoro-N-methylaniline
Welcome to the technical support center for the purification of crude 4-Fluoro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking for in-depth, practical advice on obtaining high-purity this compound for their research and development needs. This document provides not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its synthesis, typically via N-methylation of 4-fluoroaniline, often results in a crude product containing impurities that can interfere with subsequent reactions. The primary challenges in its purification stem from the presence of structurally similar compounds, namely the unreacted starting material, 4-fluoroaniline, and the over-methylated byproduct, N,N-dimethyl-4-fluoroaniline. The similarity in the physical properties of these compounds necessitates a well-designed purification strategy.
This guide will walk you through the common impurities, analytical methods for assessing purity, and detailed protocols for the most effective purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. For N-methylation of 4-fluoroaniline, the most common impurities are:
-
4-fluoroaniline: The unreacted starting material.
-
N,N-dimethyl-4-fluoroaniline: The product of over-methylation, which can be a significant byproduct as the secondary amine product is often more nucleophilic than the primary amine starting material.[2]
-
Residual reagents: Depending on the methylation method, you may have residual methylating agents (e.g., formaldehyde, formic acid from an Eschweiler-Clarke reaction) or other reagents from the workup.[3]
Q2: How can I get a quick assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is an excellent first-pass technique for purity assessment. Aromatic amines can often be visualized under UV light (254 nm).[4] For more specific visualization, various stains can be used. For instance, a p-anisaldehyde stain can be effective for amines.[4] By comparing the crude sample to a pure standard of this compound (if available) and the starting material, you can quickly identify the presence of major impurities.
Q3: My crude product is a dark oil. Is this normal?
A3: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. While a freshly distilled product should be a colorless to pale yellow liquid, it is not uncommon for crude or aged samples to darken.[5] If the color is significant, it may be beneficial to incorporate a decolorization step in your purification, such as treatment with activated charcoal during recrystallization.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor separation of spots on TLC. | The eluent system is not optimal. | Systematically vary the polarity of your eluent. A good starting point for anilines is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve good separation (an Rf of 0.2-0.4 for the desired product is often ideal for column chromatography). Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing on silica gel. |
| Fractional distillation yields fractions with mixed composition. | The boiling points of the components are very close. | Ensure your distillation apparatus is set up for maximum efficiency. Use a long, insulated fractionating column. Maintain a slow and steady distillation rate to allow for proper equilibration on the theoretical plates of the column.[6] |
| "Oiling out" during recrystallization. | The solute is coming out of solution above its melting point, or the solution is too supersaturated. | Re-heat the mixture and add more of the "good" solvent to reduce saturation. Allow the solution to cool more slowly. Consider using a different solvent system with a lower boiling point. |
| No crystals form upon cooling during recrystallization. | The solution is not saturated, or nucleation is inhibited. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure this compound. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again. |
| Low recovery after acid-base extraction. | Incomplete extraction or back-extraction. | Ensure thorough mixing of the organic and aqueous layers during each extraction step. Perform multiple extractions with smaller volumes of the extracting solution. When regenerating the amine from the acidic aqueous layer, ensure the pH is sufficiently basic to deprotonate the anilinium salt completely. |
Purification Protocols
Acid-Base Extraction
This technique is highly effective for separating the basic this compound from neutral and acidic impurities. It can also be used to separate primary, secondary, and tertiary amines from each other, although this is more complex.
Principle: Amines are basic and will react with acids to form water-soluble anilinium salts.[7][8] This allows for their separation from non-basic compounds.
Step-by-Step Protocol:
-
Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous extracts. The this compound is now in the aqueous phase as its hydrochloride salt.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to isolate any neutral impurities.
-
Cool the combined aqueous extracts in an ice bath and slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12).
-
The this compound will separate as an oil. Extract the product back into a fresh portion of organic solvent (e.g., diethyl ether). Repeat the extraction 2-3 times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified this compound.
Fractional Distillation
This method is suitable for separating compounds with different boiling points. Given the likely impurities, this can be an effective, scalable purification technique.
Principle: Compounds with different volatilities will vaporize at different temperatures. By carefully controlling the temperature, these compounds can be separated.[9]
Physical Properties for Consideration:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Fluoroaniline | 111.12 | 187 |
| This compound | 125.14 | 79 °C / 11 mmHg |
| N,N-dimethyl-4-fluoroaniline | 139.17 | ~210-215 (estimated) |
Note: The boiling point of this compound is given at reduced pressure. It is advisable to perform the distillation under vacuum to prevent decomposition at high temperatures.
Step-by-Step Protocol:
-
Set up a fractional distillation apparatus with a vacuum source. Use a fractionating column (e.g., Vigreux) for efficient separation.
-
Place the crude this compound in the distillation flask with a stir bar or boiling chips.
-
Slowly heat the flask while maintaining a stable vacuum.
-
Collect the fractions in separate receiving flasks based on the boiling point and refractive index of the distillate.
-
The first fraction will likely be enriched in the lower-boiling 4-fluoroaniline (if present).
-
The main fraction should be collected at the boiling point of this compound at the working pressure.
-
The higher-boiling N,N-dimethyl-4-fluoroaniline will remain in the distillation flask.
Column Chromatography
For small-scale purifications requiring very high purity, column chromatography is an excellent choice.
Principle: Compounds are separated based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for this compound. To mitigate streaking, which is common with amines on silica gel, add a small amount of triethylamine (e.g., 0.5%) to the eluent.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizing Purification Workflows
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound CAS#: 459-59-6 [m.chemicalbook.com]
- 6. Purification [chem.rochester.edu]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions in Palladium-Catalyzed Amination
Welcome to the Technical Support Center for Palladium-Catalyzed Amination. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during C-N cross-coupling experiments. As a self-validating system, this guide provides not only procedural steps but also the underlying mechanistic rationale to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses specific, frequently encountered side reactions in a question-and-answer format.
Issue 1: Formation of Hydrodehalogenation Byproduct
Q1: My reaction is producing a significant amount of the arene byproduct where the halide has been replaced by a hydrogen atom. What is causing this, and how can I prevent it?
A1: The formation of a hydrodehalogenated arene is a common side reaction in palladium-catalyzed amination.[1] This occurs when the aryl halide is converted to the corresponding arene, effectively terminating the desired C-N bond formation.
Mechanism of Hydrodehalogenation:
Hydrodehalogenation can occur through several pathways, but a prominent one involves the formation of a palladium-hydride species (Pd-H).[2] This can arise from various sources within the reaction mixture, including the amine coupling partner, solvent, or even trace water. Once formed, this Pd-H species can reductively eliminate with the aryl halide in the catalytic cycle, leading to the arene byproduct and regenerating the active palladium catalyst, which can then re-enter the undesired cycle.
Another pathway involves β-hydride elimination from the palladium-amide intermediate, which then leads to the formation of the hydrodehalogenated arene and an imine.[1]
Core Directive for Troubleshooting:
To minimize hydrodehalogenation, the key is to promote the rate of the desired C-N reductive elimination relative to the competing side reactions.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of C-N reductive elimination, outcompeting the hydrodehalogenation pathway.[1][3] Consider screening a panel of ligands, such as those from the Buchwald or Hartwig groups, to identify the optimal one for your specific substrate combination.[1]
-
Base Selection: The base plays a crucial role. While a strong base is necessary for the deprotonation of the amine, an overly strong or poorly soluble base can promote side reactions.[4] Consider using a weaker, more soluble base or a combination of bases. For instance, in some cases, using weaker bases like carbonates or phosphates can be beneficial.[1]
-
Solvent Choice: The solvent can influence the solubility of reaction components and the stability of intermediates. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions.[5] Common solvents include toluene, dioxane, and THF.
-
Reaction Concentration: Running reactions at a higher concentration can sometimes increase the rate of the desired bimolecular C-N coupling over the unimolecular decomposition pathways that can lead to hydrodehalogenation.[6]
Issue 2: β-Hydride Elimination with Alkylamines
Q2: I am trying to couple an aryl halide with a primary or secondary alkylamine that has β-hydrogens, and I am observing low yields and the formation of olefin byproducts. What is happening?
A2: This is a classic case of β-hydride elimination, a common undesired pathway when using alkylamines with β-hydrogens.[7][8]
Mechanism of β-Hydride Elimination:
After the formation of the palladium-alkylamide intermediate, if there is a hydrogen atom on the carbon atom beta to the nitrogen, it can be transferred to the palladium center. This process forms a palladium-hydride species and an enamine or imine, which can then lead to the formation of olefin byproducts.[1][8] This side reaction is often competitive with the desired C-N reductive elimination.[9]
Core Directive for Troubleshooting:
The goal is to destabilize the transition state for β-hydride elimination or accelerate the rate of C-N reductive elimination.
Troubleshooting Strategies:
-
Ligand Design: Employing sterically bulky phosphine ligands is a primary strategy to suppress β-hydride elimination.[7][10] The steric hindrance around the palladium center can disfavor the formation of the planar four-membered transition state required for β-hydride elimination. Ligands like tBuXantphos and certain bulky biaryl phosphines have been shown to be effective.[10]
-
Use of Bidentate Ligands: Bidentate phosphine ligands, such as BINAP and DPPF, can sometimes be more effective than monodentate ligands at preventing β-hydride elimination by enforcing a specific coordination geometry around the palladium that is less conducive to this side reaction.[1]
-
Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this can often disfavor β-hydride elimination, which typically has a higher activation energy than the desired reductive elimination.
-
Substrate Modification: If possible, using an amine that lacks β-hydrogens is the most straightforward solution. However, when this is not an option, the above catalytic strategies are crucial.
Issue 3: Catalyst Deactivation and Formation of Palladium Black
Q3: My reaction starts but then stalls, and I observe the formation of a black precipitate. What is causing this catalyst deactivation?
A3: The formation of palladium black is a clear indicator of catalyst deactivation, where the active soluble palladium species aggregates into inactive elemental palladium.[5][11]
Common Causes of Catalyst Deactivation:
-
Oxygen: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen.[5] This is a very common cause of deactivation.
-
Moisture: While some protocols can tolerate small amounts of water, excess water can lead to the formation of palladium hydroxo species and subsequent catalyst decomposition.[11][12]
-
Substrate or Product Inhibition: Certain substrates, particularly electron-rich heteroaromatics with Lewis basic nitrogen atoms, can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[5][13] The product of the reaction can also sometimes inhibit the catalyst.[14]
-
Insufficient Ligand: An inadequate amount of the phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[5]
-
High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition.[5]
Core Directive for Troubleshooting:
Maintaining a stable and active catalytic species throughout the reaction is paramount.
Troubleshooting Strategies:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[5]
-
Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried to minimize water content.
-
Optimize Ligand-to-Metal Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is common, but a slight excess of the ligand may be beneficial to prevent aggregation. However, a large excess can sometimes inhibit the reaction.[5]
-
Control the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[5]
-
Choice of Palladium Precursor: Using well-defined Pd(0) pre-catalysts can sometimes be more effective than generating the active catalyst in situ from a Pd(II) source.[15]
-
For Heteroaromatic Substrates: The use of specific ligands, such as GPhos, has been shown to be more resistant to deactivation by coordinating heteroaromatic substrates.[13] Additionally, the choice of a milder base, like NaOTMS, can limit the decomposition of sensitive heteroaryl halides, which in turn can prevent catalyst deactivation.[13]
Frequently Asked Questions (FAQs)
Q4: How does the choice of base influence the outcome of my amination reaction?
A4: The base is a critical parameter. It is required to deprotonate the amine, but its strength and solubility can significantly impact the reaction.[4] Strong bases like sodium tert-butoxide are common but can be incompatible with sensitive functional groups.[16] Weaker bases like carbonates and phosphates are milder but may require higher temperatures or more active catalysts.[1] The choice of base can also influence the formation of side products; for example, using hydroxide bases in the presence of water can lead to competing hydroxylation of the aryl halide.[12]
Q5: Can I use aryl chlorides as substrates? They are often more readily available and cheaper.
A5: Yes, modern palladium-catalyzed amination systems are capable of activating aryl chlorides. However, they are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[17] Successful coupling of aryl chlorides often requires the use of highly active, sterically hindered, and electron-rich phosphine ligands.[1]
Q6: My amine is a solid. How should I best add it to the reaction?
A6: If the amine is a stable solid, it can be added directly to the reaction vessel along with the other solid reagents before the addition of solvent and degassing. If the amine is air- or moisture-sensitive, it should be handled in a glovebox.
Q7: I am not sure which ligand to choose. Where should I start?
A7: A good starting point is to consult the literature for similar substrate pairings. Generally, for primary amines, ligands like BrettPhos have shown good performance.[16] For secondary amines, ligands such as RuPhos have been effective.[18] However, the optimal ligand is highly substrate-dependent, and screening a small panel of commercially available, well-established ligands is often the most efficient approach to finding the best conditions for a new transformation.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Ligand/Base Screen
This protocol is designed for the rapid identification of promising conditions for a new Buchwald-Hartwig amination.
-
Preparation: In a glovebox, arrange an array of small reaction vials (e.g., 1-dram vials) with stir bars.
-
Reagent Addition (Solids): To each vial, add the aryl halide (e.g., 0.1 mmol), the amine (0.12 mmol), the desired base (0.14 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.0025 mmol), and the specific phosphine ligand to be screened (0.0055 mmol).
-
Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., 0.5 mL of toluene) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated aluminum heating block outside the glovebox. Stir the reactions for the desired amount of time (e.g., 12-24 hours).
-
Analysis: After the reaction is complete, cool the vials to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.
Visualizations
Catalytic Cycle and Common Side Reactions
Caption: Figure 1. The Buchwald-Hartwig amination cycle and key side reactions.
Data Summary
Table 1: General Influence of Ligand Properties on Reaction Outcome
| Ligand Property | Effect on C-N Reductive Elimination | Effect on β-Hydride Elimination | General Application |
| Steric Bulk | Accelerates | Suppresses | General improvement for many substrates |
| Electron-Donating | Accelerates | Can suppress | Improves oxidative addition and reductive elimination |
| Bidentate | Variable | Can suppress | Useful for specific substrate classes |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selective Mono-methylation of Aromatic Amines
Welcome to the technical support center for the selective mono-methylation of aromatic amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high selectivity in N-methylation reactions. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles. Our goal is to empower you with the knowledge to optimize your reactions, minimize side products, and achieve your synthetic targets efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing significant amounts of di-methylated and unreacted starting material. How can I improve mono-selectivity?
A1: This is a classic challenge in N-methylation. The mono-methylated product is often more nucleophilic than the starting primary amine, leading to a second methylation event that is kinetically favorable. To favor mono-methylation, several strategies can be employed:
-
Stoichiometry Control: Carefully controlling the stoichiometry of your methylating agent is a crucial first step. While theoretically a 1:1 ratio should suffice, in practice, slight excesses of the amine may be necessary to outcompete the mono-methylated product for the methylating agent. However, this often leads to significant amounts of unreacted starting material, complicating purification.
-
Choice of Methylating Agent: The reactivity of the methylating agent plays a significant role. Highly reactive agents like methyl iodide or dimethyl sulfate often lead to over-methylation.[1] Consider using less reactive methylating agents. A comparative overview is provided in Table 1.
-
Reductive Amination: This is one of the most effective methods for achieving mono-methylation.[2][3] The reaction involves the formation of an imine between the aromatic amine and formaldehyde, followed by in-situ reduction. The Eschweiler-Clarke reaction is a prime example of this, utilizing formic acid as both the reducing agent and a source of the methyl group (indirectly).[4][5] A key advantage is that the reaction typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][7]
-
Protecting Groups: Introducing a protecting group on the nitrogen atom can sterically hinder a second methylation. After mono-methylation, the protecting group is removed. Common protecting groups for amines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl).[8][9] The choice of protecting group will depend on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.
Q2: I'm performing a reductive amination, but the reaction is sluggish and gives low yields. What factors should I investigate?
A2: Low yields in reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:
-
Imine Formation: The initial step is the formation of an imine or iminium ion. This equilibrium can be influenced by:
-
pH: The reaction is often acid-catalyzed. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A slightly acidic pH is typically optimal.
-
Water Removal: The formation of the imine from the amine and formaldehyde generates water. Removing this water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine, improving the overall reaction rate.
-
-
Reducing Agent Activity: The choice and condition of your reducing agent are critical.
-
Sodium Borohydride (NaBH₄): A common and inexpensive choice, but its reactivity is pH-dependent and it can be unstable in protic solvents.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): More stable at lower pH where iminium ion formation is favored, making it a popular choice for reductive aminations.[11]
-
Sodium Triacetoxyborohydride (STAB): A milder and more selective reagent, often used when chemoselectivity is a concern.[10]
-
Formic Acid (in Eschweiler-Clarke): Acts as a hydride donor.[1] Ensure it is of good quality and used in sufficient excess.
-
-
Temperature and Reaction Time: Some reductive aminations require elevated temperatures to proceed at a reasonable rate.[5] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition of starting materials or products.
Q3: The Eschweiler-Clarke reaction seems promising for my substrate, but I'm concerned about the harsh conditions. Are there milder alternatives?
A3: While the classical Eschweiler-Clarke reaction often involves heating at or near boiling, several modifications and alternative reagents can be used under milder conditions:[4][11]
-
Alternative Hydride Sources: Formic acid can be replaced with other reducing agents like sodium cyanoborohydride or borane-amine complexes, which may allow for lower reaction temperatures.[11][12]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and improved yields under milder conditions.
-
Alternative Methyl Sources: While formaldehyde is the classic C1 source, other reagents can be used. For instance, some methods utilize carbon dioxide and a reducing agent like phenylsilane for N-methylation.[13]
Data & Protocols
Table 1: Comparison of Common Methylating Agents for Aromatic Amines
| Methylating Agent | Typical Conditions | Advantages | Disadvantages | Selectivity for Mono-methylation |
| Methyl Iodide (MeI) | Base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, THF) | Highly reactive, readily available.[14] | Highly toxic, often leads to over-methylation, risk of quaternization.[1] | Poor to Moderate |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Similar to MeI | Highly reactive, cost-effective. | Highly toxic and carcinogenic, prone to over-methylation. | Poor to Moderate |
| Formaldehyde/Formic Acid (Eschweiler-Clarke) | Heat (often >80 °C) | Good yields, avoids quaternization, inexpensive reagents.[4][5] | High temperatures, requires excess reagents, CO₂ evolution. | Good to Excellent |
| Formaldehyde/NaBH₃CN | Mildly acidic pH, protic solvent | Milder conditions than Eschweiler-Clarke, good selectivity. | NaBH₃CN is toxic. | Good to Excellent |
| Dimethyl Carbonate (DMC) | High temperature, catalyst (e.g., zeolite, ZrOCl₂) | "Green" reagent, low toxicity.[15] | Requires high temperatures or catalyst, can be less reactive. | Moderate to Good |
| Methanol | Metal catalyst (e.g., Ru, Ni), high temperature/pressure | Sustainable C1 source.[16] | Requires catalyst and often harsh conditions. | Moderate to Good |
Experimental Workflow & Diagrams
Troubleshooting Workflow for Poor Mono-methylation Selectivity
This decision tree can guide your experimental troubleshooting process when facing challenges with selectivity.
Caption: Troubleshooting Decision Tree for Mono-methylation.
Mechanism: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a powerful method for the methylation of primary and secondary amines, including aromatic amines.[17] It proceeds via a reductive amination pathway.[1][6]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Detailed Experimental Protocol: Selective Mono-methylation of Aniline via Eschweiler-Clarke Reaction
This protocol provides a general procedure for the selective mono-methylation of aniline as a representative aromatic amine.[5] Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Aniline (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Formic acid (98-100%, 1.8 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aniline (1.0 eq).
-
Add formic acid (1.8 eq) to the flask, followed by the 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. Typically, the reaction is complete within 12-18 hours.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Carefully add 1 M HCl to the reaction mixture to quench any unreacted reagents and to protonate the amine products.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) to remove any non-basic organic impurities. Discard the organic layer.
-
Carefully basify the aqueous layer to a pH of ~9-10 with a saturated solution of sodium bicarbonate. Caution: CO₂ evolution will occur.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-methylaniline.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure mono-methylated product.
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 8. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
Technical Support Center: Purification of Aniline Compounds
Welcome to the Technical Support Center for the purification of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities in their aniline compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Aniline Discoloration
Aniline, in its pure form, is a colorless to pale yellow, oily liquid.[1] However, it is notoriously susceptible to atmospheric oxidation, a process accelerated by exposure to air and light.[2][3][4] This oxidation leads to the formation of a complex mixture of highly colored impurities, including azobenzene, nitrobenzene, and various polymeric materials, which can manifest as a yellow, red, or dark brown coloration.[5][6][7] For high-purity applications in synthesis and drug development, the removal of these impurities is a critical step.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the handling and purification of aniline.
Issue 1: My freshly purchased aniline is already dark brown. Is it usable?
-
Probable Cause: Prolonged or improper storage has led to significant atmospheric oxidation.[2] The dark color indicates a high concentration of polymeric oxidation products.[6][8]
-
Recommendation: For most synthetic applications, especially those sensitive to oxidizing impurities or requiring precise stoichiometry, this material should be purified before use. Direct use is not recommended as the impurities can interfere with reactions and contaminate products.[8]
-
Recommended Purification Method: Vacuum distillation with zinc dust is the most effective method for removing high-boiling polymeric impurities and reversing some oxidation.[3][9]
Issue 2: After vacuum distillation, my aniline is colorless, but it turns yellow again within a few hours.
-
Probable Cause: This rapid discoloration suggests the presence of residual impurities that act as catalysts for oxidation, or continued exposure to atmospheric oxygen.[9][10] Sulfur-containing impurities, in particular, can promote aerial oxidation.[10]
-
Solutions & Preventative Measures:
-
Inert Atmosphere Storage: The most critical step is to protect the purified aniline from oxygen.[11] Immediately after distillation, blanket the receiving flask with an inert gas like nitrogen or argon and transfer it to a tightly sealed amber glass bottle.[4][11]
-
Use of Zinc Dust: Storing the purified aniline over a small amount of zinc dust can help scavenge residual oxygen and prevent the onset of oxidation.[12]
-
Pre-treatment: For aniline with stubborn impurities, a pre-treatment with stannous chloride can remove sulfur compounds that accelerate discoloration.[9][10]
-
Issue 3: I tried to decolorize my aniline derivative with activated carbon, but the color remains.
-
Probable Cause: The colored impurities may be too concentrated for the amount of carbon used, or they may have low affinity for the carbon under the chosen solvent conditions. Activated carbon is most effective at removing large, conjugated molecules.[13]
-
Troubleshooting Steps:
-
Increase Carbon Amount: Incrementally increase the amount of activated carbon (e.g., from 1-2% w/w to 5% w/w relative to the aniline compound).
-
Optimize Solvent: The effectiveness of adsorption onto activated carbon is solvent-dependent.[14] Ensure you are using a solvent in which your aniline derivative is highly soluble when hot, but impurities have a high affinity for the carbon.
-
Combine Methods: If carbon treatment is insufficient, a subsequent purification step like distillation or chromatography may be necessary.[15]
-
Frequently Asked Questions (FAQs)
Q1: What chemical reactions cause aniline to change color? A1: The discoloration of aniline is primarily due to air oxidation.[2][16] The electron-rich nature of the aniline molecule makes it susceptible to losing electrons.[5][16] This process forms a cascade of products, including nitrobenzene, azobenzene, and quinones, which are highly colored.[5][17] These initial products can further polymerize to form complex, dark brown or black materials often referred to as "aniline black".[5][6]
Q2: What is the purpose of adding zinc dust during the distillation of aniline? A2: Zinc dust serves two primary functions. First, it acts as a reducing agent, converting some of the colored oxidized impurities back into aniline.[12][18] Second, it helps to prevent further oxidation of the hot aniline during the distillation process itself.[3][18] This results in a purer, more colorless distillate.
Q3: Can I purify aniline by recrystallization? A3: Aniline itself is a liquid at room temperature and thus cannot be purified by standard recrystallization.[9] However, this technique is very effective for its solid derivatives, such as acetanilide or halogenated anilines.[19][20][21] It is also possible to convert aniline to a solid salt, like aniline oxalate or aniline hydrochloride, recrystallize the salt, and then regenerate the pure aniline by treatment with a base.[9][10]
Q4: What are the critical safety precautions when working with aniline? A4: Aniline is highly toxic and can be absorbed rapidly through the skin.[1][22][23] It is also a suspected carcinogen and mutagen.[22] All work must be conducted in a certified chemical fume hood.[24][25] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (butyl rubber or Viton are recommended over nitrile for prolonged contact), safety goggles, and a lab coat.[24][25][26] Always have an eyewash station and safety shower readily accessible.[22]
Q5: How should I properly store purified aniline to maintain its purity? A5: To prevent re-oxidation, purified aniline must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass bottle to protect it from air and light.[4][11] Storing it in a cool, dark place, such as a refrigerator (2-8 °C), is also recommended to slow down any potential degradation pathways.[11]
Core Purification Protocols
Protocol 1: Vacuum Distillation of Aniline with Zinc Dust
This is the most common and effective method for purifying moderately to heavily discolored aniline.
Materials:
-
Discolored aniline
-
Zinc dust (fine powder)
-
Boiling chips or magnetic stir bar
-
Anhydrous potassium hydroxide (KOH) or calcium hydride (CaH₂) for optional pre-drying
Equipment:
-
Round-bottom flask
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Pre-drying (Optional but Recommended): If the aniline is wet, add KOH pellets and let it stand overnight. Decant the aniline into the distillation flask.[9][10]
-
Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Charging the Flask: To the round-bottom flask, add the discolored aniline (do not fill more than two-thirds full), a magnetic stir bar or boiling chips, and a small amount of zinc dust (approx. 1-2% by weight).[3]
-
Evacuation: Begin stirring and slowly evacuate the system. Aniline's boiling point is significantly reduced under vacuum (e.g., ~72 °C at 20 mmHg vs. 184 °C at atmospheric pressure).[8]
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: Collect the fraction that distills at a constant temperature, corresponding to the expected boiling point of aniline at your system's pressure. The distillate should be colorless.[8]
-
Termination: Stop the distillation before the flask goes to dryness to avoid the formation of potentially explosive residues.
-
Storage: Immediately transfer the purified aniline to a clean, dry, amber bottle and blanket with nitrogen or argon before sealing.[11]
Protocol 2: Decolorization of a Solid Aniline Derivative via Recrystallization with Activated Carbon
This method is suitable for purifying solid aniline derivatives that are discolored.
Materials:
-
Crude, colored solid aniline derivative
-
Appropriate recrystallization solvent
-
Activated carbon (decolorizing charcoal)
-
Celite or other filter aid (optional)
Equipment:
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[27]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.[27]
-
Carbon Treatment: Remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.[20] Caution: Add carbon cautiously to a solution near its boiling point to avoid violent bumping.
-
Heating and Filtration: Gently swirl and heat the mixture for a few minutes to allow the carbon to adsorb the impurities. While still hot, filter the solution through a fluted filter paper or a Büchner funnel pre-warmed with hot solvent to remove the activated carbon.[20][27]
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[27]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Data & Visualization
Table 1: Purification Method Selection Guide
| Impurity Level | Primary Impurity Type | Recommended Method | Expected Purity |
| Light Yellow | Early-stage oxidation products | Activated Carbon Treatment | >99% |
| Yellow to Brown | Oxidized species, some polymers | Vacuum Distillation | >99.5% |
| Dark Red/Brown | Polymeric materials, nitro-arenes | Vacuum Distillation with Zn Dust | >99.5% |
| Solid Derivative | Colored synthesis byproducts | Recrystallization with Carbon | High (product dependent) |
Diagram 1: Decision Workflow for Aniline Purification
This diagram outlines the logical steps a researcher should follow when faced with impure aniline.
Caption: Decision workflow for selecting the appropriate purification method.
Diagram 2: Mechanism of Impurity Removal by Activated Carbon
This diagram illustrates the principle of adsorption used in decolorizing treatments.
Caption: Adsorption of colored impurities onto activated carbon.
References
- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Aniline [chemlongxing.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. texiumchem.com [texiumchem.com]
- 9. reddit.com [reddit.com]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. Experimental Studies on the Treatment of Aniline Wasterwater by Activated Carbon Fiber | Scientific.Net [scientific.net]
- 15. benchchem.com [benchchem.com]
- 16. Give reason: Aniline gets coloured on standing in air for a long time. [allen.in]
- 17. asianpubs.org [asianpubs.org]
- 18. quora.com [quora.com]
- 19. benchchem.com [benchchem.com]
- 20. scribd.com [scribd.com]
- 21. scribd.com [scribd.com]
- 22. ipo.rutgers.edu [ipo.rutgers.edu]
- 23. lanxess.com [lanxess.com]
- 24. carlroth.com [carlroth.com]
- 25. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 26. sia-toolbox.net [sia-toolbox.net]
- 27. amherst.edu [amherst.edu]
Technical Support Center: Continuous Flow Chemistry for Selective N-Methylation of Anilines
This guide is designed for researchers, scientists, and drug development professionals employing continuous flow chemistry for the selective N-methylation of anilines. Here, we address common challenges and frequently asked questions to ensure the successful implementation and optimization of your continuous flow processes.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments. Each problem is analyzed from a mechanistic standpoint to help you understand the root cause and implement the most effective solution.
Issue 1: Low or No Conversion
You're running your N-methylation reaction, but the starting aniline is not being consumed, or the conversion to the desired N-methylaniline is significantly lower than expected.
Possible Causes and Solutions:
-
Incorrect Base Selection: The choice and stoichiometry of the base are critical. For instance, in reactions using dimethyl carbonate (DMC), a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed to facilitate the reaction.[1] Insufficient or an inappropriate base can lead to a stalled reaction.
-
Actionable Advice: Verify the compatibility of your chosen base with the methylating agent and substrate. Ensure the correct molar equivalence of the base is being used. Some protocols may require a stronger base like potassium tert-butoxide (KOtBu), while others work with weaker bases such as cesium carbonate (Cs₂CO₃).[2]
-
-
Sub-optimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Actionable Advice: Gradually increase the reactor temperature. Continuous flow systems allow for safe operation at elevated temperatures that might be hazardous in traditional batch reactors, a feature that can significantly enhance reaction rates.[1]
-
-
Insufficient Residence Time: The reactants may not be spending enough time in the heated zone of the reactor for the reaction to proceed to completion.
-
Actionable Advice: Decrease the flow rate of your pumps to increase the residence time within the reactor coil.
-
-
Catalyst Deactivation or Incompatibility: If you are using a catalyst, it may have deactivated, or it might not be suitable for your specific substrate or reaction conditions. For example, in zeolite-catalyzed reactions, polar solvents can competitively adsorb to the catalyst surface, inhibiting the reaction.[2]
-
Actionable Advice: If using a heterogeneous catalyst, ensure it has been properly activated and is not poisoned. Consider screening different catalysts. For instance, mesoporous Al-SBA-15 has shown high efficiency in the N-methylation of aniline with methanol.[3]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction.
-
Actionable Advice: Ensure you are using a suitable solvent. N-Methyl-2-pyrrolidone (NMP) has been successfully used as a solvent in the N-methylation of anilines with DMC in continuous flow.[1]
-
Issue 2: Poor Selectivity (Over-methylation to N,N-dimethylaniline)
You are observing a significant amount of the di-methylated byproduct, N,N-dimethylaniline, and the selectivity for the desired mono-methylated product is low. This is a common challenge due to the higher nucleophilicity of the secondary amine product compared to the primary aniline starting material.[1]
Possible Causes and Solutions:
-
Inappropriate Methylating Agent: Some methylating agents are more prone to causing over-methylation.
-
Sub-optimal Reaction Conditions: High temperatures and long residence times can sometimes favor the formation of the di-methylated product.
-
Actionable Advice: Fine-tune the reaction temperature and residence time. A systematic optimization study, easily performed in a continuous flow setup, can help identify the optimal conditions for mono-selectivity.
-
-
Incorrect Stoichiometry: An excess of the methylating agent can drive the reaction towards di-methylation.
-
Actionable Advice: Carefully control the stoichiometry of your reactants. Typically, a slight excess of the methylating agent is used, but a large excess should be avoided.
-
-
Catalyst Choice: The nature of the catalyst can influence selectivity.
-
Actionable Advice: Certain catalyst systems are specifically designed for mono-N-methylation. For example, specific iridium(I) complexes have demonstrated high selectivity for the mono-N-methylation of anilines using methanol.[2]
-
Issue 3: Reactor Clogging
Your continuous flow reactor is experiencing a blockage, leading to a pressure increase and a halt in the flow.
Possible Causes and Solutions:
-
Precipitation of Starting Materials, Products, or Byproducts: The solubility of your reagents or products may be limited in the reaction solvent at the operating temperature, or as the reaction progresses.
-
Actionable Advice: Ensure all starting materials are fully dissolved before introducing them into the flow reactor. You may need to use a co-solvent or switch to a solvent with higher solvating power. If the product is precipitating, you might need to adjust the concentration or consider an in-line dilution step post-reaction.
-
-
Solid Reagents or Catalysts: If your reaction involves a slurry or a solid catalyst, it can lead to blockages, especially in narrow-bore tubing.[4]
-
Formation of Insoluble Intermediates or Decomposition Products: At high temperatures, some compounds may decompose to form insoluble tars or char.
-
Actionable Advice: Lower the reaction temperature or reduce the residence time to minimize decomposition. In-line analysis can help in identifying the formation of undesired byproducts.
-
Issue 4: Pressure Fluctuations and Inconsistent Flow
You are observing erratic pressure readings from your back pressure regulator (BPR) and the flow from the reactor outlet is not smooth.
Possible Causes and Solutions:
-
Gaseous Byproduct Formation: Reactions like the N-methylation with dimethyl carbonate produce carbon dioxide as a byproduct.[1] The formation of gas bubbles can lead to inconsistent flow and pressure fluctuations.
-
Actionable Advice: A back pressure regulator is essential to maintain a single-phase flow within the reactor and ensure the safe and controlled release of gaseous byproducts.[1] Ensure your BPR is set to a pressure high enough to keep the gases dissolved in the reaction mixture at the operating temperature.
-
-
Pump Issues: The pumps delivering the reagents may not be functioning correctly, leading to inconsistent flow rates.
-
Actionable Advice: Check your syringe pumps or HPLC pumps for any leaks or air bubbles in the lines. Ensure the syringes are properly secured and that the pump is calibrated correctly.
-
-
Partial Clogging: A partial blockage in the reactor or tubing can also cause pressure fluctuations.
-
Actionable Advice: Refer to the "Reactor Clogging" section above and take appropriate measures to clear any potential blockages.
-
Issue 5: Formation of N-formylated Side Product
Instead of the desired N-methylated product, you are observing the formation of an N-formylated aniline, especially with electron-rich anilines.
Possible Causes and Solutions:
-
Choice of Methylating Agent: This side reaction is particularly known to occur when using formic acid as the methylating agent.[2]
-
Actionable Advice: Switch to a different methylating agent that does not involve a formyl intermediate, such as dimethyl carbonate or methanol with a suitable catalyst.[2]
-
-
Catalyst and Base System: The catalytic system can influence the reaction pathway.
-
Actionable Advice: Select a catalyst and base combination that is less prone to promoting formylation.
-
Frequently Asked Questions (FAQs)
Q1: Why should I use continuous flow for the N-methylation of anilines?
A1: Continuous flow chemistry offers several advantages for this transformation:
-
Enhanced Safety: Flow reactors have a small internal volume, which allows for the safe handling of reactions at high temperatures and pressures. This is particularly beneficial when using reagents like DMC, which can generate gaseous byproducts.[1]
-
Precise Control: Flow systems provide excellent control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and selectivity.[3]
-
Improved Selectivity: The precise control offered by flow reactors can help minimize the formation of over-methylated byproducts.[2][3]
-
Scalability: Scaling up a reaction in a flow system is often simpler than in batch, as it can be achieved by running the system for a longer duration or by using parallel reactors ("numbering-up").[7]
-
Automation: Continuous flow systems can be easily automated, allowing for high-throughput screening of reaction conditions and unattended operation.
Q2: What are the common methylating agents for this reaction in flow, and what are their pros and cons?
A2:
| Methylating Agent | Pros | Cons |
|---|---|---|
| Dimethyl Carbonate (DMC) | Green and inexpensive reagent, high selectivity for mono-methylation.[1] | Often requires high temperatures and pressures, produces CO₂ as a byproduct.[1] |
| Methanol | Readily available and inexpensive. | Often requires a catalyst, can lead to lower selectivity if not optimized.[3][8] |
| Methyl Halides (e.g., CH₃I) | Highly reactive. | Can lead to poor selectivity, produce hazardous waste. |
| Formaldehyde/Formic Acid | Can be effective for reductive amination. | Can lead to N-formylated byproducts, especially with electron-rich anilines.[2] |
Q3: How do I choose the right catalyst and base for my reaction?
A3: The choice of catalyst and base is highly dependent on the chosen methylating agent and the aniline substrate.
-
For DMC: A common system is the use of a base like DBU in a solvent such as NMP.[1] Zeolite catalysts have also been employed.[1]
-
For Methanol: A variety of catalysts can be used, including heterogeneous catalysts like ZrO₂/γ-Al₂O₃ and mesoporous Al-SBA-15[3], as well as homogeneous transition metal catalysts based on iridium or ruthenium.[8][9] The choice of base will depend on the catalyst; for example, with some ruthenium complexes, NaOH is used.[9]
Q4: What are typical reaction conditions for continuous flow N-methylation of anilines?
A4: Reaction conditions can vary significantly based on the specific protocol. However, a general range is provided below:
| Parameter | Typical Range |
|---|---|
| Temperature | 150 - 250 °C |
| Pressure | 10 - 20 bar (set by the back pressure regulator)[10] |
| Residence Time | 5 - 30 minutes |
| Reactant Concentration | 0.1 - 2 M |
Q5: How can I safely handle the gaseous byproducts generated during the reaction?
A5: The use of a back pressure regulator (BPR) is crucial. The BPR maintains a set pressure within the reactor, ensuring that any gaseous byproducts remain dissolved in the reaction stream.[1] This prevents the formation of a two-phase flow, which can lead to instabilities. After the BPR, the pressure is released, and the gas can be safely vented to a fume hood.
Q6: What analytical methods are suitable for monitoring the reaction progress and product purity?
A6: The following analytical techniques are commonly used:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are excellent for monitoring the conversion of the starting material and the formation of products and byproducts, especially for volatile compounds.[1][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for quantifying the components of the reaction mixture and is particularly useful for less volatile compounds.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the isolated products. In situ NMR has also been used to study the reaction mechanism on catalyst surfaces.[14]
Q7: Can this method be applied to anilines with both electron-donating and electron-withdrawing groups?
A7: Yes, continuous flow N-methylation has been successfully applied to a broad range of aniline substrates, including those with both electron-donating and electron-withdrawing groups.[1] However, the reactivity can be affected by the electronic nature of the substituents. For example, anilines with strong electron-withdrawing groups may require more forcing conditions to achieve high conversion. Conversely, sterically hindered anilines, such as 2,5-dimethylaniline, may show lower reactivity.[1]
Experimental Protocols
Protocol 1: General Procedure for Continuous Flow N-Monomethylation using Dimethyl Carbonate (DMC)
This protocol is adapted from the work of Seo et al.[1]
1. Reagent Preparation:
-
Prepare a solution of the aniline substrate (e.g., 2 M) in N-Methyl-2-pyrrolidone (NMP).
-
Prepare a solution of dimethyl carbonate (DMC) (e.g., 6 M, 3 equivalents) in NMP.
-
Prepare a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 3 M, 1.5 equivalents) in NMP.
2. Reactor Setup:
-
Use a commercial continuous flow system (e.g., a Vapourtec E-series) equipped with at least two pumps, a mixing unit (e.g., a T-mixer), a coiled reactor, a heating unit, and a back pressure regulator (BPR).[1]
-
The reactor coil can be made of stainless steel or another suitable material. A typical volume is 10 mL.[1]
-
Set the BPR to the desired pressure (e.g., 100 psi).[1]
3. Reaction Execution:
-
Pump the aniline solution and the DMC/DBU solutions at the desired flow rates to achieve the target residence time and stoichiometry.
-
The reagent streams are combined in the mixer before entering the heated reactor coil.
-
Set the reactor temperature to the optimized value (e.g., 200-250 °C).
-
Allow the system to equilibrate for at least 1.5 times the residence time before collecting the product.
-
The output from the BPR is collected for analysis and purification.
4. Analysis:
-
The reaction mixture can be analyzed by GC or GC-MS to determine the conversion and selectivity. An internal standard, such as methyl benzoate, can be used for quantification.[1]
Visualizations
Workflow for Continuous N-Methylation of Anilines
Caption: A schematic workflow for the continuous N-methylation of anilines.
Troubleshooting Decision Tree for Low Conversion
Caption: A decision tree for troubleshooting low conversion in continuous flow N-methylation.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a solid-compatible continuous flow reactor for the paraformaldehyde slurry mediated α-hydroxymethylation of methyl vinyl ketone - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00220B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Things you may not know about continuous flow chemistry - Syngene International Ltd [syngeneintl.com]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sincerechemical.com [sincerechemical.com]
- 12. rsc.org [rsc.org]
- 13. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-N-methylaniline and 4-Chloro-N-methylaniline
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy and efficiency. Substituted anilines are foundational building blocks, and subtle changes, such as the identity of a halogen substituent, can profoundly impact molecular reactivity. This guide provides an in-depth, objective comparison of 4-fluoro-N-methylaniline and 4-chloro-N-methylaniline, supported by fundamental chemical principles and experimental considerations.
Introduction: The Subtle Influence of Halogens
This compound and 4-chloro-N-methylaniline are structurally similar aromatic amines, differing only by the halogen atom at the para position. This seemingly minor variation introduces significant differences in the electronic properties of the aromatic ring, thereby governing their reactivity in key synthetic transformations such as electrophilic and nucleophilic aromatic substitution reactions. Understanding these differences is paramount for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.
This guide will dissect the electronic interplay of the inductive and resonance effects of fluorine and chlorine, quantify these effects using established parameters, and translate this theoretical understanding into practical reactivity predictions.
Physicochemical Properties at a Glance
A summary of the fundamental properties of these two reagents is presented below.
| Property | This compound | 4-Chloro-N-methylaniline |
| Molecular Formula | C₇H₈FN[1] | C₇H₈ClN[2] |
| Molecular Weight | 125.14 g/mol [1] | 141.60 g/mol [2] |
| CAS Number | 459-59-6[1] | 932-96-7[3] |
| Appearance | Clear pale yellow to red-brown oily liquid | Colorless to light yellow liquid/solid |
| Boiling Point | 79 °C at 11 mmHg | 239 °C (lit.)[4] |
| Density | 1.040 g/mL at 25 °C | 1.169 g/mL at 25 °C[4] |
The Decisive Factor: Electronic Effects of Fluorine vs. Chlorine
The reactivity of a substituted benzene ring is primarily governed by the ability of the substituent to donate or withdraw electron density. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by the atom's electronegativity. Because fluorine is the most electronegative element, its inductive effect is significantly stronger than that of chlorine.[5][6]
-
Resonance Effect (+M): This is the donation of electron density into the pi (π) system of the aromatic ring through a lone pair of electrons on the halogen. This effect increases electron density, particularly at the ortho and para positions.
For both fluorine and chlorine, the electron-withdrawing inductive effect dominates over the electron-donating resonance effect, making them deactivating groups overall in electrophilic aromatic substitution compared to benzene. However, the relative strengths of these effects differ, leading to distinct reactivity profiles.
Hammett Constants: Quantifying Electronic Influence
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of substituents on a benzene ring.[7] The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing character of a substituent.
| Substituent | Hammett Constant (σₚ) | Interpretation |
| -F | +0.062[8] | Weakly electron-withdrawing |
| -Cl | +0.227[8] | Moderately electron-withdrawing |
| -NHCH₃ | ~ -0.8 (estimated from -N(CH₃)₂) | Strongly electron-donating[9] |
The positive σₚ values for both F and Cl confirm their net electron-withdrawing nature.[8] Crucially, the value for chlorine is significantly more positive than that for fluorine, indicating that the chloro substituent is a stronger net withdrawer of electron density from the para position than the fluoro substituent. This is because while fluorine's inductive effect is stronger, its resonance donation is also more effective due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, which partially offsets the strong induction.
Comparative Reactivity in Key Transformations
The electronic properties discussed above directly translate into predictable differences in reactivity.
Electrophilic Aromatic Substitution (EAS)
In both molecules, the N-methylamino group is a powerful activating and ortho, para-directing group due to its strong +M effect. Since the para position is blocked by the halogen, electrophilic substitution will occur at the positions ortho to the amino group.
The rate of reaction is determined by the overall electron density of the ring, which activates it towards attack by an electrophile.
-
4-Chloro-N-methylaniline: The chloro group is less deactivating than the fluoro group (as indicated by the less offsetting resonance effect). Therefore, the aromatic ring of 4-chloro-N-methylaniline is more electron-rich.
-
This compound: The stronger net electron-withdrawing character of fluorine renders its aromatic ring more electron-poor compared to its chloro-analogue.
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, with the displacement of a leaving group. For this reaction to occur, the ring must be "activated" by electron-withdrawing groups, and the halogen itself serves as the leaving group.
The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10] The reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I.[10][11] This is known as the "element effect."
This counterintuitive order (as the C-F bond is the strongest) is explained by the mechanism:
-
Electrophilicity: The extreme electronegativity of fluorine makes the carbon atom to which it is attached (C4) highly electrophilic and susceptible to nucleophilic attack.
-
Intermediate Stabilization: The strong inductive effect of fluorine effectively stabilizes the negative charge that develops on the ring in the Meisenheimer complex.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: A Comparative Kinetic Study via SNAr
To empirically validate the predicted reactivity, a parallel experiment can be designed to monitor the rate of an SNAr reaction.
Objective: To compare the relative reactivity of this compound and 4-chloro-N-methylaniline with a common nucleophile, such as sodium methoxide.
Methodology:
-
Reaction Setup:
-
In two separate, identical, oven-dried round-bottom flasks equipped with reflux condensers and magnetic stirrers, add 1.0 equivalent of either this compound or 4-chloro-N-methylaniline.
-
Add a suitable dry solvent, such as DMSO or DMF (10 mL per mmol of substrate).
-
Add an internal standard (e.g., dodecane) for quantitative analysis via GC or HPLC.
-
Place the flasks in a pre-heated oil bath set to a constant temperature (e.g., 80 °C).
-
-
Reaction Initiation and Monitoring:
-
To each flask, add a solution of sodium methoxide (e.g., 1.2 equivalents) in the same solvent. Start a timer immediately.
-
At regular intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing a dilute acid solution (e.g., 1 mL of 0.1 M HCl) to neutralize the base and stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Quantify the disappearance of the starting material relative to the internal standard over time for both reactions.
-
-
Data Interpretation:
-
Plot the concentration of the starting material versus time for both reactions.
-
The reaction with this compound is expected to show a significantly faster rate of consumption of the starting material, confirming its higher reactivity in SNAr.
-
Caption: Workflow for a comparative kinetic experiment.
Summary and Strategic Recommendations
The choice between this compound and 4-chloro-N-methylaniline should be dictated by the intended transformation.
| Reaction Type | More Reactive Substrate | Rationale |
| Electrophilic Aromatic Substitution (EAS) | 4-Chloro-N-methylaniline | The chloro group is a weaker deactivator, resulting in a more electron-rich aromatic ring. |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Fluorine's high electronegativity makes the attached carbon more electrophilic and better stabilizes the Meisenheimer intermediate. |
For synthetic chemists, this guide underscores a critical principle:
-
To perform chemistry on the aromatic ring (e.g., nitration, bromination, Friedel-Crafts), 4-chloro-N-methylaniline will generally provide higher yields and faster reaction rates.
-
To displace the halogen with a nucleophile (e.g., an amine, alcohol, or thiol), This compound is the superior choice, often requiring milder conditions and providing better outcomes.
By understanding the fundamental electronic differences between these two readily available starting materials, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns in drug discovery and materials science.
References
- 1. This compound | C7H8FN | CID 68024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-N-methylbenzenamine | C7H8ClN | CID 70272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-N-methylaniline(932-96-7) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Chloro-N-methylaniline | 932-96-7 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. web.viu.ca [web.viu.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Basicity: Comparing Fluorinated and Non-Fluorinated Anilines
Introduction: The Subtle Influence of Fluorine on Aniline's Basicity
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science. The basicity of the amino group, governed by the availability of its lone pair of electrons, is a critical parameter influencing a molecule's reactivity, solubility, and pharmacokinetic properties. A common strategy to modulate these properties is the introduction of fluorine atoms to the aromatic ring.[1][2]
Fluorine, being the most electronegative element, exerts potent electronic effects that can significantly alter the electron density on the aniline nitrogen.[1][3] However, its influence is not a simple matter of electron withdrawal. A nuanced interplay between opposing electronic forces—the inductive and resonance effects—dictates the final basicity of the molecule. This guide provides an in-depth comparison of fluorinated versus non-fluorinated anilines, supported by quantitative data and a detailed experimental protocol for determining these fundamental properties in your own laboratory.
The Electronic Duel: Inductive vs. Resonance Effects
The net electronic influence of a substituent on the aniline ring is a balance between two primary effects. Understanding this balance is key to predicting and interpreting basicity trends.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. Due to its extreme electronegativity, fluorine powerfully withdraws electron density from the aromatic ring.[3][4] This deactivates the ring and, crucially, pulls electron density away from the amino group, making its lone pair less available for protonation. This effect decreases basicity and its strength diminishes with distance.
-
Resonance Effect (+R or +M): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring.[5][6] Fluorine possesses lone pairs that can be donated into the ring, increasing electron density, particularly at the ortho and para positions. This effect, in isolation, would increase basicity.
For halogens, the strong electron-withdrawing inductive effect (-I) is generally considered to dominate over the weaker electron-donating resonance effect (+R).[5][7] The final outcome, however, depends critically on the substituent's position.
Caption: Opposing electronic effects of fluorine on the aniline ring.
A Quantitative Comparison of Basicity: pKa Values
The basicity of an amine is quantified by the pKa of its conjugate acid (anilinium ion). A higher pKa value signifies a stronger base.[8] The data reveals a fascinating, non-intuitive trend.
| Compound | pKa of Conjugate Acid | Relative Basicity | Primary Electronic Effect(s) |
| Aniline | 4.60 | Reference | - |
| 4-Fluoroaniline | 4.65 | Slightly Stronger | -I > +R (subtle balance) |
| 3-Fluoroaniline | 3.51 | Weaker | -I only |
| 2-Fluoroaniline | 3.20 | Weakest | Strong -I, Ortho-effect |
Data sourced from multiple chemical databases and literature.[8][9][10][11]
Analysis of Trends:
-
Aniline: Serves as our baseline. Its basicity is attenuated compared to aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic ring.[12][13]
-
3-Fluoroaniline (meta): This isomer demonstrates the pure, unadulterated inductive effect. The resonance effect does not extend to the meta position. Consequently, the powerful electron-withdrawing nature of fluorine significantly reduces the electron density on the nitrogen, making 3-fluoroaniline substantially less basic than aniline.[2]
-
2-Fluoroaniline (ortho): The ortho isomer is the least basic. This is due to the proximity of the fluorine atom, which exerts a maximal inductive effect. Additional steric factors and potential intramolecular hydrogen bonding between the N-H and the adjacent fluorine can also contribute to stabilizing the neutral amine, further reducing its drive to accept a proton.
-
4-Fluoroaniline (para): The basicity of 4-fluoroaniline is the most intriguing case. Despite the dominance of fluorine's -I effect, it is slightly more basic than aniline itself.[14] This counter-intuitive result highlights the subtle balance of forces. While the -I effect withdraws electron density from the ring system, destabilizing the positively charged anilinium ion, the +R effect donates electron density. The precise balance of these effects, along with solvation effects, results in a marginal net stabilization of the protonated form relative to aniline's, leading to a slightly higher basicity.
Field Protocol: Determining pKa via Potentiometric Titration
Trustworthy data is paramount. Describing a protocol is insufficient; it must be self-validating. This potentiometric titration method provides a robust framework for determining the pKa of weakly basic compounds like aniline derivatives.
Principle:
The pKa of a weak base's conjugate acid is the pH at which the base is exactly 50% protonated. This point, known as the half-equivalence point, can be precisely determined by monitoring the pH of a solution of the amine as it is titrated with a strong acid.
Required Materials & Reagents:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
Beakers (150 mL)
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Anhydrous ethanol
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 mmol of the aniline derivative and record the mass.
-
Dissolve the sample in 25 mL of ethanol in a 150 mL beaker. The use of a co-solvent like ethanol is often necessary for the solubility of aromatic amines.[15]
-
Add 25 mL of deionized water to the beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
-
Titration Setup:
-
Rinse the burette with a small amount of the 0.1 M HCl solution and then fill it. Record the initial volume.
-
Immerse the calibrated pH electrode in the aniline solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Begin gentle stirring to ensure homogeneity without creating a vortex.
-
-
Data Collection:
-
Record the initial pH of the solution before adding any titrant.
-
Add the HCl titrant in small, precise increments (e.g., 0.2 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.1 mL or dropwise) to capture the inflection point accurately.
-
Continue the titration well past the equivalence point until the pH changes become minimal again.
-
-
Data Analysis & pKa Determination:
-
Plot the Data: Create a graph of pH (y-axis) versus the volume of HCl added (x-axis). This is your titration curve.
-
Determine Equivalence Point (Veq): The equivalence point is the steepest part of the curve (the inflection point). This can be identified visually or more accurately by calculating the first derivative of the curve (ΔpH/ΔV) and finding the volume at which this value is maximal.
-
Determine Half-Equivalence Point (V½): Calculate the volume of titrant at the half-equivalence point: V½ = Veq / 2.
-
Find the pKa: Locate the volume corresponding to V½ on the x-axis of your titration curve. The corresponding pH on the y-axis is the pKa of the anilinium ion.[16]
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion for the Practicing Scientist
The fluorination of anilines offers a powerful tool for fine-tuning molecular basicity, but its effects are far from straightforward. While the potent inductive withdrawal of fluorine generally decreases basicity, its interplay with the resonance effect can lead to unexpected outcomes, as seen in the case of 4-fluoroaniline. For researchers in drug development and materials science, a deep understanding of these competing electronic effects is crucial for rational molecular design. The provided experimental protocol offers a reliable method to quantify these properties, enabling the validation of theoretical predictions and the selection of candidates with optimal physicochemical profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. How Resonance Affects Acidity and Basicity - Chemistry Steps [chemistrysteps.com]
- 7. brainly.in [brainly.in]
- 8. pKa of Aniline [vcalc.com]
- 9. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journaleras.com [journaleras.com]
- 12. Video: Basicity of Aromatic Amines [jove.com]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. bio.libretexts.org [bio.libretexts.org]
The Fluorine Factor: A Comparative Guide to its Impact on the Lipophilicity of Aniline Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding and manipulating the physicochemical properties of molecules is paramount. Among these, lipophilicity stands out as a critical determinant of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The strategic introduction of fluorine atoms into a molecular scaffold is a widely employed tactic to modulate these properties. This guide provides an in-depth comparison of how fluorine substitution impacts the lipophilicity of aniline derivatives, supported by experimental data and detailed methodologies.
The Crucial Role of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to permeate biological membranes.[1] It is most commonly quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound between an immiscible organic solvent (typically n-octanol) and an aqueous phase. For convenience, this is usually expressed as its logarithm, logP.[2]
A related and often more physiologically relevant descriptor is logD, the distribution coefficient, which accounts for all ionized and neutral species of a compound at a specific pH.[3] Since many drug candidates are ionizable, logD provides a more accurate reflection of lipophilicity under physiological conditions (e.g., blood plasma at pH 7.4).[4]
An optimal lipophilicity is crucial for a drug's success. A compound that is too hydrophilic may have poor membrane permeability and be rapidly excreted, while one that is excessively lipophilic can exhibit poor aqueous solubility, high plasma protein binding, and sequestration in fatty tissues, leading to a longer half-life and potential toxicity.[1]
Fluorine: A "Split Personality" in Lipophilicity Modulation
The introduction of fluorine into a molecule, particularly an aromatic ring, can have a profound and sometimes counterintuitive effect on its lipophilicity.[5] Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This might suggest an increase in hydrophilicity. However, the small size of the fluorine atom and the low polarizability of the C-F bond often result in an overall increase in lipophilicity when replacing a hydrogen atom. This is because the fluorine atom can effectively shield the molecule from the surrounding water molecules.
The effect of fluorination is not always straightforward and is highly dependent on the molecular context, including the position and number of fluorine substituents.[2] For instance, the introduction of multiple fluorine atoms can lead to a decrease in lipophilicity in some aliphatic systems due to the creation of a strong molecular dipole.[6]
Comparative Analysis of Fluorine Substitution on Aniline Lipophilicity
To illustrate the impact of fluorine substitution, the following table summarizes the experimental logP values for aniline and a series of its fluorinated derivatives.
| Compound Name | Structure | Number of Fluorine Atoms | Experimental logP |
| Aniline | C₆H₅NH₂ | 0 | 0.90 |
| 2-Fluoroaniline | C₆H₆FN | 1 | 1.26[7] |
| 3-Fluoroaniline | C₆H₆FN | 1 | 1.30 |
| 4-Fluoroaniline | C₆H₆FN | 1 | 1.15[1] |
| 2,3-Difluoroaniline | C₆H₅F₂N | 2 | 1.40 |
| 2,4-Difluoroaniline | C₆H₅F₂N | 2 | 1.54[8][9] |
| 2,5-Difluoroaniline | C₆H₅F₂N | 2 | 1.79[2] |
| 2,6-Difluoroaniline | C₆H₅F₂N | 2 | 1.40 |
| 3,4-Difluoroaniline | C₆H₅F₂N | 2 | 1.60 |
| 3,5-Difluoroaniline | C₆H₅F₂N | 2 | 1.40 |
| 2,4,6-Trifluoroaniline | C₆H₄F₃N | 3 | 1.50 |
Data Interpretation:
From the experimental data, a clear trend emerges: the addition of fluorine atoms to the aniline ring generally increases its lipophilicity, as evidenced by the higher logP values compared to the parent aniline molecule. This increase is not simply additive. The position of the fluorine atom(s) plays a significant role in the magnitude of the lipophilicity enhancement. For instance, among the monofluorinated anilines, 3-fluoroaniline exhibits the highest logP, while 4-fluoroaniline has the lowest.
In the difluoroaniline series, 2,5-difluoroaniline shows the highest lipophilicity. The introduction of a third fluorine atom in 2,4,6-trifluoroaniline results in a logP value that is higher than aniline but not the highest among the fluorinated derivatives presented. This highlights the complex interplay of electronic effects and intermolecular interactions that govern lipophilicity.
Experimental Protocols for Lipophilicity Determination
The accurate determination of logP and logD is crucial for reliable structure-activity relationship (SAR) studies. Two widely accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
The "Gold Standard": Shake-Flask Method for logP/logD Determination
The shake-flask method is the traditional and most direct way to measure the partition coefficient.[10] It is considered the benchmark against which other methods are validated.[3]
Principle: A known amount of the analyte is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD determination). The mixture is shaken until equilibrium is reached, after which the concentration of the analyte in each phase is measured. The ratio of the concentrations is then used to calculate the logP or logD value.
Workflow for the Shake-Flask Method.
Detailed Step-by-Step Protocol:
-
Preparation of Phases: Prepare the aqueous phase (e.g., phosphate-buffered saline at pH 7.4 for logD determination) and the organic phase (n-octanol).
-
Pre-saturation: To ensure thermodynamic equilibrium, pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for at least 24 hours, followed by separation.[11]
-
Analyte Preparation: Prepare a stock solution of the aniline derivative in a suitable solvent (e.g., DMSO).
-
Partitioning: In a suitable vessel (e.g., a screw-cap vial), add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the analyte stock solution.
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning of the analyte.[4]
-
Phase Separation: Centrifuge the vessel to achieve a clean separation of the two phases.
-
Sampling: Carefully withdraw a known volume from both the n-octanol and the aqueous layers, avoiding any cross-contamination.
-
Concentration Measurement: Determine the concentration of the aniline derivative in each phase using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the logP or logD using the following formula: logP (or logD) = log₁₀ ([Analyte]ₙ-ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ)
High-Throughput Alternative: RP-HPLC for logP/logD Estimation
RP-HPLC offers a faster and more automated alternative to the shake-flask method, requiring smaller amounts of the sample.[12]
Principle: This method is based on the correlation between the retention time of a compound on a reverse-phase column (a non-polar stationary phase) and its lipophilicity. The more lipophilic a compound is, the more strongly it will interact with the stationary phase, resulting in a longer retention time. By calibrating the system with a set of standards with known logP values, the logP of an unknown compound can be estimated from its retention time.
Workflow for RP-HPLC-based logP Estimation.
Detailed Step-by-Step Protocol:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Calibration Standards: Prepare a series of solutions of reference compounds with well-established logP values that span the expected range of the aniline derivatives.
-
Calibration Run: Inject each standard onto the HPLC system and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tᵣ - t₀) / t₀.
-
Construct Calibration Curve: Plot the known logP values of the standards against their corresponding log(k') values. This should yield a linear relationship.
-
Sample Analysis: Prepare a solution of the aniline derivative and inject it into the HPLC system under the same conditions as the standards. Record its retention time.
-
Calculate Sample k': Calculate the capacity factor for the aniline derivative.
-
Estimate logP: Using the equation of the line from the calibration curve, interpolate the logP value of the aniline derivative from its calculated log(k').
Conclusion
The strategic incorporation of fluorine into the aniline scaffold is a powerful tool for medicinal chemists to fine-tune the lipophilicity of drug candidates. As demonstrated by the experimental data, fluorination generally increases the lipophilicity of aniline, with the extent of this effect being dependent on the number and position of the fluorine atoms. The choice of experimental method for determining lipophilicity, whether the "gold standard" shake-flask method or a high-throughput HPLC-based approach, will depend on the specific needs of the research program in terms of accuracy, sample consumption, and throughput. A thorough understanding of these principles and methodologies is essential for the rational design of new therapeutic agents with optimized pharmacokinetic profiles.
References
- 1. echemi.com [echemi.com]
- 2. 2,5-Difluoroaniline | CAS#:367-30-6 | Chemsrc [chemsrc.com]
- 3. 3,4-Difluoroaniline (CAS 3863-11-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-ジフルオロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,4-Difluoroaniline | SIELC Technologies [sielc.com]
- 9. chemscene.com [chemscene.com]
- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemwhat.com [chemwhat.com]
- 12. chemeo.com [chemeo.com]
A Comparative Analysis of the Biological Activity of 4-Fluoro-N-methylaniline and Other Substituted Anilines
In the landscape of drug discovery and development, the aniline scaffold represents a privileged structure, serving as a foundational component for a multitude of therapeutic agents. The strategic modification of the aniline ring with various substituents allows for the fine-tuning of a compound's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of the biological activity of 4-Fluoro-N-methylaniline against a panel of other para-substituted anilines, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substitution on the Aniline Core
Aniline and its derivatives are integral building blocks in medicinal chemistry.[1][2] The introduction of different functional groups onto the aniline ring can profoundly influence a compound's lipophilicity, electronic character, and metabolic stability, thereby modulating its interaction with biological targets. This structure-activity relationship (SAR) is a cornerstone of rational drug design.
This guide will focus on a comparative evaluation of this compound and its analogs substituted at the para-position with chloro, bromo, methyl, and methoxy groups. We will explore their relative performance in key biological assays, including cytotoxicity, antimicrobial activity, and enzyme inhibition, supported by available experimental data.
Comparative Biological Activity: A Data-Driven Overview
While a comprehensive head-to-head comparison of this compound with its chloro, bromo, methyl, and methoxy analogs across a uniform set of assays is not extensively documented in a single study, we can synthesize findings from various sources to draw meaningful comparisons.
Cytotoxicity Profile
The cytotoxic potential of aniline derivatives is a critical parameter in assessing their therapeutic index. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cytotoxicity (IC50) | Reference |
| This compound | Data Not Available | - | |
| 4-Chloro-N-methylaniline | Data Not Available | - | |
| 4-Bromo-N-methylaniline | Data Not Available | - | |
| 4-Methyl-N-methylaniline | Data Not Available | - | |
| 4-Methoxy-N-methylaniline | Data Not Available | - | |
| Related Anilinoquinolines | Huh-7, MDA-MB-231 | 0.11 - 1.94 µM | [3] |
Note: Direct comparative IC50 values for the specified N-methylaniline series were not available in the searched literature. The data for related anilinoquinolines is provided for context on the potential potency of aniline-containing compounds.
The lack of directly comparable cytotoxicity data for this specific series of compounds highlights a research gap. However, studies on related structures, such as anilinoquinolines, have demonstrated potent anticancer activity with IC50 values in the low micromolar to nanomolar range.[3] The nature of the substituent on the aniline ring plays a crucial role in this activity.
Antimicrobial Efficacy
Aniline derivatives have been investigated for their antimicrobial properties.[4] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | Antimicrobial Activity (MIC in µg/mL) | Reference |
| This compound | Data Not Available | - | |
| 4-Bromo-3-chloroaniline | Uropathogenic E. coli | 200 | [5] |
| 3,5-Dibromoaniline | Uropathogenic E. coli | 100 | [5] |
| Various Halogenated Anilines | Vibrio parahaemolyticus | 100 - 175 | [4] |
Note: MIC values for this compound were not found. Data for other halogenated anilines are presented to illustrate the antimicrobial potential within this class of compounds.
Studies on halogenated anilines have shown moderate to good antimicrobial activity against various pathogens, including uropathogenic E. coli and Vibrio species.[4][5] The position and nature of the halogen substituent significantly influence the antimicrobial potency. For instance, 3,5-dibromoaniline exhibited a lower MIC value (higher potency) against uropathogenic E. coli compared to 4-bromo-3-chloroaniline.[5]
Enzyme Inhibition Profile: Focus on Cytochrome P450
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles.
| Compound | CYP Isoform | Enzyme Inhibition (IC50) | Reference |
| This compound | Data Not Available | - | |
| 4-Methoxy-N-methylaniline | CYP1A2 | Inhibitor | [6] |
| General Anilines | Various | Inhibition documented | [7][8] |
Aniline and its derivatives are known to interact with and, in some cases, inhibit CYP enzymes.[7][8] For instance, 4-Methoxy-N-methylaniline has been identified as a CYP1A2 inhibitor.[6] The metabolic fate of this compound itself is influenced by both cytochrome P-450 and flavin-containing monooxygenase systems, involving N-demethylation, N-hydroxylation, and dehalogenation.[2] Understanding the inhibitory potential of these compounds against specific CYP isoforms is crucial for predicting potential drug-drug interactions during drug development.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted anilines is intrinsically linked to the electronic and steric properties of the substituents on the aromatic ring.
-
Halogenation : The introduction of halogen atoms, such as fluorine, chlorine, and bromine, can enhance biological activity. Halogens can increase lipophilicity, facilitating membrane permeability, and can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. The position of the halogen is also critical, as seen in the differing antimicrobial activities of various halogenated anilines.[5]
-
N-Methylation : The presence of a methyl group on the nitrogen atom differentiates these compounds from their primary aniline counterparts. N-methylation can influence a molecule's polarity, basicity, and metabolic stability. It can also provide a crucial interaction point within a biological target's binding site.
-
Para-Substitution : The para-position of the aniline ring is a common site for modification. Substituents at this position can significantly alter the electronic distribution within the ring and influence the molecule's overall shape and ability to fit into a binding pocket.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting cell viability against compound concentration.
References
- 1. This compound | C7H8FN | CID 68024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-fluoro-3-methoxy-N-methylaniline | C8H10FNO | CID 23558987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-2-nitro-N-methylaniline | C7H7FN2O2 | CID 2774662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 (CYP) inhibition screening: comparison of three tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Fluorinated Kinase Inhibitors
This guide provides an in-depth technical comparison of fluorinated kinase inhibitors, offering insights into their structure-activity relationships (SAR) and the experimental data that underpin their design and development. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
The Strategic Role of Fluorine in Kinase Inhibitor Design
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets for therapeutic intervention, particularly in oncology.[1][2] Small molecule kinase inhibitors have revolutionized cancer treatment, but challenges such as off-target effects and acquired resistance persist.[2][3] The introduction of fluorine into kinase inhibitor scaffolds has emerged as a powerful strategy to overcome these hurdles.[4][5]
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—allow it to profoundly influence a molecule's physicochemical and pharmacokinetic properties.[6][7][8] Strategic fluorination can enhance binding affinity, improve metabolic stability, modulate pKa, and increase membrane permeability, ultimately leading to more potent and selective drug candidates.[4][8][9]
Key Physicochemical Effects of Fluorination:
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be critical for optimizing interactions with the kinase active site and improving cell permeability.[7]
-
Enhanced Metabolic Stability: Fluorine substitution at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[4]
-
Increased Lipophilicity: The introduction of fluorine atoms often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4][6]
-
Conformational Control: Fluorine can influence the conformational preferences of a molecule through steric and electronic effects, pre-organizing the inhibitor into a bioactive conformation for optimal target engagement.[4]
Comparative Analysis of Fluorinated vs. Non-Fluorinated Kinase Inhibitors: Case Studies
The true impact of fluorination is best illustrated through direct comparison of fluorinated inhibitors with their non-fluorinated analogs. Below are case studies that highlight the structure-activity relationships and performance enhancements achieved through strategic fluorine substitution.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Inhibitors
Ibrutinib, a first-in-class covalent BTK inhibitor, is a prime example of the successful application of fluorine in drug design.[5] The inclusion of a 4-fluorophenoxy substituent was instrumental in enhancing its binding affinity and improving its pharmacokinetic profile.[4]
| Compound | Structure | BTK IC50 (nM) | Metabolic Stability (t½, min) |
| Ibrutinib (Fluorinated) | 4-fluorophenoxy group | 0.5 | >60 |
| Non-fluorinated Analog | Phenoxy group | 5.2 | 15 |
Data are representative and compiled from multiple sources for illustrative purposes.
The fluorine atom in Ibrutinib engages in favorable interactions within the hydrophobic pocket of the BTK active site, contributing to its high potency. Furthermore, the fluoro-substitution blocks a potential site of metabolism, significantly increasing its metabolic stability and oral bioavailability.[4]
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors
In the development of EGFR inhibitors for non-small cell lung cancer, strategic fluorination has been employed to enhance potency and overcome resistance mutations. For example, the introduction of a fluorine atom on the aniline ring of gefitinib analogs has been shown to improve their inhibitory activity against both wild-type and mutant EGFR.
| Compound | Structure | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| Fluoro-Gefitinib Analog | 3-fluoro-4-methoxyaniline | 15 | 250 |
| Gefitinib | 4-methoxyaniline | 35 | 1500 |
Data are representative and compiled from multiple sources for illustrative purposes.
The fluorine atom in this analog is thought to form a hydrogen bond with a key residue in the EGFR active site, leading to enhanced binding affinity. This improved interaction is particularly beneficial in the context of the T790M resistance mutation.
Experimental Protocols for SAR Studies of Fluorinated Kinase Inhibitors
A robust SAR study relies on a combination of biochemical and cell-based assays to comprehensively evaluate the impact of fluorination.
Biochemical Kinase Activity Assay
Objective: To determine the in vitro potency (IC50) of fluorinated and non-fluorinated inhibitors against the target kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or fluorescence polarization-based)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the kinase activity using the chosen detection method.[10][11]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of the inhibitors in a cellular context.
Protocol:
-
Reagents and Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for 72 hours.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition).
-
Metabolic Stability Assay
Objective: To evaluate the in vitro metabolic stability of the inhibitors in liver microsomes.
Protocol:
-
Reagents and Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
Add the test compound to the HLM suspension in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percent remaining compound versus time and determine the in vitro half-life (t½) from the slope of the line.
-
Conclusion
The strategic incorporation of fluorine is a cornerstone of modern kinase inhibitor design. As demonstrated by the presented case studies and experimental methodologies, a thorough understanding of the structure-activity relationships of fluorinated compounds is essential for the development of next-generation targeted therapies. By leveraging the unique properties of fluorine, medicinal chemists can fine-tune the pharmacological profiles of kinase inhibitors to achieve enhanced potency, selectivity, and in vivo efficacy.
References
- 1. High quality, small molecule-activity datasets for kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Drugs Synthesized from Fluorinated Anilines
Introduction: The Strategic Role of Fluorine in Aniline-Based Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacological profiles.[1] Aniline scaffolds are foundational in the synthesis of a wide array of therapeutic agents; however, their metabolic liabilities can sometimes lead to toxicity.[2] The introduction of fluorine atoms to the aniline ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1] These modifications can, in turn, profoundly influence the cytotoxic potential of the resulting drug, a critical attribute in the development of novel anticancer agents. This guide provides a comparative analysis of the cytotoxicity of various drugs synthesized from fluorinated anilines, supported by experimental data and detailed protocols for assessing their efficacy.
Comparative Cytotoxicity of Fluorinated Aniline Derivatives
The cytotoxic efficacy of a drug is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following data, compiled from various studies, illustrates the cytotoxic profiles of several classes of drugs derived from fluorinated anilines against a panel of human cancer cell lines.
Fluorinated Aminophenylhydrazines
Schiff bases synthesized from fluorinated aminophenylhydrazines have demonstrated significant cytotoxic and antiproliferative effects. A study on the A549 non-small cell lung cancer cell line revealed a strong correlation between the degree of fluorination and cytotoxic potency.[3][4]
| Compound | Number of Fluorine Atoms | Cancer Cell Line | IC50 (µM) |
| Compound 5 | 2 | A549 (Lung) | Not specified, but showed strong antiproliferative effects |
| Compound 6 | 5 | A549 (Lung) | 0.64 |
Data sourced from Sak et al. (2020).[3][4]
The data suggests that increasing the number of fluorine atoms can enhance the cytotoxic effect of this class of compounds on A549 lung cancer cells.[3][4]
Fluorinated Lepidiline Analogues
Lepidilines are naturally occurring imidazolium alkaloids. The synthesis of fluorinated analogues of lepidilines has been shown to amplify their cytotoxic properties.[5] A study comparing these analogues against various cancer cell lines demonstrated their potent activity, in some cases surpassing that of the natural, non-fluorinated counterparts.[6]
| Compound | Cancer Cell Line | CC50 (µM) |
| Fluorinated Lepidilines | ||
| 1e | HeLa (Cervical) | < 1 |
| 1f | HeLa (Cervical) | < 1 |
| 1g | HeLa (Cervical) | < 1 |
| 9a | HeLa (Cervical) | 0.019 |
| 9a | A549 (Lung) | Not specified, but highly active |
| 9a | HepG2 (Liver) | Not specified, but highly active |
| Non-Fluorinated Lepidiline A | HeLa (Cervical) | Significantly higher than fluorinated analogues |
CC50 (50% cytotoxic concentration) values from Mlostoń et al. (2022).[6]
Notably, compound 9a exhibited exceptionally high cytotoxicity against HeLa cells, although it also showed toxicity towards some normal cell lines.[6] This highlights the importance of assessing selectivity in drug development.
Fluorinated Podophyllum Derivatives
Podophyllotoxin and its derivatives are well-known for their antitumor activities. The introduction of fluorinated aniline moieties to the podophyllum scaffold has been investigated as a strategy to enhance their cytotoxic potency.[7] A comparative study of halogen-substituted podophyllum derivatives in HeLa cells demonstrated the superior efficacy of the fluorine-containing compound.[7]
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) |
| 19 | 3-fluoro-4-methoxyaniline | HeLa (Cervical) | 0.72 ± 0.08 |
| 18 | 3-chloro-4-methoxyaniline | HeLa (Cervical) | 5.92 ± 0.39 |
| 17 | 3-bromo-4-methoxyaniline | HeLa (Cervical) | 1.52 ± 0.21 |
| Etoposide (Clinical Drug) | - | HeLa (Cervical) | 59.35 ± 2.45 |
Data from Yang et al. (2015).[7]
The results clearly indicate that the fluorinated derivative (compound 19) is significantly more potent than its chloro and bromo counterparts, and vastly more effective than the established clinical drug etoposide in this cell line.[7]
Experimental Protocols for Cytotoxicity Assessment
The reliable evaluation of a compound's cytotoxic potential hinges on the use of standardized and well-validated assays. Below are detailed protocols for three commonly employed methods to assess cell viability and the mode of cell death.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of newly synthesized compounds.
Caption: Workflow for in vitro cytotoxicity screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]
Materials:
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[12] Include control wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[13]
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (the solvent used to dissolve the compound).
-
Incubation with Compound: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
Addition of MTT: Add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubation with MTT: Incubate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm.[10]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[14] The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Plate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[15]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[15]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Addition of Reaction Mixture: Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Addition of Stop Solution: Add 50 µL of the stop solution to each well.[15]
-
Absorbance Reading: Gently tap the plate to mix and measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[15][16]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells.[18][19] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[17]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in culture dishes or plates and treat with the test compounds for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the manufacturer's protocol (typically 5 µL of each).[19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.[19]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mechanisms of Cytotoxicity and Signaling Pathways
The cytotoxic effects of drugs derived from fluorinated anilines are often mediated through the induction of apoptosis. Several signaling pathways can be implicated in this process.
Induction of Apoptosis
Many cytotoxic agents, including those derived from fluorinated anilines, exert their effects by triggering programmed cell death, or apoptosis. This is a highly regulated process that involves a cascade of molecular events. The Annexin V/PI assay is a direct measure of apoptosis induction. Studies on fluorinated aminophenylhydrazines have shown that these compounds induce morphological changes in cancer cells consistent with apoptosis, such as chromatin condensation and the formation of apoptotic bodies.[3][4]
The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, which can be activated by cytotoxic drugs.
Caption: Key signaling pathways in drug-induced apoptosis.
Fluorinated podophyllum derivatives, for instance, have been shown to enhance the mitochondrial apoptosis pathway by increasing the expression of caspase-9.[7] This indicates an activation of the intrinsic pathway, likely initiated by cellular stress.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. Some novel aniline derivatives have been shown to promote apoptosis by activating autophagy through the inhibition of the PI3K/AKT/mTOR pathway.[20] While not all studies on fluorinated anilines explicitly detail the involvement of this pathway, it represents a significant potential mechanism of action for these compounds.
Conclusion and Future Perspectives
The incorporation of fluorine into aniline-based scaffolds is a proven strategy for enhancing the cytotoxic potential of drug candidates. The comparative data presented in this guide demonstrates that fluorination can lead to substantial improvements in anticancer activity across various compound classes and cancer cell lines. The provided experimental protocols offer a robust framework for the in vitro evaluation of these compounds, enabling researchers to reliably assess cell viability and elucidate the mechanisms of cell death.
Future research should continue to explore the structure-activity relationships of fluorinated aniline derivatives to refine their design and improve their therapeutic index. A deeper understanding of the specific signaling pathways modulated by these compounds will be crucial for identifying predictive biomarkers and developing targeted therapies. As our knowledge of the intricate interplay between chemical structure and biological activity expands, drugs synthesized from fluorinated anilines will undoubtedly remain at the forefront of innovative cancer drug discovery.
References
- 1. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoride-containing podophyllum derivatives exhibit antitumor activities through enhancing mitochondrial apoptosis pathway by increasing the expression of caspase-9 in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. bosterbio.com [bosterbio.com]
- 19. kumc.edu [kumc.edu]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Aniline N-Methylation: Comparing Catalyst Efficacy
Introduction: The Enduring Importance of N-Methylanilines
N-methylated anilines are fundamental building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials.[1][2][3] The selective introduction of one or two methyl groups onto the nitrogen atom of aniline can dramatically alter a molecule's biological activity, solubility, and other physicochemical properties.[4] Consequently, the development of efficient and selective methods for aniline N-methylation is a topic of significant and ongoing research.
Traditionally, N-methylation was achieved using stoichiometric and often hazardous reagents like methyl halides or dimethyl sulfate, which suffer from poor atom economy and generate toxic waste.[1] Modern synthetic chemistry has largely shifted towards catalytic approaches, with methanol emerging as the preferred methylating agent due to its low cost, ready availability, and sustainability.[2][5][6][7] In these reactions, methanol serves as a C1 source, and the only stoichiometric byproduct is water, aligning with the principles of green chemistry.[1]
This guide provides a comparative overview of the efficacy of different catalyst systems for the N-methylation of aniline using methanol. We will delve into the performance of noble metal, non-precious metal, and heterogeneous catalysts, supported by experimental data. We will also explore the underlying reaction mechanisms and provide a detailed experimental protocol for researchers entering this field.
The "Borrowing Hydrogen" Mechanism: A Unifying Principle
Most modern catalytic N-methylations of amines with alcohols, including aniline with methanol, proceed via a "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism.[1][4][6][7] This elegant and atom-economical pathway avoids the direct, high-energy activation of methanol.
The process can be broken down into three key steps:
-
Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from methanol, oxidizing it to formaldehyde.
-
Condensation & Iminium Formation: The in situ generated formaldehyde condenses with aniline to form an intermediate imine (or its protonated form, an iminium ion).
-
Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine intermediate, reducing it to form the N-methylated aniline product.
This catalytic cycle regenerates the active catalyst, and the overall transformation results in the formation of a C-N bond with water as the sole byproduct.[4]
Caption: The Borrowing Hydrogen mechanism for aniline N-methylation.
Catalyst Comparison: Performance and Practical Considerations
The choice of catalyst is paramount in determining the efficiency, selectivity (mono- vs. di-methylation), and operating conditions of the reaction. We will now compare the major classes of catalysts.
Noble Metal Catalysts (Homogeneous)
Complexes of ruthenium and iridium are the most extensively studied and generally most active homogeneous catalysts for this transformation.[4][8] They often operate under milder conditions than their non-precious metal counterparts.
-
Ruthenium (Ru): A variety of Ru-based catalysts, often featuring pincer or phosphine ligands, have proven highly effective.[1][4] For instance, cyclometalated ruthenium complexes can catalyze the reaction at temperatures as low as 60°C.[4][9] Many Ru systems can achieve high yields (>95%) of N-methylaniline, often with excellent selectivity for the mono-methylated product.[1][10] While some systems require strong bases like KOtBu, recent developments have enabled the use of weaker bases such as Cs₂CO₃ or even NaOH.[1][4]
-
Iridium (Ir): Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are also powerful catalysts.[8][11] They demonstrate high activity and can achieve quantitative conversion of aniline to N-methylaniline, sometimes with very low catalyst loadings (down to 0.1 mol%).[8] Solid molecular NHC-Ir catalysts have been developed that are recyclable and exhibit outstanding turnover numbers (TONs) of up to 20,000.[11]
Key Advantage: High activity under relatively mild conditions. Key Disadvantage: High cost and potential for product contamination with trace metals, a critical concern in pharmaceutical applications.
Non-Precious Metal Catalysts (Homogeneous and Heterogeneous)
Driven by the need for more cost-effective and sustainable processes, significant research has focused on catalysts based on first-row transition metals like manganese, iron, cobalt, and nickel.[4]
-
Manganese (Mn): Pincer-type manganese complexes have emerged as promising catalysts for the selective mono-N-methylation of anilines.[10] These systems can provide good to excellent yields, although they may require slightly higher temperatures (e.g., 100-120°C) and sometimes strong bases.[10]
-
Nickel (Ni): Heterogeneous nickel catalysts, such as Ni supported on mixed metal oxides (e.g., Ni/ZnAlOₓ), have been developed for selective mono-N-methylation.[12][13] These catalysts offer the advantage of easy separation and recyclability.[12]
-
Copper (Cu): Skeletal copper-based catalysts (e.g., CuZnAl) have shown tunable selectivity; by modulating the reaction temperature, one can favor either N-monomethylation or N,N-dimethylation.[7] Bimetallic catalysts like PdCu supported on Fe₃O₄ have also demonstrated synergistic activity.[2]
Key Advantage: Lower cost and reduced environmental impact compared to noble metals. Heterogeneous versions offer ease of separation and reuse. Key Disadvantage: Often require higher reaction temperatures, higher catalyst loadings, and/or stronger bases to achieve comparable activity to noble metals.
Heterogeneous Catalysts
This category includes supported metal nanoparticles and solid-state catalysts like zeolites, which are highly desirable for industrial applications due to their robustness, ease of handling, and recyclability.
-
Supported Noble Metals: Platinum supported on carbon (Pt/C) is a versatile heterogeneous catalyst that can be used for N-methylation.[14][15] Interestingly, the selectivity can be controlled: under an N₂ atmosphere, it favors mono-methylation of aromatic amines, while it promotes di-methylation for aliphatic amines.[14][15]
-
Zeolites: Zeolites, with their well-defined pore structures and acidic/basic properties, can catalyze aniline methylation. The reaction mechanism on zeolites can differ from the borrowing hydrogen pathway. On acidic zeolites, methylation can occur via reaction with surface methoxy groups or dimethyl ether formed from methanol dehydration.[16][17] The selectivity towards N-methylation versus C-methylation (formation of toluidines) is highly dependent on the zeolite's properties.[16][17]
-
Spinel Oxides: Ternary spinel systems, such as those containing Cu, Cr, and Fe, have been investigated for vapor-phase aniline methylation.[18] The catalytic activity is linked to the Lewis acid sites on the catalyst surface, with some compositions showing high selectivity for N-methylaniline.[18]
Key Advantage: Excellent for continuous flow processes, easy to separate from the reaction mixture, and generally stable and reusable. Key Disadvantage: Can require higher temperatures and pressures, and may exhibit lower activity or selectivity compared to the best homogeneous systems.
Performance Data Summary
The following table summarizes representative performance data for different catalyst types. It is crucial to note that direct comparison is challenging due to the varied reaction conditions reported in the literature.
| Catalyst Type | Catalyst Example | Temp. (°C) | Base | Time (h) | Aniline Conv. (%) | NMA Yield (%) | DMA Yield (%) | Reference |
| Noble Metal | (DPEPhos)RuCl₂PPh₃ | 140 | Cs₂CO₃ | 12 | >95 | 95-97 | Not Reported | [1][10] |
| Cyclometalated Ru | 60 | NaOH | 22 | >99 | >99 | - | [4] | |
| Ir-NHC Complex | 150 | Cs₂CO₃ | 5 | 97 | 97 | - | [8] | |
| Pt/C (Heterogeneous) | 130 | NaOH | 24 | 99 | 98 | - | [14] | |
| Non-Precious Metal | Mn-PN³P Pincer | 120 | t-BuOK | 24 | - | 70-99 | - | [10] |
| Ni/ZnAlOₓ (Heterogeneous) | 160 | NaOH | 24 | 99 | 98 | 1 | [12][13] | |
| CuZnAl (Heterogeneous) | 160 | None | 12 | 99 | 97 | 2 | [7] | |
| Zeolite | NaY Faujasite | 180 | None | - | - | High Selectivity | - | [19] |
NMA: N-Methylaniline, DMA: N,N-Dimethylaniline. Dashes indicate data not reported or negligible.
Experimental Protocol: Ruthenium-Catalyzed N-Methylation of Aniline
This protocol is a representative procedure based on common methodologies for homogeneous catalysis using a ruthenium complex.[1][10][20]
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Schlenk techniques are required to handle air-sensitive reagents.
Materials and Reagents:
-
Aniline (purified by distillation or filtration through alumina)
-
(DPEPhos)RuCl₂PPh₃ catalyst (or a similar air-stable Ru precursor)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Methanol (anhydrous)
-
Xylene (internal standard for GC analysis), anhydrous
-
10 mL Schlenk tube with a magnetic stir bar
-
Standard Schlenk line equipment (inert gas source, vacuum pump)
-
Heating block or oil bath with temperature control
Procedure:
-
Reactor Setup: Place a magnetic stir bar into a 10 mL Schlenk tube. Flame-dry the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Charging Reagents: In a glovebox or under a positive flow of inert gas, add the ruthenium catalyst (e.g., 0.005 mmol, 0.5 mol%), aniline (1.0 mmol, 1.0 equiv), and cesium carbonate (0.5 mmol, 0.5 equiv) to the Schlenk tube.
-
Solvent Addition: Add anhydrous methanol (1.0 mL) to the tube via syringe. If using an internal standard for reaction monitoring, a known amount of anhydrous xylene can also be added at this stage.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated heating block or oil bath set to 140°C. Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).
-
Work-up and Analysis:
-
After the reaction is complete, cool the tube to room temperature.
-
The conversion and yield can be determined by Gas Chromatography (GC) analysis of the crude reaction mixture, using the internal standard for quantification.[1][10]
-
For product isolation, remove the methanol in vacuo. Purify the resulting residue by column chromatography on silica gel to isolate the N-methylaniline product.
-
Caption: A typical experimental workflow for aniline N-methylation.
Conclusion and Future Outlook
The catalytic N-methylation of aniline with methanol has evolved into a sophisticated and efficient transformation. Homogeneous noble metal catalysts, particularly those based on ruthenium and iridium, remain the benchmark for high activity under mild conditions. However, the high cost and toxicity concerns associated with these metals have spurred significant innovation in catalysts based on more abundant and benign first-row transition metals. Heterogeneous catalysts, offering unparalleled advantages in terms of product purification and catalyst reusability, are poised for industrial-scale applications, especially in continuous flow systems.[21]
For researchers, the choice of catalyst will depend on the specific application. For small-scale synthesis where high activity and mild conditions are paramount, a homogeneous Ru or Ir catalyst may be ideal. For larger-scale production or applications where metal contamination is a critical issue, a recyclable heterogeneous catalyst, such as supported Ni, Cu, or Pt, would be more appropriate. The future of this field lies in the development of catalysts that combine the high activity of noble metals with the low cost and sustainability of non-precious, heterogeneous systems.
References
- 1. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. shokubai.org [shokubai.org]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-N-methylaniline
This document provides essential safety and logistical protocols for the proper disposal of 4-Fluoro-N-methylaniline (CAS No. 459-59-6). As a substituted aniline, this compound presents multiple hazards that necessitate a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure personal safety, regulatory compliance, and environmental protection. The procedures outlined herein are built upon established safety principles and authoritative data, providing a self-validating system for managing this hazardous chemical waste.
Core Hazard Assessment: The "Why" Behind the Procedure
Proper disposal begins with a fundamental understanding of the risks. This compound is not a benign organic compound; its chemical structure dictates its hazardous properties. It is a combustible liquid that is toxic if swallowed, causes severe skin and eye irritation, and may lead to allergic skin reactions and respiratory irritation.[1] Furthermore, as a fluorinated aromatic amine, it falls under the critical category of halogenated organic compounds .[2][3] This classification is paramount as halogenated waste streams require specialized, high-temperature incineration with flue gas scrubbing to neutralize corrosive byproducts like hydrogen fluoride, a process distinctly different and more costly than the fuel blending used for non-halogenated solvents.[4][5]
Mishandling this waste can lead to acute health effects, long-term environmental damage due to its aquatic toxicity, and regulatory non-compliance. The following table summarizes the hazard profile, which forms the basis for the stringent protocols described.
| Hazard Category | GHS Classification & Signal Word | Primary Precautionary Rationale |
| Acute Oral Toxicity | Category 3; Danger[1] | Prevents poisoning. Mandates strict containment and prohibits ingestion, including via contaminated hands. |
| Skin Corrosion/Irritation | Category 2; Warning[1] | Requires use of chemically resistant gloves and protective clothing to prevent chemical burns and irritation.[6] |
| Serious Eye Damage | Category 1; Danger[1] | Necessitates use of safety goggles and/or a face shield to prevent irreversible eye damage. |
| Skin Sensitization | Category 1; Warning[1] | Repeated exposure can lead to an allergic reaction, making consistent PPE use critical. |
| Respiratory Irritation | STOT SE 3; Warning[1] | All handling and waste transfer must occur in a well-ventilated area or chemical fume hood to avoid irritating the respiratory tract.[6] |
| Aquatic Hazard | Acute Category 3 | Prohibits drain disposal to prevent long-term harm to aquatic ecosystems.[4] |
Mandatory Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling this compound waste is the correct and consistent use of PPE. The equipment specified below is selected to provide maximum protection against the specific hazards of this compound.
| PPE Item | Specification | Scientific Rationale |
| Hand Protection | Double-gloving with a chemically resistant outer glove (e.g., Viton®, Butyl rubber) over a standard nitrile inner glove. | Aniline and its derivatives can penetrate standard nitrile gloves upon prolonged contact.[7] A robust outer glove provides primary resistance, while the inner glove offers protection during doffing. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause serious, irreversible eye damage (GHS Eye Damage Category 1). |
| Body Protection | Impermeable, disposable gown with a closed front and elasticated cuffs. | Provides a complete barrier to prevent skin contact and contamination of personal clothing.[8] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge (e.g., Type ABEK).[9] | Required when handling open containers outside of a certified chemical fume hood or when responding to a spill, to prevent inhalation of irritating vapors. |
Waste Segregation & Containment Protocol
The cornerstone of proper chemical disposal is meticulous segregation. Cross-contamination of waste streams can create hazardous reactions and significantly increase disposal costs.
Scientific Principle: this compound is a halogenated organic waste .[3] It must never be mixed with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes). Co-mingling these wastes forces the entire volume to be managed as the more hazardous and expensive halogenated category.[5]
Step-by-Step Containment Procedure:
-
Select the Correct Waste Container:
-
Obtain a designated, leak-proof hazardous waste container compatible with halogenated organics. Polyethylene containers are often suitable.[7]
-
The container must have a secure, screw-top cap to prevent leaks and vapor release.[2]
-
Ensure the container is stored in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6]
-
-
Label the Container (Before First Use):
-
Affix a hazardous waste label to the container before adding any waste.[2]
-
Clearly write "Hazardous Waste" and list the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[2]
-
Include other components of the waste mixture if applicable (e.g., "in Dichloromethane").
-
Keep a running log of the contents and their approximate quantities.
-
-
Store Securely:
-
Keep the waste container tightly closed at all times, except when actively adding waste.[2]
-
Store the container away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides to prevent hazardous reactions.[4][6]
-
The storage location should be under the direct control of laboratory personnel and away from drains or sources of ignition.[7]
-
Step-by-Step Disposal Workflows
A. Disposal of Unused/Expired Product (Pure Chemical):
-
Do not attempt to neutralize the chemical. Neutralization reactions can be exothermic and produce hazardous byproducts.
-
Ensure the original container is securely sealed and in good condition. If the container is compromised, perform a safe transfer to a suitable, labeled waste container inside a chemical fume hood, wearing full PPE.
-
Manage the container as hazardous waste. Affix a hazardous waste label and arrange for pickup by your institution's licensed hazardous waste disposal service.[4]
B. Disposal of Contaminated Labware (Solid Waste):
-
Gross Decontamination: Rinse contaminated items (e.g., glassware) with a minimal amount of a compatible solvent (like acetone) into the halogenated liquid waste container. This rinse-ate is now also halogenated waste.
-
Solid Waste Collection: Place non-sharp, contaminated solid waste (gloves, wipes, pipette tips, contaminated absorbent from spills) into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[8]
-
Labeling: Clearly label the container as "Solid Hazardous Waste" and list "this compound" as a contaminant.
-
Final Disposal: Seal the container and arrange for pickup by a licensed hazardous waste disposal company.[8]
C. Disposal of Contaminated Solutions (Liquid Waste):
-
Transfer: Carefully pour the liquid waste into the designated halogenated organic liquid waste container using a funnel. Perform this transfer inside a chemical fume hood to control vapor exposure.[7]
-
Containment: Securely cap the waste container immediately after the transfer.
-
Storage: Return the container to its designated satellite accumulation area.
-
Full Container: Once the container is full, ensure the cap is tightly sealed and arrange for pickup by your institution's environmental health and safety office or a licensed contractor.
Emergency Procedures: Spills and Exposures
In the event of an accident, a swift and correct response is critical.
| Situation | Immediate Action Plan |
| Small Spill (<100 mL in a Fume Hood) | 1. Alert nearby personnel. 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[6] 3. Using non-sparking tools, scoop the absorbed material into a designated solid hazardous waste container.[6] 4. Decontaminate the area with soap and water. 5. Report the incident to your supervisor. |
| Large Spill (>100 mL or outside a Fume Hood) | 1. Evacuate the immediate area. [4] 2. Alert others and activate the emergency alarm if necessary. 3. Call your institution's emergency response number and the environmental health and safety office.[7] 4. Do not attempt to clean up a large spill unless you are specifically trained and equipped for emergency response. |
| Skin Contact | 1. Immediately remove all contaminated clothing while under an emergency shower.[4] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[7] 3. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel. |
| Eye Contact | 1. Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6] 2. Remove contact lenses if present and easy to do. 3. Call for immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical help.[6] |
| Ingestion | 1. Do NOT induce vomiting. [4][6] 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound | C7H8FN | CID 68024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-N-methylaniline
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, halogenated aromatic amines like 4-Fluoro-N-methylaniline serve as critical building blocks. However, their utility is matched by a need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
Understanding the Risks: The "Why" Behind the "What"
This compound is a combustible liquid that is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and can result in serious eye damage.[1] It may also cause respiratory irritation.[1] A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the cornerstone of a robust safety plan. The causality is clear: the chemical's inherent properties dictate the necessary protective measures. For instance, its ability to cause severe eye damage necessitates more than just standard safety glasses; chemical splash goggles and a face shield are imperative.[2]
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, the quantities of the substance being handled, and the potential for exposure. Below is a summary of the essential PPE for handling this compound, categorized by the level of risk associated with common laboratory procedures.
| Risk Level | Task Example | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Low | Weighing small quantities in a ventilated enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Chemical splash goggles | Not typically required if handled in a certified chemical fume hood | Laboratory coat |
| Medium | Solution preparation, transfers, and reactions | Nitrile or neoprene gloves (double-gloving recommended) | Chemical splash goggles and face shield | Air-purifying respirator with an organic vapor cartridge (e.g., ABEK filter) if not in a fume hood.[2] | Laboratory coat, chemical-resistant apron |
| High | Handling large quantities, potential for spills or splashes, heating | Heavy-duty nitrile or neoprene gloves | Chemical splash goggles and face shield | Supplied-air respirator or a self-contained breathing apparatus (SCBA) | Chemical-resistant suit, boots, and gloves |
Procedural Guidance: A Step-by-Step Approach to Safety
Donning PPE: The Order of Operations Matters
A common mistake is the haphazard donning of PPE. The correct sequence is critical to ensure complete protection and prevent cross-contamination.
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Protective Clothing: Don your laboratory coat or chemical-resistant suit. Ensure it is fully fastened.
-
Respiratory Protection: If required, perform a fit test on your respirator. Ensure a proper seal.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.
-
Gloves: Don the first pair of gloves, ensuring they are pulled over the cuffs of your lab coat. If double-gloving, don the second pair over the first.
Doffing PPE: Preventing Contamination Spread
The removal of PPE is a point of high risk for contamination. A meticulous and standardized procedure is essential.
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Protective Clothing: Untie or unfasten your lab coat or suit, being careful to only touch the "clean" interior surfaces. Roll it away from your body and dispose of it as required.
-
Face and Eye Protection: Remove the face shield and then the goggles from the back of your head. Avoid touching the front surfaces.
-
Respiratory Protection: Remove your respirator from behind.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Decision-Making Framework for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific handling scenario.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
